Product packaging for Roniciclib(Cat. No.:CAS No. 1223498-69-8)

Roniciclib

Cat. No.: B612086
CAS No.: 1223498-69-8
M. Wt: 430.4 g/mol
InChI Key: UELYDGOOJPRWGF-SRQXXRKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Roniciclib has been investigated for the treatment of Small Cell Lung Carcinoma.
This compound is an orally bioavailable cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. This compound selectively binds to and inhibits the activity of CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, and CDK9/Cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle progression and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are often dysregulated in cancerous cells.
an antineoplastic agent that inhibits cyclin-dependent kinases;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21F3N4O3S B612086 Roniciclib CAS No. 1223498-69-8

Properties

IUPAC Name

(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)/t10-,11-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELYDGOOJPRWGF-SRQXXRKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223498-69-8
Record name Roniciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223498698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roniciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RONICICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W9Q8U337A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Roniciclib (BAY 1000394): A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It was developed as a potential antineoplastic agent and has been investigated for the treatment of various solid tumors and hematological malignancies.[2] this compound is characterized as a pan-CDK inhibitor due to its activity against multiple members of the CDK family, which are key regulators of cell cycle progression and gene transcription.[3][4] Dysregulation of CDK activity is a common feature in cancer, making them a critical target for therapeutic intervention.[1] This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and an outline of its clinical development.

Core Mechanism of Action: Pan-CDK Inhibition

This compound's primary mechanism of action is the direct inhibition of the kinase activity of multiple cell-cycle and transcriptional CDKs.[4] It binds to the ATP-binding pocket of these enzymes, preventing the phosphorylation of their key substrates. This broad-spectrum inhibition simultaneously disrupts two fundamental processes required for cancer cell proliferation and survival: cell division and gene transcription.[4]

The inhibitory potency of this compound against key CDK complexes is summarized in the table below.

Table 1: Kinase Inhibitory Potency of this compound
Target Kinase/Cyclin ComplexIC₅₀ (nM)Primary Function
CDK1/cyclin B7Mitosis (G2/M transition)
CDK2/cyclin E9G1/S transition, DNA replication
CDK4/cyclin D11G1 progression
CDK9/cyclin T15Transcriptional elongation
CDK7/cyclin H/MAT125Transcriptional initiation, CDK activation

(Data sourced from MedchemExpress and Selleck Chemicals.[3][4])

The dual inhibition of both cell cycle and transcriptional CDKs is a key feature of this compound's mechanism.

G cluster_0 This compound's Core Action cluster_1 Cell Cycle CDKs cluster_2 Transcriptional CDKs This compound This compound (BAY 1000394) cdk1 CDK1/CycB This compound->cdk1 Inhibits cdk2 CDK2/CycE This compound->cdk2 Inhibits cdk4 CDK4/CycD This compound->cdk4 Inhibits cdk9 CDK9/CycT1 This compound->cdk9 Inhibits cdk7 CDK7/CycH This compound->cdk7 Inhibits G cluster_cell_cycle Cell Cycle Pathway cluster_transcription Transcriptional Pathway This compound This compound cdk124 CDK1, CDK2, CDK4 This compound->cdk124 cdk79 CDK7, CDK9 This compound->cdk79 rb_phos Rb Phosphorylation cdk124->rb_phos g1s_arrest G1/S & G2/M Arrest rb_phos->g1s_arrest Inhibition leads to apoptosis Induction of Apoptosis g1s_arrest->apoptosis rnapii_phos RNA Pol II Phosphorylation cdk79->rnapii_phos trans_rep Transcriptional Repression (e.g., MCL-1↓) rnapii_phos->trans_rep Inhibition leads to trans_rep->apoptosis G cluster_wnt Wnt/β-catenin Pathway cluster_stress Nucleolar Stress Pathway This compound This compound (in Neuroblastoma) lrp6 LRP6 Expression This compound->lrp6 beta_catenin β-catenin Expression This compound->beta_catenin nuc_stress Induces Nucleolar Stress This compound->nuc_stress wnt_inhibition Wnt Pathway Inhibition lrp6->wnt_inhibition beta_catenin->wnt_inhibition stemness Depletion of Stemness wnt_inhibition->stemness p53 p53 Activation (DNA-damage independent) nuc_stress->p53 growth_inhibit Cell Growth Inhibition p53->growth_inhibit G start Seed Cancer Cells in 96-well Plate adhere Allow Adherence (Overnight) start->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate (e.g., 72 hours) treat->incubate add_reagent Add Viability Reagent (e.g., CCK-8) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure calculate Calculate GI₅₀/IC₅₀ measure->calculate

References

Roniciclib: A Technical Guide to a Pan-CDK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable, second-generation pan-cyclin-dependent kinase (CDK) inhibitor.[1] It demonstrates broad enzymatic and anti-proliferative activity by targeting multiple members of the CDK family, which are key regulators of the cell cycle and transcription.[2] Preclinical studies in various cancer models showed promising tumor growth inhibition, both as a monotherapy and in combination with standard chemotherapeutic agents. However, its clinical development was terminated following a Phase II study in extensive-disease small-cell lung cancer (ED-SCLC) due to an unfavorable risk-benefit profile.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its preclinical evaluation.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding pocket of multiple CDKs.[2] This inhibition disrupts the phosphorylation of key substrates, leading to cell cycle arrest and induction of apoptosis. Its pan-inhibitory profile targets both cell cycle-related CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[5][6]

The inhibition of cell cycle CDKs prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1/S phase transition. Inhibition of CDK1, the engine of mitosis, leads to a G2/M arrest. The simultaneous inhibition of transcriptional CDKs, particularly CDK9, blocks the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a shutdown of transcription of short-lived anti-apoptotic proteins and contributing to apoptosis.

Signaling Pathway

Roniciclib_Mechanism_of_Action cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition cluster_Transcription Transcription Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (p) Cell Cycle Arrest Cell Cycle Arrest CDK4/6->Cell Cycle Arrest E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 activates Mitosis Mitosis CDK1->Mitosis promotes CDK1->Cell Cycle Arrest Cyclin T1 Cyclin T1 CDK9 CDK9 Cyclin T1->CDK9 activates RNA Pol II RNA Pol II CDK9->RNA Pol II phosphorylates (p) Apoptosis Apoptosis CDK9->Apoptosis Gene Transcription Gene Transcription RNA Pol II->Gene Transcription initiates This compound This compound This compound->CDK4/6 inhibits This compound->CDK1 inhibits This compound->CDK9 inhibits CDK2 CDK2 This compound->CDK2 inhibits Roniciclib_Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (IC50 Determination) Kinase_Assay->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) Cell_Proliferation->Mechanism_Studies Xenograft_Model Tumor Xenograft Model (Efficacy Assessment) Mechanism_Studies->Xenograft_Model This compound This compound This compound->Kinase_Assay

References

Roniciclib: A Technical Guide to its Molecular Targets and Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-neoplastic activity in a range of preclinical models. By targeting multiple members of the CDK family, this compound disrupts fundamental cellular processes, primarily cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound's molecular targets, the cellular pathways it modulates, and detailed protocols for key experimental procedures used in its characterization.

Molecular Targets of this compound

This compound exhibits potent inhibitory activity against a broad spectrum of cyclin-dependent kinases, which are key regulators of cell cycle and transcription. Its primary targets include both cell cycle-associated CDKs and transcriptional CDKs.

Quantitative Inhibition Data

The inhibitory activity of this compound against various CDK complexes has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target CDK/Cyclin ComplexIC50 (nM)Reference
CDK1/cyclin B7[1][2][3]
CDK2/cyclin E9[1][2][3]
CDK35-25[3]
CDK4/cyclin D111[1][2][3]
CDK7/cyclin H/MAT125[1][2]
CDK9/cyclin T15[1][2][3]

Table 1: In vitro inhibitory activity of this compound against key CDK/cyclin complexes.

Beyond its primary CDK targets, this compound was screened against a larger panel of kinases, showing inhibitory activity (IC50 < 100 nM) against 16 other non-CDK serine/threonine and tyrosine kinases, indicating a broader kinase inhibition profile.[2]

Cellular Pathways Modulated by this compound

This compound's mechanism of action is centered on the disruption of two fundamental cellular processes: cell cycle progression and transcription. More recent research has also elucidated its role in modulating the Wnt/β-catenin signaling pathway and inducing nucleolar stress in specific cancer types like neuroblastoma.

Cell Cycle Regulation

This compound's inhibition of CDK1, CDK2, and CDK4 leads to cell cycle arrest at critical checkpoints.[4] By targeting CDK4/cyclin D, this compound prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the G1 to S phase transition. Inhibition of CDK2/cyclin E further enforces this G1/S checkpoint. Additionally, inhibition of CDK1/cyclin B activity prevents the entry of cells into mitosis (G2/M transition).[4]

Roniciclib_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6 Cyclin D pRb_E2F pRb-E2F Complex CDK4_6->pRb_E2F E2F E2F pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2_E CDK2 Cyclin E S_Phase_Genes->CDK2_E DNA_Replication DNA Replication CDK2_E->DNA_Replication CDK1_B CDK1 Cyclin B Mitosis Mitosis CDK1_B->Mitosis This compound This compound This compound->CDK4_6 This compound->CDK2_E This compound->CDK1_B

Figure 1: this compound's inhibition of the cell cycle.
Transcriptional Regulation

This compound targets CDK7 and CDK9, which are components of the general transcription machinery. CDK7 is part of the transcription factor II H (TFIIH) and is involved in transcription initiation. CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a crucial step for productive transcript elongation. Inhibition of CDK9 by this compound leads to a decrease in RNAPII phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells.[4]

Roniciclib_Transcription_Pathway cluster_Transcription Gene Transcription RNAPII RNA Polymerase II p_RNAPII Phosphorylated RNAPII (Ser2) CDK9 CDK9/Cyclin T1 (P-TEFb) CDK9->RNAPII P Transcription_Elongation Transcriptional Elongation p_RNAPII->Transcription_Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis This compound This compound This compound->CDK9

Figure 2: this compound's impact on transcription.
Wnt/β-catenin Pathway and Nucleolar Stress in Neuroblastoma

In the context of neuroblastoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by downregulating the expression of the LRP6 receptor and β-catenin.[5] This contributes to a reduction in cancer stemness and cell proliferation. Furthermore, this compound induces nucleolar stress, leading to the activation of p53 and subsequent cell cycle arrest, which synergistically suppresses neuroblastoma tumor growth.[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against specific CDK/cyclin complexes.

Materials:

  • Recombinant CDK/cyclin fusion proteins (e.g., CDK1/CycB-GST, CDK2/CycE-GST)[1]

  • Kinase substrate (e.g., Histone H1 or a specific peptide substrate)[1]

  • [γ-³³P]ATP[1]

  • Kinase reaction buffer

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Scintillation counter or phosphorescence imager

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant CDK/cyclin complex, the kinase substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter or phosphorescence imager.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Kinase, Substrate - [γ-³³P]ATP Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Measure Measure Radioactivity Filter_Wash->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for in vitro kinase assay.
Cell Proliferation Assay (Crystal Violet Staining)

This assay measures the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% methanol)[6][7]

  • Solubilization solution (e.g., 1% SDS in PBS)

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.[2]

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) in quadruplicate.[2]

  • Incubate the plate for 96 hours at 37°C in a humidified incubator.[2]

  • Gently wash the cells with PBS.

  • Fix the cells by adding a fixative (e.g., methanol) and incubating for 10-15 minutes.

  • Remove the fixative and stain the cells with Crystal Violet solution for 20 minutes at room temperature.[8]

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding the solubilization solution to each well and incubating on a shaker.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Western Blot Analysis for Phospho-Rb

This protocol is for detecting the inhibition of Rb phosphorylation in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., MCF7)[4]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with various concentrations of this compound or DMSO for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total Rb and a loading control like β-actin.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[9][10]

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells (including any floating cells) and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[9]

  • Incubate the cells on ice for at least 30 minutes or store at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

  • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a multi-targeted CDK inhibitor that effectively halts cancer cell proliferation by interfering with cell cycle machinery and transcriptional regulation. Its ability to inhibit a range of CDKs provides a multi-pronged attack on cancer cell growth and survival. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other CDK inhibitors in preclinical and research settings. A thorough understanding of its targets and pathways is crucial for its continued development and potential clinical application in various malignancies.

References

Roniciclib (BAY 1000394) in Small Cell Lung Cancer Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Roniciclib (BAY 1000394), a pan-cyclin-dependent kinase (CDK) inhibitor, and its investigation in the context of small cell lung cancer (SCLC). SCLC is an aggressive neuroendocrine malignancy characterized by rapid cell division, making the cell cycle a rational therapeutic target.[1] this compound was developed to disrupt this process. Despite promising preclinical data, its clinical development for SCLC was ultimately terminated. This document details the mechanism of action, preclinical findings, and clinical trial results, presenting a complete picture of its scientific journey.

Core Mechanism of Action

This compound is a potent, orally active, small-molecule inhibitor of multiple cyclin-dependent kinases.[2] Unlike selective CDK4/6 inhibitors that depend on a functional retinoblastoma (Rb) protein, this compound's broad activity was thought to be advantageous in SCLC, where the RB1 tumor suppressor gene is inactivated in over 90% of cases.[3][4] The drug's primary mechanism involves the simultaneous inhibition of both cell-cycle and transcriptional CDKs.[5]

  • Cell-Cycle Inhibition: By inhibiting CDK1, CDK2, and CDK4, this compound prevents the phosphorylation of key cell cycle proteins, including the retinoblastoma protein (pRb), leading to cell cycle arrest at CDK-dependent transition points.[4][6]

  • Transcriptional Inhibition: By targeting CDK7 and CDK9, this compound interferes with the phosphorylation of RNA polymerase II, disrupting gene transcription and leading to the downregulation of anti-apoptotic proteins.[5][6]

This dual mechanism induces cell cycle arrest and apoptosis in cancer cells.[5]

Roniciclib_Mechanism This compound's Dual Mechanism of Action in SCLC cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation Mitogens Mitogenic Signals CyclinD_CDK4 Cyclin D / CDK4 Mitogens->CyclinD_CDK4 Activates pRb pRb CyclinD_CDK4->pRb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes CDK9 CDK9 / Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNAPII->Transcription Initiates This compound This compound (BAY 1000394) This compound->CyclinD_CDK4 This compound->CyclinE_CDK2 This compound->CDK9 Clinical_Trial_Workflow Workflow of Phase Ib/II this compound SCLC Trial cluster_PhaseIb Phase Ib: Dose Escalation cluster_PhaseII Phase II: Expansion at MTD Patient_Screening Patient Screening (Untreated ED-SCLC, ECOG 0-1) Dose_Escalation This compound Dose Escalation (e.g., 2.5 mg BID) + Standard Chemo Patient_Screening->Dose_Escalation Enrollment MTD_Determination Determine MTD (Maximum Tolerated Dose) Dose_Escalation->MTD_Determination Assess Safety & Tolerability Treatment_MTD Treat Patients at MTD (this compound 5 mg BID) + Standard Chemo MTD_Determination->Treatment_MTD Proceed with MTD Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment_MTD->Endpoint_Analysis Assess Efficacy (ORR) & Safety Study_Conclusion Study Conclusion (Promising Efficacy, but development halted) Endpoint_Analysis->Study_Conclusion Report Findings Roniciclib_Journey This compound in SCLC: From Preclinical Promise to Clinical Discontinuation Preclinical Preclinical Rationale • Pan-CDK Inhibition • Potent in vitro activity • Strong in vivo efficacy in Rb-negative SCLC models Phase1b Phase Ib/II Study • MTD Determined (5 mg BID) • High ORR (86.1% at MTD) • Tolerable safety profile Preclinical->Phase1b Translates to Early Clinical Trial Phase2_RCT Randomized Phase II • No improvement in PFS or OS • Lower ORR vs. Placebo • Increased serious AEs Phase1b->Phase2_RCT Promising results lead to Confirmatory Trial Discontinuation Development Terminated Unfavorable Risk-Benefit Profile in SCLC Phase2_RCT->Discontinuation Negative results lead to

References

Roniciclib: A Pan-CDK Inhibitor Inducing Cell Cycle Arrest at the G1/S Phase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Roniciclib

This compound (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1] It exhibits potent inhibitory activity against a broad spectrum of CDKs, including those crucial for cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK7, CDK9).[2] By targeting these key regulators of cell division, this compound disrupts the normal cell cycle, leading to cell cycle arrest and, in some cases, apoptosis.[2] This broad-spectrum inhibition makes this compound a subject of interest in oncology research for its potential as an anti-proliferative agent against various cancer types.

The Role of this compound in Cell Cycle Arrest at the G1/S Checkpoint

The transition from the G1 phase to the S phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and subsequent division. This transition is tightly regulated by the sequential activation of CDK4/6-cyclin D and CDK2-cyclin E complexes. These complexes phosphorylate the retinoblastoma protein (pRb), a key tumor suppressor. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry.

This compound, as a pan-CDK inhibitor, directly interferes with this process. By inhibiting CDK4 and CDK6, it prevents the initial phosphorylation of pRb, keeping it in its active, E2F-bound state. Furthermore, by inhibiting CDK2, this compound blocks the subsequent phosphorylation of pRb, further ensuring the G1/S checkpoint is not bypassed. This dual inhibition at the G1/S transition leads to a robust cell cycle arrest, preventing cancer cells from proliferating.

While the primary mechanism of action of many CDK inhibitors is G1/S arrest, it is noteworthy that some studies have reported a G2/M phase arrest in certain cancer cell lines treated with this compound. For instance, in anaplastic thyroid cancer cells, this compound treatment led to a significant accumulation of cells in the G2/M phase.[3] This suggests that the cellular context and the specific dependencies of different cancer types on various CDKs can influence the ultimate outcome of pan-CDK inhibition.

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound against various CDK-cyclin complexes and in different cancer cell lines.

CDK-Cyclin ComplexIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D111
CDK7/cyclin H/MAT125
CDK9/cyclin T15

Data sourced from MedchemExpress.[4]

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer15
MCF7Breast Cancer15
A549Lung Cancer16
HCT116Colon Cancer17
PC-3Prostate Cancer18
NCI-H460Lung Cancer14

Note: The IC50 values can vary depending on the assay conditions and the specific cell line characteristics.

Cell Cycle Distribution Analysis

The following table presents representative data on the effect of this compound on cell cycle distribution in anaplastic thyroid cancer cell lines.

Cell LineTreatment% G1% S% G2/M
8505CControl55.2 ± 0.810.3 ± 0.734.5 ± 0.1
This compound (25 nM)48.1 ± 1.212.7 ± 0.839.2 ± 0.5
8305CControl58.9 ± 0.59.0 ± 0.232.1 ± 0.3
This compound (25 nM)46.2 ± 0.49.3 ± 0.244.5 ± 0.2
KAT18Control68.5 ± 0.48.6 ± 0.122.9 ± 0.3
This compound (25 nM)45.3 ± 0.28.3 ± 0.146.4 ± 0.3

Data represents mean ± SD from a study on anaplastic thyroid cancer cells.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blotting for Phospho-Rb and Cyclin D1

This protocol outlines the steps to analyze the phosphorylation status of Rb and the expression of Cyclin D1.

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

  • Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations and for the appropriate duration. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound-Induced G1/S Arrest

G1_S_Arrest cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway GF_Receptor->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway GF_Receptor->PI3K_Akt CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulates PI3K_Akt->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 pRb_E2F pRb-E2F Complex (Inactive) CDK46->pRb_E2F Phosphorylates pRb CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRb_E2F Phosphorylates pRb This compound This compound This compound->CDK46 This compound->CDK2 CDK1 CDK1 CDK7 CDK7 CDK9 CDK9 pRb pRb pRb->pRb_E2F E2F E2F E2F->CyclinE Upregulates E2F->pRb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRb_E2F->E2F Releases G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes

Caption: this compound inhibits multiple CDKs, blocking pRb phosphorylation and G1/S transition.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot Analysis (pRb, Cyclin D1, etc.) Treatment->Western_Blot Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry IC50 Determine IC50 Viability->IC50 Conclusion Conclusion: Elucidate Mechanism of Action IC50->Conclusion Protein_Changes Analyze Protein Expression and Phosphorylation Western_Blot->Protein_Changes Cell_Cycle_Dist Quantify Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Protein_Changes->Conclusion Cell_Cycle_Dist->Conclusion

Caption: Workflow for evaluating this compound's effects on cancer cells.

Clinical Relevance and Future Perspectives

This compound has been investigated in clinical trials for various advanced malignancies.[1][2] For instance, a Phase II study (NCT02161419) evaluated this compound in combination with chemotherapy for extensive-disease small-cell lung cancer (SCLC).[5][6] However, this trial was prematurely terminated because the combination demonstrated an unfavorable risk-benefit profile.[7] The objective response rate was lower in the this compound plus chemotherapy arm (60.6%) compared to the placebo plus chemotherapy arm (74.6%).[1]

Common adverse events associated with this compound treatment include nausea, fatigue, diarrhea, and vomiting.[8] The safety profile of pan-CDK inhibitors, in general, can be challenging due to their effects on healthy, proliferating cells, leading to side effects such as myelosuppression.[9]

Despite the setback in the SCLC trial, the broad inhibitory profile of this compound and its potent anti-proliferative activity in preclinical models suggest that further investigation into its efficacy in other cancer types or in combination with other targeted therapies may be warranted. Identifying predictive biomarkers to select patient populations most likely to respond to pan-CDK inhibition will be crucial for the future development of drugs like this compound. The observation of G2/M arrest in some cancer types also opens new avenues for exploring its mechanism of action and potential therapeutic applications.

References

In Vitro Pharmacodynamics of Roniciclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.[1] As key regulators of cell cycle progression and transcription, CDKs are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. This compound exhibits low nanomolar activity against both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9), leading to cell cycle arrest and apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of multiple CDKs, thereby inhibiting their kinase activity. This broad-spectrum inhibition disrupts two fundamental cellular processes:

  • Cell Cycle Progression: By inhibiting CDK1, CDK2, and CDK4, this compound prevents the phosphorylation of key substrates required for cell cycle phase transitions, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for the G1/S and G2/M transitions and ultimately leading to cell cycle arrest.[2]

  • Transcription: Inhibition of CDK7 and CDK9 by this compound interferes with the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation of transcription of many genes, including those encoding anti-apoptotic proteins.

Recent evidence also points to this compound's role as a Wnt/β-catenin signaling inhibitor . In neuroblastoma cells, this compound has been shown to downregulate the expression of the Wnt co-receptor LRP6 and the central signaling mediator β-catenin.[3] This suggests an additional mechanism by which this compound may exert its anti-cancer effects, particularly in tumors where this pathway is aberrantly activated.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various CDKs and its anti-proliferative effects on cancer cells.

Cyclin-Dependent KinaseIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D111
CDK7/cyclin H/MAT125
CDK9/cyclin T15

Table 1: In vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases. Data sourced from MedchemExpress.[4]

Cell PopulationMean IC50 (nM)
Human Tumor Cell Lines16

Table 2: Mean IC50 value for the anti-proliferative activity of this compound across a panel of human tumor cell lines. Data sourced from MedchemExpress.[4]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound.

CDK_Rb_E2F_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb_E2F phosphorylates CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->Rb_E2F phosphorylates CyclinB_CDK1 Cyclin B-CDK1 G2_M_Genes G2/M-Phase Genes CyclinB_CDK1->G2_M_Genes promotes expression Rb Rb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription pRb pRb Rb_E2F->pRb releases E2F This compound This compound This compound->CyclinD_CDK46 This compound->CyclinE_CDK2 This compound->CyclinA_CDK2 This compound->CyclinB_CDK1

Figure 1: this compound's inhibition of the CDK-Rb-E2F signaling pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex inhibits LRP6->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates p_Beta_Catenin p-β-catenin Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates Proteasome Proteasome p_Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates This compound This compound This compound->LRP6 downregulates expression This compound->Beta_Catenin downregulates expression

Figure 2: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

  • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound dilutions incubate_24h->treat_this compound incubate_72_96h Incubate for 72-96h treat_this compound->incubate_72_96h add_mtt_xtt Add MTT/XTT reagent incubate_72_96h->add_mtt_xtt incubate_2_4h Incubate for 2-4h add_mtt_xtt->incubate_2_4h solubilize Solubilize formazan (for MTT) incubate_2_4h->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end

Figure 3: Experimental workflow for a cell viability assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as pRb, total Rb, LRP6, and β-catenin.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates or culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRb (Ser807/811), anti-Rb, anti-LRP6, anti-β-catenin, anti-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control like actin.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound or vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Use appropriate software to quadrant the dot plots and quantify the percentage of cells in each population:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Conclusion

This compound is a potent pan-CDK inhibitor with a multi-faceted mechanism of action that disrupts both cell cycle progression and transcription, and more recently has been shown to inhibit the Wnt/β-catenin signaling pathway. Its low nanomolar inhibitory activity translates to broad anti-proliferative effects in a variety of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other CDK inhibitors, enabling researchers to further elucidate their therapeutic potential and mechanisms of action. This comprehensive understanding of this compound's in vitro pharmacodynamics is crucial for its continued development and for identifying patient populations most likely to benefit from this targeted therapy.

References

Roniciclib: A Technical Guide to its Anti-Proliferative Effects on Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated broad anti-proliferative activity across a range of human cancer cell lines.[1] Cyclin-dependent kinases are key regulators of the cell division cycle, and their dysregulation is a hallmark of many cancers, making them a critical target for therapeutic intervention.[1] this compound distinguishes itself by targeting multiple CDKs involved in both cell cycle progression and transcription, leading to potent inhibition of tumor growth.[1][2] Preclinical studies have consistently shown that this compound induces cell cycle arrest, promotes apoptosis, and strongly inhibits tumor growth in various xenograft models.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on tumor cell proliferation, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by binding to and inhibiting the activity of several key cyclin-dependent kinases. Its primary targets include the cell-cycle CDKs (CDK1, CDK2, CDK4) and transcriptional CDKs (CDK7, CDK9).[2] By inhibiting these kinases, this compound effectively halts the cellular machinery responsible for cell division and growth.

cluster_this compound This compound Action cluster_cdks Target Kinases This compound This compound CDK1 CDK1/Cyclin B This compound->CDK1 CDK2 CDK2/Cyclin E This compound->CDK2 CDK4 CDK4/Cyclin D1 This compound->CDK4 CDK9 CDK9/Cyclin T1 This compound->CDK9 G1 G1 Phase CDK4_D CDK4/Cyclin D CDK2_E CDK2/Cyclin E S S Phase (DNA Synthesis) G2 G2 Phase S->G2 CDK1_B CDK1/Cyclin B M M Phase (Mitosis) M->G1 Rb_E2F Rb-E2F Complex CDK4_D->Rb_E2F Phosphorylates CDK2_E->Rb_E2F Phosphorylates CDK1_B->M Activates pRb p-Rb E2F E2F pRb->E2F Releases E2F->S Activates Transcription This compound This compound This compound->CDK4_D This compound->CDK2_E This compound->CDK1_B cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Seed cells in a 96-well plate at optimal density (e.g., 5,000 cells/well). p2 2. Incubate for 24h to allow attachment. p1->p2 p3 3. Treat cells with a serial dilution of this compound and vehicle control. p2->p3 a1 4. Incubate for desired time period (e.g., 72h). p3->a1 a2 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) to each well. a1->a2 a3 6. Incubate for 2-4h at 37°C until purple precipitate is visible. a2->a3 a4 7. Add Solubilization Solution (e.g., 100 µL SDS-HCl) to each well. a3->a4 a5 8. Incubate for 2-4h in the dark at room temperature to dissolve formazan crystals. a4->a5 d1 9. Read absorbance at 570 nm using a microplate reader. a5->d1 d2 10. Calculate cell viability % and determine IC₅₀ value. d1->d2

References

Roniciclib: A Technical Guide to the Inhibition of Transcriptional Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antineoplastic activity in preclinical models. By targeting both cell cycle and transcriptional CDKs, this compound disrupts fundamental processes of cancer cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its role in the inhibition of transcriptional CDKs. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Transcriptional CDKs

Cyclin-dependent kinases are a family of serine/threonine kinases that are essential regulators of the cell cycle and transcription.[1] While CDKs such as CDK4/6 and CDK1 are primarily involved in cell cycle progression, a distinct subset, including CDK7, CDK9, and CDK2, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[2] In many cancers, the transcription of oncogenes is highly dependent on the activity of these transcriptional CDKs.

This compound is a pan-CDK inhibitor that demonstrates potent activity against both cell cycle and transcriptional CDKs.[3] Its ability to inhibit transcriptional CDKs contributes to its broad anti-tumor activity by suppressing the expression of key survival proteins in cancer cells. This dual mechanism of action, targeting both cell division and the transcriptional machinery that fuels it, makes this compound a compound of significant interest in oncology research.

Mechanism of Action: Inhibition of Transcriptional CDKs

This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity.[4] The inhibition of transcriptional CDKs by this compound has profound downstream effects on gene expression.

  • CDK7: As a component of the Transcription Factor II H (TFIIH), CDK7 is crucial for transcription initiation. It phosphorylates the Ser5 and Ser7 residues of the RNA Pol II CTD, which is necessary for promoter clearance and the transition to productive elongation.[5][6]

  • CDK9: CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[7][8][9] P-TEFb phosphorylates the Ser2 residue of the RNA Pol II CTD, a critical step for releasing paused Pol II and promoting transcriptional elongation.[9] Inhibition of CDK9 by this compound leads to a decrease in the phosphorylation of RNA Pol II, resulting in the suppression of transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.

  • CDK2: While primarily known for its role in the G1/S phase transition, CDK2 also contributes to transcriptional regulation.[10][11] It can phosphorylate and regulate the activity of transcription factors and has also been shown to phosphorylate CDK9, thereby influencing transcriptional elongation.[12]

The inhibition of these transcriptional CDKs by this compound leads to a global downregulation of transcription, preferentially affecting genes with high transcriptional activity and short mRNA half-lives, which often include key oncogenes and survival factors.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against a panel of CDKs has been determined through various kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its pan-CDK activity.

CDK TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D11
CDK7/cyclin H25
CDK9/cyclin T15

Data sourced from multiple studies.[3][13][14][15]

Signaling Pathways and Logical Relationships

Diagram 1: this compound's Inhibition of Transcriptional CDKs and Downstream Effects

G cluster_0 Transcriptional Regulation RNA_Pol_II RNA Polymerase II Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation P-TEFb P-TEFb (CDK9/CycT1) P-TEFb->RNA_Pol_II P-Ser2 TFIIH TFIIH (CDK7/CycH) TFIIH->RNA_Pol_II P-Ser5/7 Transcriptional_Elongation Transcriptional Elongation Transcription_Initiation->Transcriptional_Elongation Oncogene_Expression Oncogene & Survival Protein Expression Transcriptional_Elongation->Oncogene_Expression Apoptosis Apoptosis Oncogene_Expression->Apoptosis This compound This compound This compound->P-TEFb This compound->TFIIH

Caption: this compound inhibits CDK7 and CDK9, blocking RNA Pol II phosphorylation and oncogene expression.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the IC50 values of this compound against CDK targets.

Materials:

  • Recombinant CDK/cyclin complexes (e.g., CDK9/Cyclin T1)

  • Kinase substrate (e.g., a peptide substrate for the specific CDK)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer

    • Diluted this compound or vehicle control (DMSO)

    • Recombinant CDK/cyclin enzyme

    • Kinase substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Diagram 2: Experimental Workflow for In Vitro Kinase Inhibition Assay

G Start Start Prepare_Reagents Prepare Serial Dilutions of This compound & Kinase Reaction Mix Start->Prepare_Reagents End End Reaction_Setup Add Reagents and this compound to 96-well Plate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to Start Reaction Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Measure_Luminescence Read Plate with Luminometer Develop_Signal->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Value Measure_Luminescence->Analyze_Data Analyze_Data->End

Caption: Workflow for determining CDK inhibition using a luminescence-based kinase assay.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated RNA Polymerase II

This protocol is used to assess the effect of this compound on the phosphorylation of RNA Polymerase II at specific serine residues in its C-terminal domain.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-phospho-RNA Pol II Ser5, and total RNA Pol II)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated RNA Pol II to the total RNA Pol II levels.

Conclusion

This compound is a potent pan-CDK inhibitor with a compelling mechanism of action that involves the dual inhibition of cell cycle progression and transcription. Its ability to suppress the activity of transcriptional CDKs like CDK7 and CDK9 leads to the downregulation of key oncogenic and survival pathways, making it an attractive candidate for cancer therapy. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other CDK inhibitors, enabling researchers to further elucidate their therapeutic potential. The continued investigation into the nuanced roles of transcriptional CDKs in cancer will undoubtedly pave the way for more refined and effective therapeutic strategies.

References

Roniciclib: A Technical Deep Dive into a Pan-CDK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has been investigated for its potential antineoplastic activity.[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a common feature in many cancers, making them a compelling target for therapeutic intervention.[1][3] this compound has demonstrated broad-spectrum inhibitory activity against multiple CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the class of aniline and substituted anilines.[5]

IdentifierValue
IUPAC Name (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[2][6]
Canonical SMILES C--INVALID-LINK--OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3">C@HO[6][7]
Molecular Formula C18H21F3N4O3S[7]
Molecular Weight 430.44 g/mol [7]
CAS Number 1223498-69-8[7]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of multiple cyclin-dependent kinases. It has been shown to be a potent inhibitor of both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[4][7]

The inhibition of cell cycle CDKs by this compound leads to the blockade of cell cycle progression at the G1/S and G2/M checkpoints.[1][2] A key downstream event of CDK4/6 inhibition is the suppression of retinoblastoma protein (Rb) phosphorylation.[2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and ultimately leading to G1 arrest.

Inhibition of transcriptional CDKs, particularly CDK9, disrupts the regulation of gene transcription.[2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for productive transcription elongation. By inhibiting CDK9, this compound can lead to a reduction in the transcription of anti-apoptotic proteins, such as MCL-1, thereby promoting apoptosis in cancer cells.[2]

Furthermore, studies in neuroblastoma have indicated that this compound can also act as an inhibitor of the Wnt/β-catenin signaling pathway.[8] It was observed to decrease the expression of β-catenin and the Lipoprotein Receptor-related Protein-6 (LRP6), a co-receptor essential for Wnt signaling.[8] This inhibition of the Wnt pathway may contribute to the depletion of cancer stem-like cells and the induction of cell differentiation.[8]

Roniciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation This compound This compound CDK4_6_CyclinD CDK4/6-Cyclin D This compound->CDK4_6_CyclinD inhibits CDK2_CyclinE CDK2-Cyclin E This compound->CDK2_CyclinE inhibits Roniciclib_T This compound pRb pRb CDK4_6_CyclinD->pRb phosphorylates CDK2_CyclinE->pRb phosphorylates Rb Rb pRb->Rb E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes CDK9_CyclinT CDK9-Cyclin T Roniciclib_T->CDK9_CyclinT inhibits pRNAPII p-RNA Pol II CDK9_CyclinT->pRNAPII phosphorylates RNAPII RNA Polymerase II Transcription_Elongation Transcription Elongation pRNAPII->Transcription_Elongation enables MCL1 MCL-1 (Anti-apoptotic) Transcription_Elongation->MCL1 produces Apoptosis Apoptosis MCL1->Apoptosis inhibits Experimental_Workflow_IC50 start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of this compound and vehicle control adhere->treat incubate Incubate for 72-96 hours treat->incubate quantify Quantify cell viability (e.g., Crystal Violet) incubate->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end End analyze->end

References

Methodological & Application

Roniciclib In Vitro Assay: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-neoplastic activity. It exerts its effects by targeting multiple CDKs, which are key regulators of cell cycle progression and transcription. This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, including kinase inhibition assays, cell viability assays, and assays to assess apoptosis and cellular mechanism of action.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been shown to inhibit a broad range of CDKs, leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.[1][2] This application note provides a comprehensive guide for the in vitro evaluation of this compound's biological activity.

Mechanism of Action

This compound is a pan-CDK inhibitor that targets several members of the CDK family. Its primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their downstream substrates, such as the Retinoblastoma protein (Rb).[2][3] This inhibition disrupts the normal progression of the cell cycle and can also interfere with transcriptional processes regulated by CDKs like CDK9.

cluster_downstream Downstream Effects cluster_outcome Cellular Outcome This compound This compound CDKs CDK1, CDK2, CDK4, CDK9 This compound->CDKs Inhibits pRb Phosphorylation of Rb CDKs->pRb Promotes Transcription Transcription (RNA Pol II) CDKs->Transcription Promotes E2F E2F Release pRb->E2F G1S G1/S Phase Progression E2F->G1S CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound against various CDKs and its anti-proliferative effects on different cancer cell lines are summarized below.

Target CDKIC50 (nM)
CDK1/cyclin B7[4]
CDK2/cyclin E9[4]
CDK4/cyclin D111[4]
CDK7/cyclin H/MAT125[4]
CDK9/cyclin T15[4]

Table 1: this compound In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration of this compound required for 50% inhibition of the kinase activity.

Cell LineCancer TypeMean IC50 (nM)
HeLa-MaTuCervical Cancer16[5]
Human Lung Tumor Panel (40 lines)Lung Cancer39[4]
Human Breast Tumor Panel (24 lines)Breast Cancer37[4]

Table 2: this compound Anti-proliferative Activity. Mean IC50 values for the inhibition of cell proliferation in various human cancer cell lines.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against specific CDK/cyclin complexes using a luminescence-based assay that measures ATP consumption.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Kinase Buffer, ATP, Substrate, and this compound dilutions add_components Add Kinase, Substrate, and this compound to plate prep_reagents->add_components start_reaction Initiate reaction with ATP add_components->start_reaction incubate_reaction Incubate at 30°C for 60 min start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_kdr Add Kinase Detection Reagent incubate_adpglo->add_kdr incubate_kdr Incubate at RT for 30 min add_kdr->incubate_kdr read_luminescence Read luminescence incubate_kdr->read_luminescence

References

Roniciclib: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates broad-spectrum anti-proliferative activity across a wide range of human cancer cell lines by targeting key regulators of the cell cycle and transcription.[4] this compound inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC₅₀ values in the low nanomolar range, leading to cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture, including recommended treatment conditions, and methods for assessing its biological effects.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of several CDKs. This inhibition disrupts the normal progression of the cell cycle and transcription. Key molecular targets and downstream effects include:

  • Cell Cycle Regulation: By inhibiting CDK1, CDK2, and CDK4, this compound blocks the phosphorylation of the retinoblastoma protein (Rb).[3] This prevents the release of E2F transcription factors, leading to cell cycle arrest at the G1/S and G2/M phases.[2][3]

  • Transcriptional Regulation: Inhibition of CDK7 and CDK9 by this compound suppresses the phosphorylation of RNA polymerase II, which in turn reduces the transcription of critical survival genes like MCL-1.[3]

  • Wnt/β-catenin Signaling: In neuroblastoma cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by decreasing the expression of the LRP6 receptor and β-catenin.[5]

  • Induction of Nucleolar Stress: this compound can induce nucleolar stress, providing another potential mechanism for its anti-proliferative effects.[5]

Data Presentation: this compound Treatment Conditions

The following table summarizes the effective concentrations and treatment durations of this compound in various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeEffective ConcentrationTreatment DurationObserved Effects
HeLa-MaTuCervical Cancer16 nM (mean IC50)Not SpecifiedInhibition of proliferation
IMR-32Neuroblastoma1 µM72 hoursGrowth arrest, cell differentiation
ACNNeuroblastoma20 µM72 hoursGrowth arrest, cell differentiation
SH-SY5YNeuroblastoma5 µM72 hoursGrowth arrest, cell differentiation
8505CAnaplastic Thyroid Cancer25 nM24 hoursG2/M phase arrest
8305CAnaplastic Thyroid Cancer25 nM24 hoursG2/M phase arrest, decreased mitosis
KAT18Anaplastic Thyroid Cancer25 nM24 hoursG2/M phase arrest

Mandatory Visualizations

Roniciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb p CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb p CDK1_CyclinB CDK1-Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition CDK7_9 CDK7/9 RNA_PolII RNA Pol II CDK7_9->RNA_PolII p Gene_Expression Gene Expression (e.g., MCL-1) RNA_PolII->Gene_Expression This compound This compound This compound->CDK4_6_CyclinD This compound->CDK2_CyclinE This compound->CDK1_CyclinB This compound->CDK7_9

Caption: this compound's mechanism of action targeting key CDKs in cell cycle and transcription.

Roniciclib_Experimental_Workflow cluster_assays Assays start Seed Cells treatment Treat with this compound (or DMSO control) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability (e.g., Trypan Blue, CCK-8) analysis->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) analysis->cell_cycle western_blot Western Blot (e.g., pRb, β-catenin) analysis->western_blot

Caption: A typical experimental workflow for evaluating this compound in cell culture.

Experimental Protocols

Materials and Reagents
  • This compound (BAY 1000394)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trypan blue solution

  • Cell counting slide or hemocytometer

  • Multi-well cell culture plates

  • Reagents for downstream analysis (e.g., cell viability assay kits, cell cycle analysis reagents, antibodies for western blotting)

Stock Solution Preparation
  • Dissolve this compound in DMSO to prepare a stock solution of 10-20 mM.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

General Cell Treatment Protocol
  • Cell Seeding: The day before treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.

  • Drug Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced toxicity.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to complete medium without this compound.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the DMSO vehicle control.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (Trypan Blue Exclusion)
  • Following the treatment period, collect the cell culture medium (to account for any detached, non-viable cells).

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 1.

  • Centrifuge the cell suspension and resuspend the cell pellet in a known volume of complete medium.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Load the mixture onto a cell counting slide or hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells and the total cell number for each treatment condition.

Cell Cycle Analysis (Flow Cytometry)
  • After treatment, harvest the cells by trypsinization.

  • Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

  • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.

Western Blotting
  • Following this compound treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, β-catenin, LRP6, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent pan-CDK inhibitor with significant anti-proliferative activity in a variety of cancer cell lines. The protocols outlined in these application notes provide a framework for investigating the effects of this compound in a cell culture setting. Researchers should optimize treatment concentrations and durations for their specific cell lines of interest. The provided methodologies for assessing cell viability, cell cycle distribution, and protein expression will aid in elucidating the cellular and molecular responses to this compound treatment.

References

Roniciclib Application Notes and Protocols for In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and protocols for Roniciclib in various in vivo xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction

This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1] It targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, which are key regulators of cell cycle progression and transcription.[1] By inhibiting these kinases, this compound disrupts the cell cycle, leading to G2/M phase arrest and subsequent apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its anti-tumor activity in a variety of cancer models.

This compound Dosage and Administration in Xenograft Models

The following tables summarize the effective dosages of this compound used in different cancer xenograft models. Oral gavage is the standard route of administration.

Table 1: this compound Dosage in Thyroid Cancer Xenograft Models
Cancer TypeCell LineDosageDosing ScheduleKey Findings
Medullary Thyroid CancerTT1.0 mg/kgTwice daily, 3 days on/3 days offSignificant tumor growth retardation.
Well-differentiated Thyroid CancerK11.0 - 1.3 mg/kgTwice daily, 4 days on/3 days offDose-dependent tumor growth repression.[4]
Well-differentiated Thyroid CancerFTC-1331.0 - 1.3 mg/kgTwice daily, 4 days on/3 days offSignificant inhibition of tumor growth.[4]
Anaplastic Thyroid Cancer8505C1.7 mg/kgTwice daily, 3 days on/3 days offSignificant repression of tumor growth.[5]
Table 2: this compound Dosage in Other Cancer Xenograft Models
Cancer TypeCell LineDosageDosing ScheduleKey Findings
NeuroblastomaIMR-321.5 mg/kgOnce dailySignificant reduction in tumor growth.
Cervical CancerHeLa-MaTu1.0 - 1.5 mg/kgOnce dailyStrong, dose-dependent inhibition of tumor growth.

Experimental Protocols

This compound Formulation for Oral Administration

A commonly used vehicle for the oral administration of this compound in preclinical models is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline [6]

Protocol for Preparation:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and Tween-80 to the solution and mix thoroughly.

  • Add saline to the mixture to achieve the final desired concentration.

  • Ensure the final solution is clear and homogenous before administration. It is recommended to prepare the formulation fresh for each day of dosing.[6]

Xenograft Model Establishment and Drug Administration

Materials:

  • Cancer cell line of interest (e.g., TT, K1, FTC-133, 8505C, IMR-32, HeLa-MaTu)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional, can be mixed with cells to improve tumor take rate)

  • This compound formulation

  • Vehicle control (formulation without this compound)

  • Calipers for tumor measurement

  • Oral gavage needles

Protocol:

  • Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., a mean diameter of 4.5-5.1 mm or a volume of ~100 mm³), randomize the mice into treatment and control groups.[7]

  • Drug Administration: Administer this compound or the vehicle control to the respective groups via oral gavage according to the specified dosage and schedule.

  • Efficacy Evaluation: Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). The formula (L x W²)/2 (where L is the length and W is the width) is commonly used to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mechanism of Action: Signaling Pathways and Workflows

This compound exerts its anti-tumor effects primarily by inhibiting CDKs, which leads to cell cycle arrest at the G2/M phase and induction of apoptosis.

This compound-Induced G2/M Cell Cycle Arrest

This compound's inhibition of CDK1 is crucial for its effect on the G2/M checkpoint. CDK1, in complex with Cyclin B1, forms the Maturation-Promoting Factor (MPF), which is essential for entry into mitosis. This compound also downregulates the expression of Aurora A kinase, another key regulator of the G2/M transition.

G2_M_Arrest This compound This compound CDK1_CyclinB CDK1/Cyclin B1 (MPF) This compound->CDK1_CyclinB inhibits AuroraA Aurora A Kinase This compound->AuroraA downregulates M_Phase Mitosis CDK1_CyclinB->M_Phase promotes G2_M_Arrest G2/M Arrest AuroraA->M_Phase promotes G2_Phase G2 Phase G2_Phase->M_Phase

Caption: this compound induces G2/M cell cycle arrest.

This compound-Induced Apoptosis

The cell cycle arrest induced by this compound can ultimately lead to programmed cell death, or apoptosis. This is often characterized by the activation of caspases, particularly the cleavage of caspase-3, which is a key executioner of apoptosis.

Apoptosis_Pathway This compound This compound Pan_CDK_Inhibition Pan-CDK Inhibition (CDK1, 2, 4, 9) This compound->Pan_CDK_Inhibition Cell_Cycle_Arrest G2/M Arrest Pan_CDK_Inhibition->Cell_Cycle_Arrest Caspase3 Pro-Caspase-3 Cell_Cycle_Arrest->Caspase3 triggers activation Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 cleavage Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: this compound induces apoptosis via caspase-3 activation.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines a typical workflow for an in vivo xenograft study evaluating this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Phase (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment repeat dosing schedule endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a this compound in vivo xenograft study.

References

Oral Administration of Roniciclib in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates potent activity against several key cell cycle and transcriptional CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2][3][4] By inhibiting these kinases, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells.[4] Preclinical studies in various mouse xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition.[1][5] This document provides detailed application notes and protocols for the oral administration of this compound in mice for preclinical research.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D111
CDK7/cyclin H/MAT125
CDK9/cyclin T15

Source:[2][3][4]

In Vivo Efficacy of Orally Administered this compound in Mouse Xenograft Models
Tumor ModelMouse StrainThis compound Dose and ScheduleOutcomeReference
Neuroblastoma (IMR-32)Nude Mice1.5 mg/kg, once daily, p.o. for 14 daysSignificant reduction in tumor volume.[6][7]
Medullary Thyroid Carcinoma (TT)Nude Mice1.0 mg/kg, oral gavage, dailySignificant retardation of tumor growth.[7]
Papillary Thyroid Carcinoma (K1)Nude Mice1.0 mg/kg and 1.3 mg/kg, oral gavage, twice daily (4 days on/3 days off)Significant repression of tumor growth.[8]
Anaplastic Thyroid Carcinoma (8505C)Nude Mice1.7 mg/kg, oral gavage, twice daily (3 days on/3 days off)Significant repression of tumor growth.[9]
Cervical Cancer (HeLa-MaTu)Athymic Mice2.5 mg/kg, twice daily, p.o. (2 days on/5 days off)T/C ratio of 19%.[10]
Small Cell Lung Cancer (NCI-H82)Nude Mice1.0 mg/kg and 1.5 mg/kg, p.o. (in combination with cisplatin)T/C values of 0.01 and -0.02, respectively.[4]

T/C: Treatment vs. Control ratio

Pharmacokinetic Parameters of this compound
SpeciesParameterValueReference
MouseBlood Clearance0.51 L/h/kg[2][11]
Preclinical SpeciesOral Bioavailability~50%[1]
HumanTmax (oral administration)~1 hour[1]

Experimental Protocols

Formulation of this compound for Oral Administration

Materials:

  • This compound (BAY 1000394) powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 0.5% CMC-Na solution to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to create a homogeneous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to ensure uniform particle size and prevent settling.

  • Visually inspect the suspension to ensure there are no large aggregates. The suspension should appear uniform and milky.

  • Prepare the formulation fresh daily before administration.

Note: Based on available information, a homogeneous suspension in CMC-Na is a suitable vehicle for oral administration of this compound.[4] Researchers should perform their own vehicle stability and compatibility tests.

Oral Gavage Protocol in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the mice to handling for several days before the experiment to reduce stress.

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and prevent movement. The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Measure the appropriate insertion depth for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.

    • Attach the syringe containing the calculated dose of this compound suspension to the gavage needle.

    • With the mouse held in a vertical position, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration of this compound:

    • Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), administer the this compound suspension slowly and steadily by depressing the syringe plunger.

    • Administering the solution too quickly can cause regurgitation and aspiration.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor it for at least 15-30 minutes for any signs of distress, such as labored breathing, choking, or lethargy.

    • Continue to monitor the animals daily for any adverse effects throughout the study period.

Mandatory Visualizations

Signaling Pathway of this compound

Roniciclib_Signaling_Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE CDK4_CyclinD1 CDK4/Cyclin D1 This compound->CDK4_CyclinD1 CDK9_CyclinT1 CDK9/Cyclin T1 This compound->CDK9_CyclinT1 G1_S_Transition G1/S Transition This compound->G1_S_Transition Inhibits Transcription Transcription This compound->Transcription Inhibits CDK1_CyclinB->G1_S_Transition CDK2_CyclinE->G1_S_Transition CDK4_CyclinD1->G1_S_Transition CDK9_CyclinT1->Transcription Apoptosis Apoptosis G1_S_Transition->Apoptosis Leads to Arrest Tumor_Proliferation Tumor Cell Proliferation G1_S_Transition->Tumor_Proliferation Apoptosis->Tumor_Proliferation Inhibits

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Roniciclib_Experimental_Workflow start Tumor Cell Implantation (e.g., Xenograft) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice (Tumor Volume ~100 mm³) tumor_growth->randomization treatment_group Treatment Group: This compound Oral Gavage randomization->treatment_group control_group Control Group: Vehicle Oral Gavage randomization->control_group daily_monitoring Daily Monitoring: Tumor Volume & Body Weight treatment_group->daily_monitoring control_group->daily_monitoring endpoint Study Endpoint: (e.g., 14-21 days) daily_monitoring->endpoint analysis Tumor Excision & Analysis (e.g., IHC for Ki-67) endpoint->analysis

Caption: Workflow for assessing this compound's in vivo efficacy in a mouse xenograft model.

References

Application Notes: Preclinical Evaluation of Roniciclib and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor with activity against CDKs involved in both cell cycle regulation and transcription (CDK1, CDK2, CDK4, CDK7, CDK9).[1][2][3] Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily by inducing DNA cross-links, leading to DNA damage and subsequent apoptosis. The combination of a cell cycle inhibitor like this compound with a DNA-damaging agent such as cisplatin is a rational approach to enhance anti-tumor efficacy. By arresting the cell cycle, this compound may prevent DNA repair and potentiate the cytotoxic effects of cisplatin, leading to a synergistic anti-cancer effect.[2][4] These notes provide a summary of preclinical data and detailed protocols for evaluating the combination of this compound and cisplatin.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound as a monotherapy and in combination with cisplatin.

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase IC₅₀ (nM) Cell Line Panel Mean IC₅₀ (nM)
CDK1/cyclin B 7 N/A N/A
CDK2/cyclin E 9 N/A N/A
CDK4/cyclin D 11 N/A N/A
CDK9/cyclin T1 5 N/A N/A
CDK7/cyclin H/MAT1 25 N/A N/A
Various Human Tumor Cells N/A Various 16

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Efficacy of this compound and Cisplatin Combination in Xenograft Models

Tumor Model Treatment Group Dose T/C Value* Outcome
HeLa-MaTu (Cervical Cancer) This compound + Cisplatin 1.0 mg/kg this compound 0.01 Strong Tumor Growth Inhibition
HeLa-MaTu (Cervical Cancer) This compound + Cisplatin 1.5 mg/kg this compound -0.02 Tumor Regression

T/C Value (Treatment/Control): A value < 0.42 is considered significant anti-tumor activity. A negative value indicates tumor regression. Data sourced from Siemeister G, et al. Mol Cancer Ther. 2012.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound and Cisplatin Synergy

This compound inhibits multiple CDKs, leading to cell cycle arrest at various phases and inhibition of transcription. Cisplatin causes DNA damage. The combination prevents cancer cells from repairing this damage, pushing them towards programmed cell death (apoptosis).

G cluster_0 This compound Action cluster_1 Cisplatin Action cluster_2 Cellular Processes This compound This compound CDKs CDK1, CDK2, CDK4, CDK7, CDK9 This compound->CDKs Inhibits CellCycle Cell Cycle Progression CDKs->CellCycle Transcription Transcription (e.g., anti-apoptotic proteins) CDKs->Transcription Cisplatin Cisplatin DNadamage DNadamage Cisplatin->DNadamage DNAdamage DNA Cross-links & Damage DNARepair DNA Repair Mechanisms DNAdamage->DNARepair Blocked by Cell Cycle Arrest Apoptosis Synergistic Apoptosis & Cell Death DNAdamage->Apoptosis Unrepaired Damage CellCycle->Apoptosis Arrest Transcription->Apoptosis Inhibition G start Start plate_cells 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) start->plate_cells end End incubate_24h_1 2. Incubate for 24h to allow attachment plate_cells->incubate_24h_1 treat_drugs 3. Treat with this compound, Cisplatin, or combination at various concentrations incubate_24h_1->treat_drugs incubate_48_72h 4. Incubate for 48-72h treat_drugs->incubate_48_72h add_resazurin 5. Add Resazurin solution (e.g., 0.2 mg/ml) incubate_48_72h->add_resazurin incubate_4h 6. Incubate for 4h at 37°C add_resazurin->incubate_4h measure_fluorescence 7. Measure fluorescence (540nm ex / 590nm em) incubate_4h->measure_fluorescence analyze_data 8. Analyze Data: Calculate IC₅₀ and Combination Index (CI) measure_fluorescence->analyze_data analyze_data->end G start Start treat_cells 1. Treat cells with This compound +/- Cisplatin start->treat_cells end End lyse_cells 2. Harvest and lyse cells in RIPA buffer treat_cells->lyse_cells quantify_protein 3. Quantify protein concentration (BCA assay) lyse_cells->quantify_protein sds_page 4. Separate proteins by SDS-PAGE quantify_protein->sds_page transfer 5. Transfer proteins to a PVDF membrane sds_page->transfer block 6. Block membrane with 5% non-fat milk or BSA transfer->block primary_ab 7. Incubate with primary antibody overnight at 4°C (e.g., anti-PARP, anti-Caspase-3) block->primary_ab secondary_ab 8. Wash and incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 9. Detect signal using ECL reagent and imaging system secondary_ab->detect analyze 10. Analyze band intensity (normalize to loading control, e.g., β-actin) detect->analyze analyze->end G start Start inject_cells 1. Subcutaneously inject tumor cells (e.g., 1x10⁶) into flank of nude mice start->inject_cells end End monitor_tumor 2. Monitor mice until tumors reach a palpable size (e.g., 50-100 mm³) inject_cells->monitor_tumor randomize 3. Randomize mice into treatment groups (Vehicle, this compound, Cisplatin, Combo) monitor_tumor->randomize treat 4. Administer treatment as per schedule (e.g., this compound daily p.o., Cisplatin weekly i.p.) randomize->treat measure 5. Measure tumor volume and body weight 2-3 times per week treat->measure euthanize 6. Euthanize mice at endpoint (e.g., tumor size limit or study duration) measure->euthanize excise 7. Excise tumors for weight measurement and further analysis (IHC, Western Blot) euthanize->excise analyze 8. Analyze Data: Calculate T/C values and assess statistical significance excise->analyze analyze->end

References

Application Notes and Protocols: Investigating the Combined Effects of Roniciclib and Etoposide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies with conventional chemotherapy agents represents a cornerstone of modern cancer treatment strategies. The rationale lies in the potential for synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects. This document explores the combination of Roniciclib, a pan-cyclin-dependent kinase (CDK) inhibitor, and Etoposide, a topoisomerase II inhibitor. While preclinical synergistic studies are not extensively documented in the public domain, this document provides a comprehensive overview of the individual mechanisms of action, a summary of clinical findings for the combination, and generalized protocols for assessing drug synergy.

Drug Mechanisms of Action

This compound (BAY 1000394)

This compound is an orally bioavailable inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK9.[1][2] CDKs are key regulatory enzymes that control the progression of the cell cycle.[1] By inhibiting these kinases, this compound can induce cell cycle arrest, primarily at the G1/S transition, leading to apoptosis and the inhibition of tumor cell proliferation.[1] Dysregulation of CDK activity is a common feature in many cancers, making them an attractive target for therapeutic intervention.[1] this compound has also been shown to induce nucleolar stress, which contributes to its anti-tumor effects by promoting cell cycle arrest and depleting cancer stemness.[3]

Etoposide

Etoposide is a widely used chemotherapeutic agent derived from podophyllotoxin.[4] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[4][5] Etoposide stabilizes the covalent complex between topoisomerase II and DNA, which results in the accumulation of double-strand DNA breaks.[4][6] This extensive DNA damage triggers cell cycle arrest, predominantly in the S and G2 phases, and ultimately leads to apoptosis.[5][7]

Signaling Pathway and Mechanisms of Action

cluster_this compound This compound Mechanism cluster_Etoposide Etoposide Mechanism This compound This compound CDKs CDK1/2/4/9 This compound->CDKs inhibits CellCycle Cell Cycle Progression (G1/S Transition) CDKs->CellCycle promotes Apoptosis_R Apoptosis CDKs->Apoptosis_R inhibition leads to Proliferation Tumor Proliferation CellCycle->Proliferation Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII inhibits re-ligation DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB causes Apoptosis_E Apoptosis DNA_DSB->Apoptosis_E induces G cluster_workflow In Vitro Drug Synergy Experimental Workflow A Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B Incubation (24 hours to allow attachment) A->B C Drug Addition (Create dose-response matrix of this compound and Etoposide) B->C D Incubation (72 hours) C->D E Cell Viability Assay (e.g., CellTiter-Glo) D->E F Data Analysis (Calculate % inhibition) E->F G Synergy Calculation (e.g., using SynergyFinder, Combenefit) F->G H Determine Synergy Score (e.g., Loewe, Bliss, ZIP) G->H

References

Preparing Roniciclib Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-neoplastic activity.[1][2][3] It targets multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, which are crucial regulators of cell cycle progression and transcription.[1][4] Inhibition of these kinases by this compound leads to cell cycle arrest and apoptosis in cancer cells, making it a compound of high interest in oncology research.[1][3][5] Proper preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible results in preclinical experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate molarity calculations and for understanding the compound's solubility characteristics.

PropertyValue
Synonyms BAY 1000394
CAS Number 1223498-69-8
Molecular Formula C₁₈H₂₁F₃N₄O₃S[1]
Molecular Weight 430.44 g/mol [1][5]
Solubility Soluble in DMSO (e.g., 86 mg/mL) and Ethanol. Insoluble in water.[1][5]
Purity >98% (as confirmed by HPLC)[6]

Mechanism of Action: Targeting the Cell Cycle

This compound exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases (CDKs). These kinases are central to the regulation of the cell cycle. A simplified representation of the primary pathway affected by this compound is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which governs the G1 to S phase transition. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression. This ultimately leads to G1 cell cycle arrest.

G1_S_Transition_Pathway cluster_0 G1 Phase cluster_1 S Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F inhibits Rb->G1_Arrest maintains active state S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry promotes This compound This compound This compound->CDK46 inhibits

Caption: this compound's inhibition of CDK4/6, leading to G1 cell cycle arrest.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. This compound is a potent compound and should be handled with care in a well-ventilated area or a chemical fume hood.

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3044 mg of this compound (Molecular Weight = 430.44 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile amber microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the solution returns to room temperature before storage.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[7] Store the aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended storage (up to 2 years).[1][7]

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy. For example, to achieve a final concentration of 10 µM in a cell culture well, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of culture medium. Then, add the appropriate volume of this intermediate solution to your cells.

  • Final Concentration in Culture: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with the same concentration of DMSO without the drug) is included in all experiments.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for In Vitro Use) weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Serially Dilute in Culture Medium thaw->dilute treat 8. Add to Cell Culture dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Quality Control

To ensure the integrity of your experiments, it is crucial to perform quality control checks on your this compound stock solutions. This can include:

  • Visual Inspection: Check for any precipitation in the stock solution upon thawing. If precipitate is observed, gently warm and vortex to redissolve.

  • Purity and Identity Confirmation: For critical applications, the purity and identity of the compound can be periodically re-confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Functional Assays: The biological activity of the stock solution can be verified by performing a dose-response experiment in a sensitive cell line and comparing the IC₅₀ value to previously published data. This compound typically exhibits potent anti-proliferative activity with IC₅₀ values in the low nanomolar range in various cancer cell lines.[2][7]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation and handling of this compound stock solutions for preclinical research. Adherence to these procedures will help ensure the consistency and reliability of experimental results. As with any potent chemical compound, always follow appropriate safety guidelines and institutional protocols.

References

Application Notes and Protocols: Determination of Roniciclib IC50 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It demonstrates broad enzymatic inhibitory activity against multiple CDKs, including those critical for cell cycle progression (CDK1, CDK2, CDK4) and transcriptional regulation (CDK7, CDK9), with IC50 values in the low nanomolar range.[1][3][4] This broad-spectrum inhibition leads to cell cycle arrest and apoptosis, highlighting its potential as a powerful antineoplastic agent.[3][4] this compound has shown robust anti-proliferative activity across a wide array of human cancer cell lines.[3][5]

These application notes provide a detailed summary of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a comprehensive protocol for determining these values, and a visual representation of the relevant signaling pathways and experimental workflows.

Data Presentation: this compound Anti-proliferative IC50 Values

The anti-proliferative activity of this compound has been evaluated in a multitude of human cancer cell lines. The following tables summarize the reported IC50 values, providing a comparative overview of its potency across different cancer types.

Table 1: this compound IC50 in Specific Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MCF7Breast Cancer15[2]

Table 2: Summary of this compound Activity in Cancer Cell Line Panels

Cell Line PanelNumber of Cell LinesMean IC50 (nM)IC50 Range (nM)Reference
Human Cancer Cell Lines25168 - 33[3]
Human Lung Tumor Cell Lines40399 - 79[3]
Human Breast Tumor and Immortalized Cell Lines24376 - 84[3]

Note: In a study on neuroblastoma cell lines, including IMR-32, ACN, and SH-SY5Y, this compound was shown to induce growth arrest and differentiation. While specific IC50 values were not detailed in the abstract, effective concentrations for inducing biological effects were in the low micromolar range after 72 hours of treatment.[6]

Experimental Protocols

This section outlines a detailed methodology for determining the IC50 of this compound in adherent cancer cell lines using a standard colorimetric proliferation assay (MTT assay).

Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation in a specific cancer cell line.

Materials:

  • This compound (BAY 1000394)

  • Selected adherent cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well, to be optimized for each cell line) and seed 100 µL into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (<0.1%) to avoid solvent toxicity. c. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a control. d. Incubate the plate for the desired exposure time (e.g., 72 or 96 hours).

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

Roniciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdks Cyclin-Dependent Kinases (CDKs) & Cyclins cluster_transcription Transcriptional Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G1->S G1->S G2 G2 Phase S->G2 S->G2 M M Phase G2->M G2/M Transition G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 CDK7_CyclinH CDK7-Cyclin H RNA_Pol_II RNA Polymerase II CDK7_CyclinH->RNA_Pol_II Phosphorylation CDK9_CyclinT CDK9-Cyclin T CDK9_CyclinT->RNA_Pol_II Phosphorylation Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNA_Pol_II->Transcription This compound This compound This compound->CDK46_CyclinD This compound->CDK2_CyclinE This compound->CDK1_CyclinB This compound->CDK7_CyclinH This compound->CDK9_CyclinT Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis This compound->Apoptosis IC50_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Start Start: Culture Adherent Cancer Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Treat_Cells Treat Cells with this compound (and Vehicle Control) Incubate1->Treat_Cells Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Treat_Cells Incubate2 Incubate for 72-96h Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Dissolve Dissolve Formazan Crystals in DMSO Incubate3->Dissolve Read_Absorbance Measure Absorbance at 570 nm Dissolve->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Application Note & Protocol: Western Blot Analysis for Roniciclib Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It demonstrates strong inhibitory activity against multiple CDKs, including those critical for cell cycle control (CDK1, CDK2, CDK4) and transcriptional regulation (CDK7, CDK9), with IC50 values typically in the 5-25 nM range.[1] These kinases are frequently dysregulated in cancer, making them important therapeutic targets.[2]

Confirming that a drug engages its intended target within a cell is a critical step in preclinical drug development. Western blot analysis is a robust and widely accessible immunoassay used to measure changes in protein expression and post-translational modifications, such as phosphorylation.[3] This application note provides a detailed protocol for assessing the target engagement of this compound by monitoring the phosphorylation status of key downstream substrates of its target CDKs. Specifically, we will focus on:

  • Retinoblastoma protein (Rb): A key tumor suppressor and substrate of CDK2 and CDK4. Inhibition of these CDKs by this compound leads to a measurable decrease in Rb phosphorylation.[4][5]

  • RNA Polymerase II (RNAPII): The C-terminal domain (CTD) of RNAPII is a primary substrate of the CDK9/P-TEFb complex.[6][7] this compound-mediated inhibition of CDK9 results in reduced phosphorylation of the RNAPII CTD at serine 2 (Ser2).

By quantifying the reduction in phosphorylation of these substrates, researchers can effectively determine the cellular potency and target engagement of this compound.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the targeted signaling pathways and the experimental workflow for the Western blot analysis.

Roniciclib_Signaling_Pathway cluster_0 Cell Cycle Regulation cluster_1 Transcriptional Regulation CDK4_6 CDK4/Cyclin D pRb p-Rb (Inactive) CDK4_6->pRb Phosphorylates CDK2 CDK2/Cyclin E CDK2->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes CDK9 CDK9/Cyclin T1 (P-TEFb) pRNAPII p-RNAPII-CTD (Ser2) (Elongating) CDK9->pRNAPII Phosphorylates RNAPII RNAPII-CTD Transcription Transcriptional Elongation pRNAPII->Transcription Promotes This compound This compound This compound->CDK4_6 This compound->CDK2 This compound->CDK9

Caption: this compound inhibits cell cycle and transcriptional CDKs.

Western_Blot_Workflow Start 1. Cell Culture & Treatment (e.g., HeLa, MCF-7) Treat with this compound dose-response. Lysis 2. Cell Lysis Harvest cells and extract total protein. Start->Lysis Quant 3. Protein Quantification (e.g., BCA Assay) Normalize protein concentrations. Lysis->Quant SDSPAGE 4. SDS-PAGE Separate proteins by molecular weight. Quant->SDSPAGE Transfer 5. Protein Transfer Transfer proteins to PVDF membrane. SDSPAGE->Transfer Immunoblot 6. Immunoblotting Block, probe with primary and secondary antibodies. Transfer->Immunoblot Detect 7. Detection (e.g., ECL) Visualize protein bands. Immunoblot->Detect Analyze 8. Data Analysis Densitometry and normalization to loading control/total protein. Detect->Analyze

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human cervical cancer (HeLa) or breast cancer (MCF-7) cells.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels (e.g., 4-12% gradient gels), running buffer.

  • Transfer: PVDF membrane, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies (diluted in blocking buffer):

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-total Rb

    • Rabbit anti-phospho-RNAPII CTD (Ser2)

    • Mouse anti-total RNAPII

    • Mouse anti-GAPDH or β-Actin (loading control)

  • Secondary Antibodies (diluted in blocking buffer):

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).

Protocol: Cell Treatment and Protein Extraction
  • Cell Seeding: Seed HeLa or MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) or a DMSO vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 6 to 24 hours) at 37°C and 5% CO₂.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new tube.

Protocol: Protein Quantification and Western Blotting
  • Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples with lysis buffer to the lowest concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by Ponceau S staining.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Rb) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, strip the membrane using a mild stripping buffer and repeat the immunoblotting process starting from the blocking step (Step 5) with the next primary antibody (e.g., anti-total Rb, then anti-GAPDH).

Data Presentation and Interpretation

The goal of the analysis is to quantify the decrease in the phosphorylated substrate relative to the total amount of that substrate or a loading control.

Analysis Steps:

  • Use imaging software to perform densitometry on the bands of interest (e.g., p-Rb, total Rb, GAPDH).

  • Calculate the ratio of the phosphorylated protein to the total protein (e.g., p-Rb / total Rb) for each sample.

  • Normalize this ratio to the vehicle (DMSO) control to determine the percent inhibition at each this compound concentration.

The results can be summarized in a table for clear comparison.

Table 1: Quantitative Analysis of this compound Target Engagement

This compound (nM)p-Rb / Total Rb Ratio (Normalized to Vehicle)p-RNAPII / Total RNAPII Ratio (Normalized to Vehicle)
0 (Vehicle)1.001.00
100.780.85
300.450.52
1000.150.21
3000.050.08

Interpretation: A dose-dependent decrease in the normalized p-Rb/Total Rb and p-RNAPII/Total RNAPII ratios indicates successful engagement and inhibition of the respective upstream CDKs (CDK2/4 and CDK9) by this compound. This data can be used to calculate a cellular IC50 value, representing the concentration of this compound required to inhibit the phosphorylation of its downstream targets by 50%.

References

Application Note: Analyzing Cell Cycle Arrest Induced by Roniciclib Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, broad-spectrum inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are essential serine/threonine kinases that, in complex with their cyclin partners, regulate the progression of the cell cycle.[3][4] Dysregulation of CDK activity is a common characteristic of cancer, leading to uncontrolled cellular proliferation.[4][5] this compound targets multiple CDKs, including the cell-cycle-related kinases CDK1, CDK2, and CDK4, as well as transcriptional CDKs like CDK7 and CDK9, with IC₅₀ values in the low nanomolar range.[1][2] By inhibiting these key regulators, this compound can block cell cycle progression at various checkpoints, primarily the G1/S and G2/M transitions, leading to an induction of apoptosis and inhibition of tumor cell proliferation.[2][3]

This application note provides a detailed protocol for assessing the effects of this compound on the cell cycle of a cancer cell line using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for analyzing the DNA content of individual cells, allowing for the quantification of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7] This analysis is critical for evaluating the mechanism of action and efficacy of cell cycle inhibitors like this compound in preclinical drug development.

Mechanism of Action: this compound's Impact on the Cell Cycle

This compound exerts its anti-proliferative effects by inhibiting multiple CDK-cyclin complexes. The key transitions in the cell cycle are governed by these complexes. The G1 to S phase transition, for example, is controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[4] Active CDK4/6 complexes phosphorylate the Rb protein, which then releases the E2F transcription factor, allowing the expression of genes necessary for DNA synthesis.[4][8] this compound inhibits CDK4, thereby preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.[2] Furthermore, its inhibition of CDK2 and CDK1 disrupts progression through the S and G2/M phases, respectively.[2][3] This broad-spectrum inhibition can lead to a significant accumulation of cells in the G2/M phase, a hallmark effect observed in some cancer cell lines treated with the compound.[9]

Roniciclib_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase G1 G1 Phase (2n DNA) CDK46_CyclinD CDK4/6 Cyclin D Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylates E2F E2F (Active) Rb_E2F->E2F Releases S S Phase (DNA Synthesis) E2F->S Promotes Transcription CDK2_CyclinE CDK2 Cyclin E/A G2M G2/M Phase (4n DNA) CDK2_CyclinE->G2M Drives S/G2 Progression CDK1_CyclinB CDK1 Cyclin B CDK1_CyclinB->G1 Mitosis This compound This compound This compound->CDK46_CyclinD This compound->CDK2_CyclinE This compound->CDK1_CyclinB

This compound inhibits multiple CDKs to induce cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details a method for analyzing cell cycle distribution using propidium iodide (PI) staining on cells treated with this compound.[6][10][11]

I. Materials and Reagents

  • Cell Culture:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

  • Treatment:

    • This compound (BAY 1000394)

    • Dimethyl sulfoxide (DMSO), sterile

  • Staining:

    • 70% Ethanol, ice-cold

    • Propidium Iodide (PI) Staining Solution:

      • 50 µg/mL Propidium Iodide in PBS[11]

      • 100 µg/mL RNase A in PBS[11]

      • Optional: 0.1% Triton X-100 to permeabilize cells

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Centrifuge

    • Flow cytometer (e.g., equipped with a 488 nm laser)

    • 5 mL flow cytometry tubes

II. Experimental Procedure

A. Cell Culture and Treatment

  • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (approx. 60-70% confluency) at the time of treatment.

  • Incubate cells for 24 hours to allow for attachment.

  • Prepare stock solutions of this compound in DMSO. Further dilute in complete medium to achieve the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM). Prepare a vehicle control using the same final concentration of DMSO.

  • Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

B. Cell Harvest and Fixation

  • Harvest the cells, including both adherent and floating populations, by first collecting the media (containing floating cells), then washing with PBS, trypsinizing the adherent cells, and combining them with the collected media.

  • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[11]

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of cold PBS. To ensure a single-cell suspension and prevent clumping, gently vortex the tube.[10]

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[11]

  • Incubate the cells for at least 2 hours (or overnight) at 4°C for complete fixation. Fixed cells can be stored at 4°C for several weeks.[10][11]

C. Propidium Iodide Staining

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Ethanol-fixed cells are less dense.[11]

  • Carefully decant the ethanol supernatant.

  • Wash the cell pellet by resuspending in 3 mL of PBS and centrifuging again. Repeat this wash step twice.[11]

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate the cells for 30 minutes at room temperature in the dark.[10]

  • Transfer the stained cell suspension to flow cytometry tubes. Filter through a 70 µm nylon mesh if clumping is observed.[12]

D. Flow Cytometry Acquisition and Analysis

  • Set up the flow cytometer to measure the fluorescence of PI, typically using a 488 nm excitation laser and an emission filter around 610 nm.

  • Ensure the instrument is set to collect data on a linear scale for the PI channel, as the DNA content difference between G1 and G2/M is only two-fold.[13]

  • Use a low flow rate to improve the quality of the data and reduce the coefficient of variation (CV) of the G0/G1 peak.[11]

  • Record at least 10,000 events per sample.

  • Use a dot plot of the fluorescence area versus height or width to gate on single cells and exclude doublets and aggregates.[14]

  • Generate a histogram of PI fluorescence intensity for the single-cell population.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Experimental_Workflow Start Start: Seed Cells Treat Treat with this compound (e.g., 24h) Start->Treat Harvest Harvest Cells (Trypsinize & Collect) Treat->Harvest WashPBS Wash with PBS Harvest->WashPBS Fix Fix in Cold 70% Ethanol WashPBS->Fix WashFix Wash out Ethanol with PBS Fix->WashFix Stain Stain with PI/RNase A Solution (30 min) WashFix->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data: Gate on singlets, Model cell cycle phases Acquire->Analyze End End: Quantify Cell Cycle Distribution Analyze->End

Workflow for cell cycle analysis after this compound treatment.

Data Presentation and Interpretation

The primary output of this experiment is the percentage of cells in each phase of the cell cycle for both control and this compound-treated samples. This quantitative data should be summarized in a table for clear comparison.

Table 1: Hypothetical Cell Cycle Distribution after 24-hour this compound Treatment

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (DMSO)55.2%28.5%16.3%
This compound (10 nM)48.1%25.3%26.6%
This compound (25 nM)35.7%18.9%45.4%
This compound (50 nM)24.5%12.1%63.4%

Interpretation:

  • Cell Cycle Arrest: The data should be interpreted by comparing the cell cycle profiles of treated cells to the vehicle control.[15] An accumulation of cells in a specific phase indicates a cell cycle arrest at that checkpoint.

  • This compound's Effect: Based on its mechanism as a pan-CDK inhibitor, treatment with this compound is expected to cause a dose-dependent arrest. The hypothetical data in Table 1 illustrates a significant increase in the percentage of cells in the G2/M phase, coupled with a decrease in the G0/G1 and S phase populations.[9] This suggests a potent G2/M arrest, which is a known effect of inhibiting CDK1.[2] A sub-G1 peak may also appear, indicating an increase in apoptotic cells with fragmented DNA, which can be quantified as well.[7]

  • Data Quality: The quality of the data can be assessed by the coefficient of variation (CV) of the G0/G1 peak. A CV below 6% is generally considered good quality.[13]

By following this protocol, researchers can effectively quantify the impact of this compound on cell cycle progression, providing crucial insights into its mechanism of action and its potential as an antineoplastic agent.

References

Establishing a Roniciclib-Resistant Cell Line Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing a roniciclib-resistant cancer cell line model. This compound (also known as BAY 1000394) is a potent pan-cyclin-dependent kinase (CDK) inhibitor that targets CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[1] The emergence of drug resistance is a significant challenge in cancer therapy. Therefore, the development of in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms and for the discovery of novel therapeutic strategies to overcome it.

Generation of a this compound-Resistant Cell Line

The establishment of a this compound-resistant cell line is achieved through a continuous exposure of the parental cancer cell line to gradually increasing concentrations of the drug. This method selects for a population of cells that can survive and proliferate in the presence of this compound.

Protocol: Intermittent High-Dose Exposure

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 72 hours.[2]

  • Recovery Phase: Remove the drug-containing medium and culture the cells in a drug-free medium until the cell population recovers and reaches 70-80% confluency.

  • Dose Escalation: Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments) for subsequent treatments.[3] Each dose escalation should be followed by a recovery period in a drug-free medium.

  • Selection of Resistant Clones: Continue this process for several months. Resistant clones will emerge that can proliferate in the presence of significantly higher concentrations of this compound compared to the parental cells.

  • Stabilization of the Resistant Phenotype: Once a resistant population is established (e.g., can tolerate at least a 5-fold higher concentration of this compound), maintain the cells in a medium containing a constant, sublethal concentration of this compound (e.g., the IC50 of the resistant line) to ensure the stability of the resistant phenotype.

  • Verification of Resistance: Periodically confirm the resistance by comparing the IC50 of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a resistant model.[3]

Data Presentation: IC50 Values

Summarize the IC50 values for the parental and resistant cell lines in a clear and structured table.

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental Cell Line[Insert Value]1
This compound-Resistant Cell Line[Insert Value][Calculate RI = IC50 resistant / IC50 parental]

Characterization of the this compound-Resistant Cell Line

Once the resistant cell line is established, a series of experiments should be performed to characterize the resistance phenotype and elucidate the underlying mechanisms.

Cell Viability and Proliferation Assays

Protocol: MTT Assay

  • Cell Seeding: Seed both parental and this compound-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]

  • Drug Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.

Cell Cycle Analysis

This compound induces cell cycle arrest. Alterations in cell cycle distribution are a hallmark of CDK inhibitor action and potential resistance mechanisms.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat parental and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[6][7][8]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[8][9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]

Data Presentation: Cell Cycle Distribution

Present the cell cycle distribution data in a table for easy comparison.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
ParentalVehicle[Value][Value][Value]
ParentalThis compound[Value][Value][Value]
ResistantVehicle[Value][Value][Value]
ResistantThis compound[Value][Value][Value]
Western Blot Analysis of Key Signaling Proteins

Investigate the expression and phosphorylation status of proteins involved in the cell cycle and other relevant signaling pathways to identify potential resistance mechanisms.

Protocol: Western Blotting

  • Protein Extraction: Lyse the treated and untreated parental and resistant cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., CDK1, CDK2, CDK4, CDK6, Cyclin D1, Cyclin E1, pRb, Rb, p-AKT, AKT, p-ERK, ERK, and β-actin as a loading control).

  • Secondary Antibody Incubation and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11]

Data Presentation: Protein Expression Levels

Summarize the relative protein expression levels (normalized to a loading control) in a table.

ProteinParental (Vehicle)Parental (this compound)Resistant (Vehicle)Resistant (this compound)
pRb (S780)[Value][Value][Value][Value]
Total Rb[Value][Value][Value][Value]
Cyclin E1[Value][Value][Value][Value]
p-AKT (S473)[Value][Value][Value][Value]
Total AKT[Value][Value][Value][Value]

Potential Mechanisms of this compound Resistance and Signaling Pathways

Resistance to CDK inhibitors can arise from various alterations in cellular signaling.[12][13][14]

Known Mechanisms of Resistance to CDK Inhibitors:

  • Alterations in Cell Cycle Machinery:

    • Loss or inactivation of the Retinoblastoma (Rb) protein.[13][15]

    • Amplification of CDK4 or CDK6.[12][13]

    • Overexpression of Cyclin D or Cyclin E.[15]

    • Loss of CDK inhibitors (CKIs) like p16INK4a.

  • Activation of Bypass Signaling Pathways:

    • Upregulation of the PI3K/Akt/mTOR pathway.[13][15][16]

    • Activation of the RAS/MEK/ERK (MAPK) pathway.[13][16]

    • Activation of receptor tyrosine kinases (RTKs) like FGFR1.[13]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Roniciclib_Action_Pathway cluster_0 Upstream Signals cluster_1 Cell Cycle Machinery cluster_2 Drug Action Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates Cyclin E-CDK2 Cyclin E-CDK2 G1/S Transition G1/S Transition Cyclin E-CDK2->G1/S Transition promotes Cyclin B-CDK1 Cyclin B-CDK1 G2/M Transition G2/M Transition Cyclin B-CDK1->G2/M Transition promotes E2F E2F Rb->E2F inhibits E2F->Cyclin E-CDK2 activates This compound This compound This compound->Cyclin D-CDK4/6 This compound->Cyclin E-CDK2 This compound->Cyclin B-CDK1

Caption: this compound's mechanism of action on the cell cycle.

Resistance_Mechanisms cluster_0 This compound Treatment cluster_1 Resistance Mechanisms cluster_2 Cellular Outcome This compound This compound Cell Proliferation Cell Proliferation This compound->Cell Proliferation inhibits Rb Loss Rb Loss Rb Loss->Cell Proliferation Cyclin E Overexpression Cyclin E Overexpression Cyclin E Overexpression->Cell Proliferation CDK Amplification CDK Amplification CDK Amplification->Cell Proliferation PI3K/Akt Activation PI3K/Akt Activation PI3K/Akt Activation->Cell Proliferation MAPK Activation MAPK Activation MAPK Activation->Cell Proliferation Experimental_Workflow Parental Cell Line Parental Cell Line Dose Escalation with this compound Dose Escalation with this compound Parental Cell Line->Dose Escalation with this compound Resistant Cell Line Resistant Cell Line Dose Escalation with this compound->Resistant Cell Line Characterization Characterization Resistant Cell Line->Characterization Cell Viability Assay Cell Viability Assay Characterization->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Characterization->Cell Cycle Analysis Western Blot Western Blot Characterization->Western Blot Mechanism Identification Mechanism Identification Cell Viability Assay->Mechanism Identification Cell Cycle Analysis->Mechanism Identification Western Blot->Mechanism Identification

References

Application Notes: Immunohistochemistry for Biomarkers in Roniciclib-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor with potent activity against CDKs crucial for cell cycle progression and transcription.[1][2][3] By selectively targeting CDK1, CDK2, CDK4, and CDK9, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death) in tumor cells.[1][4] This broad-spectrum activity makes it a candidate for treating various malignancies.[5]

Immunohistochemistry (IHC) is an indispensable tool for evaluating the pharmacodynamic effects of drugs like this compound in tumor tissues. It allows for the visualization and quantification of protein expression in the context of tissue architecture, providing critical insights into the drug's mechanism of action and potential biomarkers of response or resistance. These application notes provide detailed protocols for the IHC analysis of key biomarkers in tumor tissues treated with this compound.

This compound Mechanism of Action

This compound's primary mechanism involves the inhibition of multiple CDKs. Inhibition of CDK4/Cyclin D1 and CDK2/Cyclin E complexes prevents the phosphorylation of the Retinoblastoma protein (Rb).[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the G1 to S phase transition, thereby causing G1 arrest. Inhibition of CDK1 and CDK2 also contributes to G2/M arrest.[6] This dual blockade of the cell cycle, combined with inhibition of transcriptional CDKs like CDK9, ultimately suppresses proliferation and induces apoptosis.[7]

Roniciclib_Mechanism cluster_S S Phase CyclinD_CDK4 Cyclin D / CDK4 Rb Rb + E2F CyclinD_CDK4->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates S_Phase DNA Synthesis & Cell Proliferation This compound This compound This compound->CyclinD_CDK4 This compound->CyclinE_CDK2 pRb pRb + E2F (separate) pRb->S_Phase Promotes

Caption: this compound inhibits CDK4/2, preventing Rb phosphorylation and blocking S-phase entry.

Key Biomarkers for IHC Analysis

The following table summarizes key biomarkers relevant for assessing the biological effects of this compound treatment.

BiomarkerCellular Function & RationaleSubcellular LocalizationExpected Change with this compound
pRb (S807/811) Cell Cycle Progression: Phosphorylated Rb releases E2F, allowing cell cycle progression. This compound inhibits CDKs, thus pRb levels should decrease, indicating target engagement.NucleusDecrease
Ki-67 Proliferation Marker: Expressed in all active phases of the cell cycle (G1, S, G2, M).[8] A decrease indicates reduced tumor cell proliferation.NucleusDecrease
Cyclin D1 Cell Cycle Regulator: Activates CDK4/6. Overexpression is common in many cancers.[9] Can be a predictive biomarker for CDK4/6 inhibitor response.[10]Nucleus, CytoplasmNo direct change expected, but baseline expression may predict sensitivity.
p53 Tumor Suppressor: Regulates cell cycle arrest and apoptosis.[11] Its expression pattern (overexpression or complete absence) can indicate mutation status and may influence response.[12]NucleusNo direct change expected, but baseline status is important for context.
Bcl-2 Anti-Apoptosis Protein: Prevents programmed cell death.[13] Downregulation can indicate a shift towards apoptosis.Cytoplasm, MitochondriaDecrease

Experimental and Data Analysis Workflow

A systematic workflow is crucial for obtaining reliable and reproducible IHC data. This involves careful sample collection, standardized staining procedures, and objective analysis.

IHC_Workflow cluster_sample Sample Collection & Prep cluster_staining IHC Staining Protocol cluster_analysis Data Acquisition & Analysis Biopsy Tumor Biopsy (Pre- and Post-Treatment) FFPE Formalin Fixation & Paraffin Embedding (FFPE) Biopsy->FFPE Section Microtome Sectioning (4-5 µm sections) FFPE->Section Stain Deparaffinization Antigen Retrieval Blocking & Staining Section->Stain Scan Whole Slide Digital Scanning Stain->Scan Image_Analysis Digital Image Analysis (e.g., H-Score, % Positive Cells) Scan->Image_Analysis Interpret Data Interpretation (Comparison of Pre/Post Samples) Image_Analysis->Interpret

Caption: Standardized workflow from tumor biopsy to final data interpretation for IHC analysis.

Detailed Immunohistochemistry Protocols

This section provides a general IHC protocol followed by a table with specific recommendations for each biomarker.

General IHC Protocol for FFPE Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse thoroughly in deionized water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval solution (see table below for specifics) and heating in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-30 minutes).[11]

    • Allow slides to cool to room temperature (approx. 20-30 minutes).

    • Rinse slides in wash buffer (e.g., TBS or PBS with 0.05% Tween-20).

  • Peroxidase and Protein Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.[14]

    • Rinse with wash buffer.

    • Incubate with a protein blocking solution (e.g., 5% Normal Goat Serum or a commercial protein block) for 20-60 minutes to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation:

    • Drain blocking solution (do not rinse).

    • Apply the diluted primary antibody (see table for details) and incubate in a humidified chamber. Incubation is typically for 60 minutes at room temperature or overnight at 4°C.[16]

  • Detection System:

    • Rinse slides thoroughly with wash buffer.

    • Apply a polymer-based detection system (e.g., HRP-conjugated secondary antibody polymer). Incubate for 30 minutes at room temperature.

    • Rinse slides thoroughly with wash buffer.

  • Chromogen Development:

    • Apply a chromogen solution such as DAB (3,3'-Diaminobenzidine). Incubate for 5-10 minutes or until a brown precipitate is visible.[11]

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.[16]

    • "Blue" the sections in a suitable solution or running tap water.

    • Dehydrate slides through graded alcohols (e.g., 70%, 95%, 100%) and clear in xylene.

    • Apply a permanent mounting medium and coverslip.

Biomarker-Specific Protocol Recommendations
BiomarkerRecommended Clone(s)Antigen Retrieval (HIER)Primary Antibody DilutionPositive Control Tissue
pRb (S807/811) D20B12, 4H1Citrate Buffer, pH 6.01:50 - 1:200Breast Carcinoma
Ki-67 MIB-1, 30-9EDTA/Tris-EDTA, pH 9.0[16]1:100 - 1:400[16]Tonsil, Colon Carcinoma
Cyclin D1 EP12, SP4, P2D11F11[17][18]EDTA/Tris-EDTA, pH 9.0[18]1:50 - 1:200Mantle Cell Lymphoma, Breast Carcinoma[17]
p53 DO-7, BP53-12EDTA/Tris-EDTA, pH 9.0[11]1:100 - 1:400[11]Ovarian or Colon Carcinoma with known mutation[12]
Bcl-2 SP66, 124Citrate Buffer, pH 6.0 or EDTA, pH 9.0[19]1:100 - 1:300Tonsil, Follicular Lymphoma

Data Analysis and Interpretation

Quantitative analysis of IHC staining is essential for an objective assessment of biomarker modulation.

  • Scoring Methods: The H-Score (Histoscore) is a common semi-quantitative method. It is calculated by summing the percentage of cells stained at each intensity level multiplied by the intensity score (0=no staining, 1+=weak, 2+=moderate, 3+=strong).

    • H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]

    • The resulting score ranges from 0 to 300.

  • Digital Image Analysis: Automated whole-slide scanners and image analysis software can provide more objective and reproducible quantification, measuring parameters like the percentage of positive cells or staining intensity within defined tumor regions.

  • Interpretation: The primary analysis should involve comparing post-treatment biomarker levels to pre-treatment (baseline) levels within the same patient. A significant decrease in proliferative markers (pRb, Ki-67) or an increase in apoptotic markers would provide evidence of this compound's biological activity in the tumor.

Logical Framework of this compound's Effect

The administration of this compound initiates a cascade of molecular events that result in the desired anti-tumor effect. This can be visualized as a logical progression from target engagement to cellular outcome.

Logical_Framework cluster_drug Drug Action cluster_biomarkers Biomarker Modulation (IHC) cluster_outcome Cellular & Clinical Outcome Drug This compound Administration Target Inhibition of CDK1, 2, 4, 9 Drug->Target pRb ↓ pRb Target->pRb Ki67 ↓ Ki-67 Target->Ki67 Bcl2 ↓ Bcl-2 Target->Bcl2 Arrest Cell Cycle Arrest (G1/S & G2/M) pRb->Arrest Prolif Inhibition of Proliferation Ki67->Prolif Apoptosis Induction of Apoptosis Bcl2->Apoptosis Regression Tumor Growth Inhibition Arrest->Regression Prolif->Regression Apoptosis->Regression

References

Application Notes and Protocols for Roniciclib Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor with demonstrated anti-tumor activity in various preclinical cancer models.[1][2] It targets multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, which are crucial regulators of cell cycle progression and gene transcription.[1][2] The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells. Due to its poor aqueous solubility, developing a suitable formulation for oral administration in animal studies is critical for obtaining reliable and reproducible preclinical data.

These application notes provide detailed protocols for the formulation of this compound for oral gavage in animal studies, summarize key quantitative data from preclinical investigations, and illustrate the underlying mechanism of action through a signaling pathway diagram.

Data Presentation

This compound In Vitro Inhibitory Activity
Target CDKIC₅₀ (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D111
CDK7/cyclin H/MAT125
CDK9/cyclin T15

Source:[2]

This compound In Vivo Efficacy in Xenograft Models
Tumor ModelAnimal StrainThis compound Dose and ScheduleOutcome
HeLa-MaTu (Cervical Cancer)Athymic Mice0.5, 1.0, 1.5, 2.0 mg/kg, once daily, p.o.Dose-dependent tumor growth inhibition. At the highest dose, tumor regression was observed.
8505C (Thyroid Carcinoma)Nude Mice1.7 mg/kg, twice daily, 3 days on/3 days off, p.o.Significant retardation of tumor growth compared to the control group.
IMR-32 (Neuroblastoma)Nude Mice1.5 mg/kg, once daily, p.o. for 14 daysReduction in tumor growth.[3]

p.o. = per os (by mouth/oral gavage)

Signaling Pathway

Roniciclib_Mechanism_of_Action cluster_extracellular Extracellular Signals Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D This compound This compound CDK4/6 CDK4/6 This compound->CDK4/6 CDK2_E CDK2_E This compound->CDK2_E CDK2_A CDK2_A This compound->CDK2_A CDK1 CDK1 This compound->CDK1 CDK7 CDK7 This compound->CDK7 CDK9 CDK9 This compound->CDK9 RNA Pol II RNA Pol II CDK7->RNA Pol II phosphorylates (initiation) p-RNA Pol II p-RNA Pol II CDK9->p-RNA Pol II phosphorylates (elongation) Transcription Elongation Transcription Elongation p-RNA Pol II->Transcription Elongation

Caption: this compound's mechanism of action via pan-CDK inhibition.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound formulation suitable for oral administration in mice, based on a commonly used vehicle for poorly soluble compounds.

Materials:

  • This compound (BAY 1000394) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional)

Formulation Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol:

  • Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals, dose per animal, and dosing volume. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration in the formulation.

  • Dissolve this compound in DMSO: In a sterile tube, add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.

  • Add PEG300: To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.

  • Add Tween-80: Add the calculated volume of Tween-80 to the mixture and vortex thoroughly to ensure uniform mixing.

  • Add Saline: Finally, add the calculated volume of sterile saline to the mixture. Vortex again until a clear and homogenous solution is obtained.

  • Storage and Use: This formulation should be prepared fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.

Note: The final concentration of DMSO is 10%. For animals that may be sensitive to DMSO, a lower concentration (e.g., 2-5%) can be used, with a corresponding adjustment in the volume of saline.[4][5]

In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint A Tumor Cell Implantation (e.g., subcutaneous injection of cancer cells into flank of immunocompromised mice) B Tumor Growth Monitoring (Measure tumor volume regularly with calipers) A->B C Randomization (Group animals when tumors reach a predetermined size, e.g., 100-200 mm³) B->C D Vehicle Control Group (Administer formulation without this compound) C->D E This compound Treatment Group(s) (Administer this compound formulation at desired dose(s) and schedule via oral gavage) C->E F Continued Tumor Growth Monitoring (Measure tumor volume and body weight regularly) D->F E->F G Endpoint Determination (e.g., predetermined tumor volume, study duration, or signs of toxicity) F->G H Data Analysis (Compare tumor growth between control and treated groups) G->H

Caption: General workflow for an in vivo efficacy study.

Protocol:

  • Animal Model: Utilize an appropriate immunocompromised mouse strain (e.g., athymic nude or NSG mice) for the subcutaneous implantation of human cancer cell lines.

  • Tumor Cell Implantation: Inject a predetermined number of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) suspended in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a specified average size (e.g., 100-200 mm³), randomly assign the animals into control and treatment groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) orally via gavage according to the same schedule as the treatment groups.

    • Treatment Group(s): Administer the this compound formulation orally via gavage at the desired dose levels and schedule (e.g., once daily, twice daily, or intermittent dosing).

  • Monitoring: Continue to monitor tumor volume and animal body weight regularly throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined endpoint size, after a fixed duration, or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: At the end of the study, excise the tumors and weigh them. Compare the average tumor volume and weight between the control and treated groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising pan-CDK inhibitor with significant anti-tumor activity. The provided formulation and protocols offer a starting point for researchers to conduct in vivo animal studies to further evaluate its therapeutic potential. Careful adherence to these guidelines will help ensure the generation of reliable and reproducible data, which is essential for the successful preclinical development of this compound.

References

Application Notes and Protocols for Monitoring Tumor Growth in Roniciclib Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Roniciclib

This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] CDKs are a family of serine/threonine kinases that are essential for regulating cell cycle progression and proliferation.[1] In many cancers, CDK activity is dysregulated, leading to uncontrolled cell growth. This compound targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, thereby inducing cell cycle arrest, primarily at the G1/S transition, and promoting apoptosis (programmed cell death).[1][3][4] Its broad inhibitory profile allows it to simultaneously interfere with cell cycle progression and transcription.[3] Furthermore, studies have shown that this compound can also inhibit the Wnt/β-catenin signaling pathway, which is implicated in tumorigenesis and the maintenance of cancer stem cells.[5]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor effects by broadly inhibiting cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle machinery, preventing cancer cells from progressing through critical checkpoints. It also impacts transcriptional regulation and other oncogenic pathways.

Roniciclib_Pathway This compound Mechanism of Action cluster_CellCycle Cell Cycle Regulation cluster_Transcription Transcriptional Regulation cluster_Wnt Wnt/β-catenin Pathway CDK4_6 CDK4/Cyclin D pRB pRB Phosphorylation CDK4_6->pRB CDK2 CDK2/Cyclin E G1_S G1/S Transition CDK2->G1_S Promotes CDK1 CDK1/Cyclin B G2_M G2/M Transition CDK1->G2_M Promotes CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest G2_M->CellCycleArrest pRB->G1_S Promotes CDK9 CDK9/Cyclin T1 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Activates Transcription Gene Transcription RNA_Pol_II->Transcription Transcription->CellCycleArrest LRP6 LRP6 Beta_Catenin β-catenin LRP6->Beta_Catenin Activates Stemness Cancer Stemness Beta_Catenin->Stemness Stemness->CellCycleArrest This compound This compound This compound->CDK4_6 This compound->CDK2 This compound->CDK1 This compound->CDK9 This compound->LRP6 This compound->Beta_Catenin Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: this compound inhibits multiple CDKs and the Wnt pathway to induce cell cycle arrest and apoptosis.

Application Note: Efficacy of this compound in Preclinical Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of novel therapeutic agents. This compound has demonstrated significant anti-tumor activity across a range of xenograft models, leading to tumor growth inhibition and even regression.

Summary of this compound Efficacy in Xenograft Studies
Tumor ModelCancer TypeDosing Regimen (Oral Gavage)Key OutcomesBody Weight Effects
K1 Cells [4][6]Papillary Thyroid Cancer1.0 mg/kg or 1.3 mg/kg, twice daily (4 days on / 3 days off)Significant tumor growth repression starting at day 3. High dose led to tumor regression.No significant changes observed.
FTC-133 Cells [4]Follicular Thyroid Cancer1.4 mg/kg, daily (4 days on / 3 days off)Significant tumor growth inhibition. Combination with sorafenib showed superior efficacy.No significant decreases observed.
8505C Cells [7]Anaplastic Thyroid Cancer1.7 mg/kg, twice daily (3 days on / 3 days off)Significant tumor growth retardation observed after 2 days of treatment.No significant changes observed.
TT Cells [8]Medullary Thyroid Cancer1.0 mg/kg (regimen not specified)Significant tumor growth retardation by day 6, effect persisted through day 23.Transient and minimal weight loss on day 9.
IMR-32 Cells [9]Neuroblastoma (orthotopic)1.5 mg/kg, once daily for 14 daysSignificant reduction in tumor volume starting at day 6.No differences in body weight observed.
HeLa-MaTu Cells [2]Cervical Cancer1.0 mg/kg or 1.5 mg/kgDose-dependent tumor growth inhibition; combination with cisplatin resulted in strong inhibition.Not specified.

Experimental Protocols

The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the efficacy of this compound.

Experimental Workflow for a this compound Xenograft Study

This diagram outlines the key phases of a typical preclinical xenograft study, from initial setup to final data analysis.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture 1. Cancer Cell Line Culture & Expansion Animal_Acclimation 2. Animal Model Acclimation (e.g., Nude Mice) Implantation 3. Subcutaneous Implantation of Tumor Cells Animal_Acclimation->Implantation Tumor_Growth 4. Monitor for Palpable Tumors Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 6. Administer this compound & Vehicle Control Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI, Statistics) Endpoint->Data_Analysis Reporting 10. Reporting & Interpretation Data_Analysis->Reporting

Caption: Standard workflow for this compound xenograft efficacy studies.

Protocol 1: Establishment of Subcutaneous Xenograft Models
  • Cell Culture:

    • Culture human cancer cell lines (e.g., K1, 8505C, IMR-32) in the appropriate medium supplemented with 10% fetal calf serum (FCS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells before they reach 80% confluency to ensure they are in an exponential growth phase on the day of implantation.

  • Animal Model:

    • Use immunodeficient mice, such as female nude mice (e.g., BALB/c nude or NSG), aged 6-8 weeks.[10]

    • Allow mice to acclimate to the facility for at least one week before any procedures.

  • Cell Implantation:

    • Harvest cultured cells using trypsin and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Perform a cell count and check viability using a method like trypan blue exclusion.

    • Resuspend the cells to a final concentration typically ranging from 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL.

    • For some cell lines, mixing the cell suspension 1:1 with an extracellular matrix like Matrigel or Cultrex BME can improve tumor take and growth rates.[11]

    • Anesthetize the mouse and inject the cell suspension subcutaneously into the flank using a 27-gauge needle.

Protocol 2: this compound Administration
  • Drug Formulation:

    • This compound is an orally bioavailable compound.[1]

    • Prepare the drug formulation according to the manufacturer's instructions or established laboratory protocols. This typically involves dissolving the compound in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose).

  • Administration and Dosing:

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound via oral gavage at the desired dose (e.g., 1.0 - 1.7 mg/kg).[4][7]

    • The control group should receive the vehicle solution alone.

    • Follow a defined treatment schedule, such as twice daily for a cycle of "4 days on, 3 days off".[4][6]

Protocol 3: Monitoring Tumor Growth and Animal Welfare
  • Tumor Measurement:

    • Measure tumors 2-3 times per week using digital calipers.[10]

    • Record the length (L, longest dimension) and width (W, dimension perpendicular to length) of the tumor.

  • Tumor Volume Calculation:

    • Calculate the tumor volume (V) using the modified ellipsoid formula, which has been shown to be highly accurate for tumors under 1500 mm³.[11]

    • Formula: V = (L × W²) / 2.[12]

    • Note: While several formulas exist, this is one of the most commonly used. Consistency across a study is critical.

  • Animal Monitoring:

    • Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.[4][6][8]

    • Observe animals daily for clinical signs of distress, such as changes in posture, activity, or grooming.

    • Establish humane endpoints for the study, such as a maximum tumor volume (e.g., 1500-2000 mm³) or a significant loss of body weight (>20%), to minimize animal suffering.

Protocol 4: Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI):

    • TGI is a common metric to quantify the efficacy of a treatment.

    • Calculate % TGI at the end of the study using the following formula:

    • % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) × 100%. [10]

  • Data Visualization:

    • Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time to visualize tumor growth curves.

    • Consider using waterfall plots to show the percentage change in tumor volume for each individual mouse, providing a clear view of response heterogeneity.[10]

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if the differences in tumor volume between the this compound-treated groups and the control group are statistically significant. A p-value < 0.05 is typically considered significant.

References

Application Notes and Protocols for Roniciclib Treatment in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of roniciclib, a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor. The information compiled herein, including treatment schedules, experimental protocols, and pathway analyses, is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound (also known as BAY 1000394) is a small molecule inhibitor targeting multiple cyclin-dependent kinases, including CDK1, CDK2, CDK4, and CDK9.[1][2][3][4] These kinases are crucial regulators of cell cycle progression and transcription.[1][2] By inhibiting these key enzymes, this compound induces cell cycle arrest, primarily at the G1/S transition, and promotes apoptosis in cancer cells.[1][2] Its broad activity against various CDKs makes it a subject of interest for a range of malignancies. Preclinical studies in various cancer models have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with other agents.[5][6]

Data Presentation: this compound Dosing Schedules in Preclinical Xenograft Models

The following tables summarize quantitative data from various preclinical studies, offering a comparative view of effective dosing regimens for this compound in mouse xenograft models.

Table 1: Intermittent Dosing Schedules for this compound in Mouse Xenograft Models

Cancer TypeCell LineMouse ModelThis compound DoseAdministration RouteDosing ScheduleReference
Anaplastic Thyroid Cancer8505CFlank Xenograft1.7 mg/kgOral GavageTwice a day, 3 days on / 3 days off (3 cycles)[7]
Medullary Thyroid CancerTTFlank Xenograft1.0 mg/kgOral GavageTwice a day, 3 days on / 3 days off (3 cycles)[6]
Differentiated Thyroid CancerK1Flank Xenograft1.3 mg/kgOral GavageTwice a day, 4 days on / 3 days off (2 cycles)[8]
Differentiated Thyroid CancerFTC-133Flank Xenograft1.3 mg/kgOral GavageTwice a day, 4 days on / 3 days off (2 cycles)[8]
GeneralNot SpecifiedMouse1.5 - 2.5 mg/kgNot SpecifiedTwice a day, 2 days on / 5 days off (3 cycles)

Table 2: Continuous Dosing Schedules for this compound in Mouse Xenograft Models

Cancer TypeCell LineMouse ModelThis compound DoseAdministration RouteDosing ScheduleReference
NeuroblastomaIMR-32Orthotopic (Adrenal Gland)1.5 mg/kgOral GavageOnce daily for 14 days[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Roniciclib_Cell_Cycle_Pathway This compound Mechanism of Action: Cell Cycle Inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E forms complex CDK2_E->Rb phosphorylates CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 forms complex Mitosis Mitosis CDK1->Mitosis promotes This compound This compound This compound->CDK46 This compound->CDK2_E This compound->CDK1 Roniciclib_Wnt_Pathway This compound Mechanism of Action: Wnt/β-catenin Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Receptor Wnt->LRP6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex LRP6->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription (Stemness, Proliferation) TCF_LEF->TargetGenes activates This compound This compound This compound->LRP6 down-regulates This compound->BetaCatenin down-regulates Roniciclib_Xenograft_Workflow General Experimental Workflow for this compound Xenograft Studies cluster_prep 1. Preparation cluster_implant 2. Implantation & Tumor Growth cluster_treatment 3. Treatment Phase cluster_analysis 4. Endpoint Analysis CellCulture Cancer Cell Culture (e.g., IMR-32, 8505C, TT) Harvest Harvest & Prepare Cells (e.g., 1x10^6 cells in Matrigel) CellCulture->Harvest DrugPrep This compound Formulation (in appropriate vehicle) Dosing Administer this compound or Vehicle (Oral Gavage, specified schedule) DrugPrep->Dosing Inject Subcutaneous or Orthotopic Injection into Mice Harvest->Inject TumorGrowth Monitor Tumor Growth (until palpable / measurable) Inject->TumorGrowth Randomize Randomize Mice into Control & Treatment Groups TumorGrowth->Randomize Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight Dosing->Monitor HarvestTumors Harvest Tumors at Study Endpoint Monitor->HarvestTumors IHC Immunohistochemistry (Ki-67, CD31) HarvestTumors->IHC Western Western Blot (Cleaved Caspase-3, pRb) HarvestTumors->Western

References

Troubleshooting & Optimization

Roniciclib solubility in DMSO vs. water

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Roniciclib

This technical support guide provides essential information for researchers and scientists working with this compound, covering its solubility, proper handling, and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: Due to its hydrophobic nature, this compound is soluble in organic solvents like DMSO, while being insoluble in water.[1][2] Therefore, DMSO is the recommended solvent for preparing stock solutions.

Q2: How should I prepare a working solution of this compound in an aqueous buffer? A2: To prepare a working solution in an aqueous medium, first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer of choice.[3] It is crucial to ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations can be toxic to cells.

Q3: What are the recommended storage conditions for this compound? A3: this compound powder should be stored at -20°C for long-term stability.[1][4] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month or at -80°C for up to a year.[2][5]

Troubleshooting Guide

Issue: My this compound powder won't dissolve in the solvent.

  • Possible Cause: The compound may require more energy to dissolve completely.

  • Solution: To facilitate dissolution, you can vortex the solution, sonicate it briefly, or gently warm it in a 37°C water bath.[6] Ensure the vial is sealed tightly to prevent solvent evaporation.

Issue: A precipitate formed after diluting my DMSO stock solution in an aqueous buffer.

  • Possible Cause: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where its solubility is lower.

  • Solution: Try vortexing or sonicating the solution to help redissolve the precipitate.[6] If the precipitate persists, it may indicate that the concentration of this compound is too high for the final percentage of DMSO in the aqueous solution. In this case, you may need to adjust your dilution scheme to either decrease the final this compound concentration or increase the final DMSO concentration, while keeping it within the tolerated limits for your experiment.

Quantitative Solubility Data

The solubility of this compound varies between different organic solvents. It is practically insoluble in water.

SolventSolubility (approximate)
DMSO≥ 250 mg/mL[5]
Ethanol86 mg/mL[2]
WaterInsoluble[1][2]

Note: Solubility can be affected by factors such as temperature and the purity of the solvent. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is approximately 430.44 g/mol . To make 1 mL of a 10 mM stock solution, you would need 4.30 mg of this compound.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or a 37°C water bath to ensure the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualized Workflows and Pathways

Roniciclib_Preparation_Workflow Start Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Mix Vortex / Sonicate (Gentle heat if needed) Add_DMSO->Mix Stock_Solution Concentrated Stock Solution Mix->Stock_Solution Dilute Dilute in Aqueous Buffer Stock_Solution->Dilute Store Aliquot and Store at -20°C or -80°C Stock_Solution->Store Final_Solution Final Working Solution Dilute->Final_Solution

Caption: Experimental workflow for preparing this compound solutions.

Roniciclib_Signaling_Pathway cluster_cdks Cyclin-Dependent Kinases (CDKs) This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4 CDK4 This compound->CDK4 CDK7 CDK7 This compound->CDK7 CDK9 CDK9 This compound->CDK9 CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4->CellCycle Transcription Gene Transcription CDK7->Transcription CDK9->Transcription Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to Transcription->Apoptosis inhibition leads to

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest, inhibition of transcription, and induction of apoptosis.[1][2]

References

Troubleshooting Roniciclib precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-CDK inhibitor, Roniciclib.

Troubleshooting Guide

This guide addresses common issues related to this compound precipitation in cell culture media.

Question: I observed precipitation after adding this compound to my cell culture medium. What are the potential causes?

Answer: Precipitation of this compound in your cell culture medium can be attributed to several factors:

  • Low Aqueous Solubility: this compound is a hydrophobic molecule, as indicated by its predicted high logP value, and has limited solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The concentration of this compound in your experiment might exceed its solubility limit in the final volume of the cell culture medium.

  • "Salting Out" Effect: Cell culture media are complex solutions with high salt concentrations. The addition of a DMSO-dissolved compound can cause the compound to "salt out" and precipitate.

  • pH of the Medium: The pH of your cell culture medium can influence the ionization state and, consequently, the solubility of this compound. Based on its predicted pKa values, changes in pH can alter its charge and solubility.

  • Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can potentially interact with this compound and contribute to precipitation.

  • Temperature Changes: Temperature fluctuations, such as adding a cold stock solution to a warm medium, can decrease the solubility of the compound.

  • High DMSO Concentration: While this compound is highly soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and may also influence the solubility of the compound in the aqueous environment.[1]

Question: My this compound precipitated upon dilution in the media. How can I prevent this?

Answer: To prevent this compound precipitation, consider the following strategies:

  • Prepare a High-Concentration Stock Solution in DMSO: this compound is highly soluble in DMSO (≥ 250 mg/mL). Preparing a concentrated stock solution (e.g., 20 mM) allows for the addition of a very small volume to your culture medium, minimizing the final DMSO concentration.[2]

  • Optimize the Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.1% to minimize solvent-related effects and potential toxicity.[2] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control to assess the impact on your specific cells.[1]

  • Serial Dilution in DMSO: If you need to make intermediate dilutions, perform them in DMSO before the final dilution into the aqueous medium.

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

  • Proper Mixing Technique: When adding the this compound stock solution to the medium, add it dropwise while gently swirling the medium to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to the cell monolayer.

  • Consider Serum Concentration: If using a serum-containing medium, be aware that proteins can sometimes interact with small molecules. While serum can sometimes aid in solubilizing hydrophobic compounds, it can also contribute to precipitation. If you suspect this is an issue, you could try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

Question: I am still observing precipitation even after following the recommended procedures. What further steps can I take?

Answer: If precipitation persists, you can try the following advanced troubleshooting steps:

  • Sonication: Briefly sonicating the final this compound-media solution can help to dissolve small, persistent precipitates. However, be cautious as excessive sonication can degrade the compound.

  • Use of a Surfactant: In some cases, a low concentration of a biocompatible surfactant, such as Pluronic F-68, can help to maintain the solubility of hydrophobic compounds. This should be carefully tested for its effects on your specific cell line and experiment.

  • Solubility Testing: Perform a simple solubility test by preparing different concentrations of this compound in your cell culture medium and visually inspecting for precipitation after a short incubation period. This will help you determine the practical solubility limit in your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO.[2]

Q2: What is a safe final concentration of DMSO for my cells?

A2: A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.[2] However, the tolerance can vary between cell types. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to assess any solvent-induced effects.

Q3: Can I store this compound solution in cell culture medium?

A3: It is not recommended to store this compound in cell culture medium for extended periods. The compound may be unstable in aqueous solutions, and the complex nature of the medium can lead to degradation or precipitation over time. Prepare fresh dilutions in the medium for each experiment.

Q4: What are the predicted physicochemical properties of this compound?

A4: Understanding the physicochemical properties of this compound can help in troubleshooting solubility issues. The predicted values are summarized in the table below. A higher logP value indicates greater hydrophobicity (lower water solubility). The pKa values indicate the pH at which the molecule is 50% ionized.

Key Data Summary

ParameterPredicted ValueImplication for Solubility
Molecular Formula C₁₈H₂₁F₃N₄O₃S
Molecular Weight 430.44 g/mol
Predicted logP 2.85Indicates that this compound is a relatively hydrophobic compound, suggesting low intrinsic aqueous solubility.
Predicted pKa (Acidic) 11.58The molecule has a weakly acidic proton. At physiological pH (~7.4), this group will be protonated (neutral).
Predicted pKa (Basic) 1.83The molecule has a weakly basic site. At physiological pH (~7.4), this group will be deprotonated (neutral).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure: a. Calculate the required mass of this compound to prepare a 20 mM stock solution. For example, for 1 mL of a 20 mM stock solution: Mass (mg) = 20 mmol/L * 1 mL * 430.44 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 8.61 mg b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 20 mM solution). d. Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Visual Solubility Assessment of this compound in Cell Culture Medium

  • Materials:

    • This compound stock solution (e.g., 20 mM in DMSO)

    • Cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes or a clear 96-well plate

  • Procedure: a. Prepare a series of dilutions of this compound in your cell culture medium. For example, to test final concentrations of 1, 5, 10, and 20 µM in 1 mL of medium:

    • 1 µM: Add 0.05 µL of 20 mM stock
    • 5 µM: Add 0.25 µL of 20 mM stock
    • 10 µM: Add 0.5 µL of 20 mM stock
    • 20 µM: Add 1.0 µL of 20 mM stock b. Include a vehicle control with the highest volume of DMSO used (e.g., 1.0 µL in 1 mL of medium). c. Gently mix each solution. d. Incubate the tubes/plate at 37°C for a short period (e.g., 15-30 minutes). e. Visually inspect each solution against a dark background for any signs of precipitation (cloudiness, visible particles). f. This will help you determine the approximate solubility limit of this compound under your specific experimental conditions.

Visualizations

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt CyclinD Cyclin D Ras_MAPK->CyclinD PI3K_Akt->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2_E CDK2 CyclinE->CDK2_E DNA_Synthesis DNA Synthesis CDK2_E->DNA_Synthesis CyclinB Cyclin B DNA_Synthesis->CyclinB CDK1 CDK1 CyclinB->CDK1 Mitosis Mitosis CDK1->Mitosis This compound This compound This compound->CDK46 This compound->CDK2_E This compound->CDK1 Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution & Addition cluster_eval Evaluation cluster_troubleshoot Further Troubleshooting Start Start: Precipitation Observed Stock_Sol Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) Start->Stock_Sol Prewarm Pre-warm Cell Culture Medium to 37°C Stock_Sol->Prewarm Dilute Serially Dilute in DMSO if necessary Prewarm->Dilute Add Add this compound Stock Dropwise to Medium while Swirling Dilute->Add Final_DMSO Ensure Final DMSO Concentration is Low (<0.1% recommended) Add->Final_DMSO Observe Visually Inspect for Precipitation Final_DMSO->Observe No_Precip No Precipitation: Proceed with Experiment Observe->No_Precip Clear Solution Precip Precipitation Persists Observe->Precip Cloudy/Particles Sonication Brief Sonication Precip->Sonication Surfactant Consider Low-Concentration Biocompatible Surfactant Precip->Surfactant Sol_Test Perform Visual Solubility Assessment Precip->Sol_Test Sonication->Observe Surfactant->Observe Troubleshooting_Decision_Tree Start Precipitation Observed in This compound-Treated Media Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Redissolve_Stock Action: Gently warm and vortex stock. If still not clear, prepare fresh stock. Check_Stock->Redissolve_Stock No Check_Final_Conc Is the final this compound concentration high (e.g., >20 µM)? Check_Stock->Check_Final_Conc Yes Lower_Conc Action: Lower the final concentration or perform a solubility assessment. Check_Final_Conc->Lower_Conc Yes Check_DMSO_Conc Is the final DMSO concentration >0.5%? Check_Final_Conc->Check_DMSO_Conc No Reduce_DMSO Action: Increase stock concentration to reduce the volume added. Check_DMSO_Conc->Reduce_DMSO Yes Check_Temp Was the medium pre-warmed to 37°C? Check_DMSO_Conc->Check_Temp No Prewarm_Medium Action: Always pre-warm the medium before adding the compound. Check_Temp->Prewarm_Medium No Check_Mixing How was the compound added to the medium? Check_Temp->Check_Mixing Yes Improve_Mixing Action: Add stock solution dropwise while gently swirling the medium. Check_Mixing->Improve_Mixing Not dropwise with swirling Consider_Media_Comp Still Precipitating? Consider media components. Check_Mixing->Consider_Media_Comp Dropwise with swirling Serum_Interaction Hypothesis: Interaction with serum proteins. Consider_Media_Comp->Serum_Interaction Test_Serum_Free Action: Test solubility in serum-free medium or reduce serum concentration. Serum_Interaction->Test_Serum_Free

References

Roniciclib Off-Target Effects on Aurora Kinase: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of roniciclib on Aurora kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (pan-CDK) inhibitor.[1][2][3] Its primary targets are various cyclin-dependent kinases involved in cell cycle regulation and transcription, including CDK1, CDK2, CDK4, CDK6, and CDK9.[4][5]

Q2: Does this compound have known off-target effects on Aurora kinases?

Yes, this compound has been observed to have off-target effects on Aurora kinase A.[4][5] While primarily a CDK inhibitor, studies have shown that this compound can also inhibit Aurora A kinase activity and reduce its protein expression in cancer cell lines.[6]

Q3: What is the reported inhibitory activity of this compound against Aurora kinases?

This compound has been reported to inhibit Aurora A with an IC50 of 20 nM.[4] To date, specific IC50 values for this compound against Aurora B and Aurora C have not been widely reported in publicly available literature.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary CDK targets and its off-target activity on Aurora kinase A.

Kinase TargetIC50 (nM)
Primary Targets (CDKs)
CDK1/cyclin B7[1]
CDK2/cyclin E9[1]
CDK4/cyclin D111[1]
CDK7/cyclin H/MAT125[1]
CDK9/cyclin T15[1]
Off-Target (Aurora Kinase)
Aurora A20[4]
Aurora BData not available
Aurora CData not available

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the off-target effects of this compound on Aurora kinases.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure to determine the IC50 of this compound against Aurora kinases.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of purified Aurora kinases.

Materials:

  • Recombinant human Aurora A, B, or C kinase

  • Kinase substrate (e.g., Kemptide for Aurora A)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the Aurora kinase and the specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific Aurora kinase isoform.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Assay to Determine Aurora A Protein Expression (Western Blot)

Objective: To assess the effect of this compound treatment on the total protein levels of Aurora A in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Aurora A and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24, 48 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Aurora A antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Quantify the band intensities to determine the relative change in Aurora A expression.

Troubleshooting Guide

Issue 1: High variability in in vitro kinase assay results.

  • Possible Cause: Inconsistent pipetting, instability of reagents, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Use calibrated pipettes and ensure proper mixing of all reagents.

    • Prepare fresh reagents and store them according to the manufacturer's instructions.

    • Optimize the concentrations of enzyme, substrate, and ATP, as well as the incubation time.

    • Include appropriate positive (known inhibitor) and negative (DMSO) controls in every experiment.

Issue 2: No significant change in Aurora A protein expression after this compound treatment in the cellular assay.

  • Possible Cause: The chosen cell line may not be sensitive to this compound's effect on Aurora A expression, the treatment time might be too short, or the this compound concentration could be too low.

  • Troubleshooting Steps:

    • Screen different cell lines to find a responsive model.

    • Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

    • Conduct a dose-response experiment with a wider range of this compound concentrations.

    • Verify the activity of your this compound stock.

Issue 3: Difficulty in distinguishing between direct inhibition of Aurora kinase and indirect effects from CDK inhibition.

  • Possible Cause: this compound is a pan-CDK inhibitor, and CDK inhibition can lead to cell cycle arrest, which in turn can indirectly affect the expression and activity of other cell cycle-related proteins like Aurora kinases.

  • Troubleshooting Steps:

    • Biochemical vs. Cellular Assays: Compare the IC50 from the in vitro kinase assay (direct effect) with the effective concentration in cellular assays. A significant discrepancy may suggest indirect effects are prominent in the cellular context.

    • Time-Course Analysis: Analyze the kinetics of Aurora A inhibition or expression changes. Direct inhibition is typically a rapid event, while indirect effects due to changes in gene expression or protein stability will take longer to manifest.

    • Rescue Experiments: In cellular assays, attempt to rescue the observed phenotype by overexpressing a drug-resistant CDK mutant. If the effect on Aurora A persists, it is more likely to be a direct off-target effect.

    • Phospho-protein Analysis: Use phospho-specific antibodies to assess the phosphorylation status of known Aurora kinase substrates. A rapid decrease in substrate phosphorylation upon this compound treatment would suggest direct enzymatic inhibition.

Visualizations

Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis CDK1_CyclinB CDK1/Cyclin B AuroraA Aurora A CDK1_CyclinB->AuroraA Activates Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Cytokinesis Cytokinesis AuroraB->Cytokinesis This compound This compound This compound->CDK1_CyclinB Inhibits (Primary Target) This compound->AuroraA Inhibits (Off-Target)

Caption: Simplified Aurora Kinase Signaling Pathway and this compound's Targets.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis This compound affects Aurora Kinase biochemical_assay Biochemical Assay (In Vitro Kinase Assay) start->biochemical_assay cellular_assay Cellular Assay (Western Blot / IF) start->cellular_assay ic50 Determine IC50 (Direct Inhibition) biochemical_assay->ic50 protein_expression Assess Protein Expression (Cellular Effect) cellular_assay->protein_expression analysis Data Analysis & Interpretation ic50->analysis protein_expression->analysis conclusion Conclusion on Off-Target Effect analysis->conclusion

Caption: Workflow for Investigating this compound's Off-Target Effects.

Troubleshooting Logic

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Overcoming Roniciclib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-CDK inhibitor Roniciclib in cancer cell lines.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound (Increased IC50)

If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line, it may indicate the development of acquired resistance.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Upregulation of Compensatory Signaling Pathways 1. Western Blot Analysis: - Probe for key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-mTOR, p-ERK). An increase in the phosphorylated forms of these proteins in resistant cells compared to parental cells suggests pathway activation.2. Combination Therapy: - Treat resistant cells with a combination of this compound and a PI3K inhibitor (e.g., Alpelisib) or a MEK inhibitor (e.g., Trametinib) to assess for synergistic effects and restoration of sensitivity.
Alterations in Cell Cycle Machinery 1. Western Blot Analysis: - Examine the expression levels of key cell cycle proteins, including Cyclin E, CDK2, and loss of Retinoblastoma (Rb) protein.[1] Overexpression of Cyclin E/CDK2 or loss of Rb are known mechanisms of resistance to CDK inhibitors.[1]2. Cell Cycle Analysis: - Use flow cytometry to analyze the cell cycle distribution of resistant cells treated with this compound. A failure to arrest in the G1 phase may indicate a bypass of the G1/S checkpoint.
Increased Drug Efflux 1. Gene Expression Analysis: - Perform qRT-PCR to measure the mRNA levels of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), which are known to pump drugs out of cells.[2] 2. Co-treatment with Efflux Pump Inhibitors: - Treat resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1) to see if sensitivity is restored.

experimental_workflow cluster_start Start cluster_develop_resistance Resistance Development cluster_confirm_resistance Confirmation cluster_investigate_mechanisms Mechanism Investigation cluster_overcome_resistance Overcoming Resistance start Cancer Cell Line (this compound Sensitive) develop_resistance Continuous Exposure to Increasing This compound Concentrations start->develop_resistance Treatment confirm_resistance IC50 Determination (e.g., MTT Assay) develop_resistance->confirm_resistance Selection western_blot Western Blot (PI3K/MAPK/Cell Cycle Proteins) confirm_resistance->western_blot qprc qRT-PCR (ABC Transporters) confirm_resistance->qprc flow_cytometry Cell Cycle Analysis (Flow Cytometry) confirm_resistance->flow_cytometry combination_therapy Combination Therapy (PI3K/MEK Inhibitors) western_blot->combination_therapy qprc->combination_therapy flow_cytometry->combination_therapy

Caption: Potential mechanisms of resistance to the pan-CDK inhibitor this compound.

Q3: What are some strategies to overcome this compound resistance?

Based on the known resistance mechanisms, several combination strategies can be explored:

  • PI3K/AKT/mTOR Pathway Inhibitors: For cells with activated PI3K signaling, combining this compound with a PI3K inhibitor (e.g., Alpelisib) or an mTOR inhibitor (e.g., Everolimus) may restore sensitivity.

  • MAPK Pathway Inhibitors: If the MAPK pathway is upregulated, co-treatment with a MEK inhibitor (e.g., Trametinib) or a BRAF inhibitor (in BRAF-mutant cancers) could be effective.

  • Targeting CDK2: In cases of Cyclin E/CDK2 upregulation, combination with a selective CDK2 inhibitor could be a rational approach.

  • Efflux Pump Inhibitors: While not a common clinical strategy due to toxicity, in a research setting, using inhibitors of ABC transporters can help confirm this mechanism of resistance.

Combination Therapy Logic

combination_logic cluster_mechanisms Resistance Mechanisms cluster_strategies Combination Strategies Roniciclib_Resistance This compound Resistance PI3K_activation PI3K/AKT Pathway Activation Roniciclib_Resistance->PI3K_activation MAPK_activation MAPK Pathway Activation Roniciclib_Resistance->MAPK_activation CDK2_upregulation CDK2 Upregulation Roniciclib_Resistance->CDK2_upregulation PI3K_inhibitor This compound + PI3K Inhibitor PI3K_activation->PI3K_inhibitor Targeted by MAPK_inhibitor This compound + MAPK Inhibitor MAPK_activation->MAPK_inhibitor Targeted by CDK2_inhibitor This compound + CDK2 Inhibitor CDK2_upregulation->CDK2_inhibitor Targeted by

Caption: Logic for selecting combination therapies to overcome this compound resistance.

Quantitative Data Summary

The following tables summarize IC50 values for this compound and other CDK inhibitors in sensitive and resistant cancer cell lines, providing a reference for experimental outcomes.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Reference
HeLa-MaTuCervical Cancer~16 (mean)[3]
MCF7Breast Cancer15[4]
Various Human Tumor Cell LinesMixed16 (mean)[3]

Table 2: IC50 Values of Pan-CDK Inhibitors in Sensitive Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Alvocidib (Flavopiridol) | ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1 | [5]| | Alvocidib (Flavopiridol) | KOB | Adult T-cell Leukemia/Lymphoma | 60.1 | [5]| | Alvocidib (Flavopiridol) | KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8 | [5]| | Dinaciclib | Raji | Burkitt's Lymphoma | Not specified, but effective | [1]| | Dinaciclib | U2OS | Osteosarcoma | Effective at 20-40 | [6]|

Table 3: Fold Change in IC50 in CDK Inhibitor-Resistant Cell Lines

InhibitorCell LineParental IC50 (µM)Resistant IC50 (µM)Fold ChangeReference
PalbociclibMCF7~0.1>10>100[7]
PalbociclibT47D~0.1>10>100[7]
AbemaciclibMCF7~0.05~2~40[7]

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the concentration.

  • Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterization: Characterize the resistant cell line by re-evaluating the IC50 of this compound and comparing it to the parental line.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, Cyclin E, Rb, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Roniciclib stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Roniciclib (also known as BAY 1000394).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store this compound powder?

A1: this compound powder is stable when stored under specific conditions. For optimal long-term stability, it should be stored at -20°C for a period of up to 3 years. For shorter durations, storage at 4°C is acceptable for up to 2 years.[1] It is crucial to keep the product in a dry, dark environment.[2]

Q2: I received this compound at room temperature. Is it still viable?

A2: Yes. This compound is shipped as a non-hazardous chemical under ambient temperatures and is stable for a few weeks during ordinary shipping and customs processing.[2] Upon receipt, it is imperative to transfer it to the recommended storage conditions as soon as possible.[2]

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water.[2] For in vitro studies, a stock solution can be prepared in DMSO.[3]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

Q5: My this compound solution appears to have precipitated after thawing. What should I do?

A5: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution. To avoid this, ensure you are using fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[3]

Q6: What are the general safety precautions when handling this compound?

A6: It is important to avoid inhalation, and contact with eyes and skin. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure you are working in a well-ventilated area.[4]

Q7: What materials are incompatible with this compound?

A7: this compound should not be mixed with strong acids or alkalis, as well as strong oxidizing or reducing agents.[4]

Data Summary: this compound Stability and Storage

FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 3 yearsRecommended for long-term storage.[1][3]
0 - 4°CDays to weeksSuitable for short-term storage.[2]
In Solvent (DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 monthAliquot for single use.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation inside the vial.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 430.44 g/mol ), add 232.3 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming at 37°C for 5-10 minutes can aid in dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation start Receive this compound Powder store_powder Store Powder at -20°C start->store_powder prepare_stock Prepare Stock Solution in DMSO store_powder->prepare_stock aliquot Aliquot Stock Solution prepare_stock->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw dilute Dilute to Working Concentration thaw->dilute treat_cells Treat Cells/Perform Assay dilute->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Experimental workflow for handling this compound.

signaling_pathway cluster_cdks Cyclin-Dependent Kinases cluster_effects Cellular Effects This compound This compound CDK1 CDK1 This compound->CDK1 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits CDK4 CDK4 This compound->CDK4 Inhibits CDK7 CDK7 This compound->CDK7 Inhibits CDK9 CDK9 This compound->CDK9 Inhibits CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) CDK1->CellCycleArrest CDK2->CellCycleArrest CDK4->CellCycleArrest TranscriptionInhibition Inhibition of Transcription CDK7->TranscriptionInhibition CDK9->TranscriptionInhibition Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis TranscriptionInhibition->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Roniciclib In Vivo Dosing and Side Effect Management: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Roniciclib dosing to minimize side effects in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor. It targets multiple CDKs including CDK1, CDK2, CDK4, CDK7, and CDK9, which are key regulators of the cell cycle and transcription.[1] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Q2: What are the most common side effects observed with this compound in in vivo studies?

Preclinical data suggests that target organ toxicities may occur in the gastrointestinal tract, reproductive organs, and the lymphohematopoietic system.[2] Clinical trials in humans have reported side effects such as nausea, fatigue, diarrhea, and vomiting.[2][3][4] However, it is important to note that in a neuroblastoma orthotopic mouse model, no significant side effects or weight loss were observed during treatment.

Q3: We are observing significant weight loss and lethargy in our mice treated with this compound. What steps can we take?

This could be indicative of gastrointestinal toxicity. Here are a few troubleshooting steps:

  • Dose Reduction: Consider reducing the dose of this compound by 25-50%. Observe the animals closely for the next 5-7 days to see if the symptoms alleviate.

  • Intermittent Dosing: If a continuous dosing schedule is being used, switching to an intermittent schedule, such as the clinically tested "3 days on, 4 days off" regimen, may allow for recovery and reduce cumulative toxicity.[2][3][4]

  • Supportive Care: Ensure easy access to food and water. A softened or high-calorie diet can help mitigate weight loss. Subcutaneous fluid administration can be considered for dehydration.

  • Monitor Hematological Parameters: Given the potential for lymphohematopoietic toxicity, it is advisable to perform a complete blood count (CBC) to check for signs of myelosuppression.

Q4: Can we combine this compound with other chemotherapeutic agents? What are the potential challenges?

Yes, this compound has been studied in combination with other agents. However, this can increase the incidence and severity of side effects. A phase II clinical trial of this compound with chemotherapy was prematurely terminated due to an unfavorable risk-benefit profile, with a higher rate of serious adverse events in the combination arm.[5] When designing combination studies, it is crucial to:

  • Establish the Maximum Tolerated Dose (MTD) of the combination: This should be determined in a dose-escalation study.

  • Stagger the administration: Administering the agents on different days may help to reduce overlapping toxicities.

  • Monitor for overlapping toxicities: Be vigilant for enhanced side effects, particularly those affecting the gastrointestinal and hematopoietic systems.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in a Xenograft Model

Dose of this compoundTumor Growth Inhibition (T/C value)Observation
Lower Dose0.19Strong inhibition
Higher Dose0.02Tumor regression
1.0 mg/kg (with cisplatin)0.01Strong inhibition
1.5 mg/kg (with cisplatin)-0.02Tumor regression

T/C value: Treatment vs. Control tumor volume. A value < 1 indicates tumor growth inhibition.[1]

Table 2: Common Clinically Observed Adverse Events with this compound (3 days on/4 days off schedule)

Adverse EventFrequency (Any Grade)
Nausea76.6%
Fatigue65.8%
Diarrhea63.1%
Vomiting57.7%

[3][4]

Experimental Protocols

Protocol 1: In Vivo Dose-Finding Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities of this compound in a specific mouse strain.

Methodology:

  • Animal Model: Use a cohort of 20-30 healthy, age-matched mice (e.g., C57BL/6 or BALB/c).

  • Dose Escalation:

    • Divide the mice into at least 4 groups (n=5-7 per group), including a vehicle control group.

    • Based on existing preclinical data, start with a dose range that is expected to be well-tolerated and escalate to doses that may induce toxicity. For example, Groups could be: Vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg.

    • Administer this compound orally (e.g., by gavage) daily for a set period (e.g., 14 days).

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea) daily.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

    • Perform necropsy and collect major organs (liver, spleen, kidney, intestine, etc.) for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.

Methodology:

  • Tumor Implantation: Implant human cancer cells (e.g., HeLa-MaTu) subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer this compound at doses below the determined MTD (e.g., a high dose and a low dose) and a vehicle control.

    • A positive control group with a standard-of-care chemotherapy can also be included.

    • Dosing can be continuous or intermittent (e.g., 3 days on/4 days off).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Visualizations

Roniciclib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Progression S Phase Progression CyclinA_CDK2->S_Phase_Progression G1_S_Transition->CyclinA_CDK2 This compound This compound This compound->CyclinD_CDK46 This compound->CyclinE_CDK2 This compound->CyclinA_CDK2

Caption: this compound inhibits multiple CDKs to block cell cycle progression.

InVivo_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Dosing Administer this compound (Oral Gavage) Randomization->Dosing Monitoring Monitor Body Weight, Tumor Volume, & Clinical Signs Dosing->Monitoring Endpoint Study Endpoint (e.g., 21 days) Monitoring->Endpoint Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Data_Analysis Analyze Tumor Growth & Toxicity Data Necropsy->Data_Analysis

Caption: A typical workflow for an in vivo this compound efficacy study.

References

Technical Support Center: Improving the Bioavailability of Roniciclib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-CDK inhibitor, Roniciclib. The following information is designed to address common challenges related to its oral bioavailability in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A1: Preclinical pharmacokinetic studies have shown that this compound is readily absorbed after oral administration and exhibits an intermediate bioavailability of approximately 50%.[1] While this allows for oral dosing, optimizing bioavailability can lead to more consistent exposure and potentially greater efficacy in preclinical models.

Q2: What are the potential factors that may limit the oral bioavailability of this compound?

A2: As a small molecule kinase inhibitor, this compound's bioavailability can be influenced by several factors common to this class of drugs:

  • Aqueous Solubility: Many kinase inhibitors have poor aqueous solubility, which can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • First-Pass Metabolism: this compound's structural similarity to other CDK inhibitors like Ribociclib suggests it may undergo metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the liver and gut wall.[2][3][4] This metabolic process can reduce the amount of active drug reaching systemic circulation.

  • Efflux Transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are efflux transporters that can actively pump drugs out of intestinal cells and back into the gut lumen, thereby limiting absorption.[4] It is plausible that this compound is a substrate for these transporters.

Q3: Are there formulation strategies that can be explored to improve this compound's bioavailability?

A3: Yes, several formulation strategies have been successfully employed for poorly soluble drugs, including other kinase inhibitors, and could be applicable to this compound:

  • Nanonization: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Nanosuspensions and solid lipid nanoparticles (SLNs) are two such approaches.[5][6][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Formulating this compound in lipids, oils, and surfactants can enhance its solubilization in the gastrointestinal tract and promote absorption via the lymphatic system.

Q4: Can co-administration of other agents improve this compound's bioavailability?

A4: Co-administration with inhibitors of metabolic enzymes or efflux transporters can potentially increase this compound's systemic exposure.

  • CYP3A4 Inhibitors: Co-administration with a known CYP3A4 inhibitor, such as ritonavir or ketoconazole, could decrease the first-pass metabolism of this compound, leading to higher plasma concentrations.[2][3]

  • P-glycoprotein Inhibitors: Natural compounds like piperine have been shown to inhibit P-gp and can be co-administered to potentially reduce the efflux of this compound and increase its absorption.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral gavage.
Potential Cause Troubleshooting Step Expected Outcome
Improper Dosing Technique Ensure consistent oral gavage technique. Verify the correct placement of the gavage needle and administer the formulation slowly to avoid regurgitation.Reduced inter-animal variability in pharmacokinetic profiles.
Inadequate Formulation Prepare a homogenous and stable suspension or solution. For suspensions, ensure uniform particle size and use appropriate suspending agents.More consistent dosing and absorption, leading to less variable plasma concentrations.
Food Effects Standardize the fasting period for animals before dosing. Food in the gastrointestinal tract can significantly alter drug absorption.Minimized variability in absorption due to food-drug interactions.
Issue 2: Lower than expected plasma exposure (AUC) of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Poor Aqueous Solubility Consider formulating this compound as a nanosuspension or a solid lipid nanoparticle (SLN) to increase its dissolution rate. See Experimental Protocol 1 for a general procedure.Increased dissolution and absorption, leading to a higher area under the curve (AUC).
Extensive First-Pass Metabolism Co-administer this compound with a known inhibitor of CYP3A4. Conduct a pilot study with a small cohort of animals to determine the effect on this compound's pharmacokinetics.Increased Cmax and AUC of this compound due to reduced metabolism.
Efflux by P-glycoprotein Co-administer this compound with a P-gp inhibitor, such as piperine. See Experimental Protocol 2 for a general co-administration study design.Increased absorption and systemic exposure of this compound.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration)

SpeciesDoseBioavailability (%)CmaxTmaxReference
Not SpecifiedNot Specified~50Not ReportedNot Reported[1]

Table 2: Potential Strategies to Enhance this compound Bioavailability (Hypothetical Data Based on Similar Compounds)

StrategyFormulation/Co-administered AgentExpected Fold Increase in AUCPotential Challenges
Nanonization Solid Lipid Nanoparticles (SLNs)2 - 5Formulation stability, scaling up production.
Metabolism Inhibition Co-administration with Ritonavir3 - 6Potential for drug-drug interactions and altered toxicity profile.
Efflux Inhibition Co-administration with Piperine1.5 - 3Determining optimal dose and timing of co-administration.

Experimental Protocols

Experimental Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to improve its oral bioavailability. This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Organic solvent (e.g., acetone, ethanol)

  • Distilled water

  • High-speed homogenizer

  • Probe sonicator

Procedure:

  • Oil Phase Preparation: Dissolve a specific amount of this compound and the solid lipid in a minimal amount of organic solvent with gentle heating (5-10°C above the melting point of the lipid).

  • Aqueous Phase Preparation: Dissolve the surfactant in distilled water and heat to the same temperature as the oil phase.

  • Emulsification: Add the hot oil phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the coarse emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.

Experimental Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a standard suspension.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-16 hours) before drug administration, with free access to water.

  • Grouping: Divide the rats into two groups:

    • Group 1: Control (this compound suspension in 0.5% carboxymethylcellulose)

    • Group 2: Test (Novel this compound formulation, e.g., SLNs)

  • Dosing: Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and determine the relative bioavailability of the test formulation compared to the control.

Mandatory Visualizations

Roniciclib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation cluster_rb_e2f Rb-E2F Pathway G1 G1 Phase S S Phase G1->S G1/S Transition CyclinD Cyclin D G2 G2 Phase S->G2 CyclinE Cyclin E M M Phase G2->M M->G1 CyclinB Cyclin B CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates CDK1 CDK1 CyclinB->CDK1 E2F E2F Rb->E2F Binds and Inhibits pRb p-Rb Genes S-Phase Genes E2F->Genes Promotes Transcription This compound This compound This compound->CDK46 This compound->CDK2 This compound->CDK1

Caption: this compound inhibits multiple CDKs, preventing Rb phosphorylation and cell cycle progression.

Bioavailability_Workflow cluster_formulation Formulation Strategies cluster_coadministration Co-administration Strategies cluster_preclinical_model Preclinical Model (e.g., Rat) Nanosuspension Nanosuspension Oral_Admin Oral Administration Nanosuspension->Oral_Admin SLN Solid Lipid Nanoparticles SLN->Oral_Admin SolidDispersion Solid Dispersion SolidDispersion->Oral_Admin CYP3A4_Inhibitor CYP3A4 Inhibitor CYP3A4_Inhibitor->Oral_Admin Pgp_Inhibitor P-gp Inhibitor Pgp_Inhibitor->Oral_Admin This compound This compound (Poor Solubility) This compound->Nanosuspension Formulation This compound->SLN Formulation This compound->SolidDispersion Formulation This compound->CYP3A4_Inhibitor Co-administration This compound->Pgp_Inhibitor Co-administration Blood_Sampling Blood Sampling Oral_Admin->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis Bioavailability Improved Bioavailability PK_Analysis->Bioavailability Determine

Caption: Workflow for improving this compound's oral bioavailability in preclinical models.

References

Roniciclib Sensitivity Screening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cell-based assays designed to screen for Roniciclib sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (pan-CDK) inhibitor.[1][2][3][4] It targets multiple CDKs involved in cell cycle regulation and transcription, including CDK1, CDK2, CDK3, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][5][6]

Q2: Which cell-based assays are recommended for determining sensitivity to this compound?

Several assays can be employed to measure a cell's sensitivity to this compound. The most common include:

  • Cell Viability/Proliferation Assays: Assays like the MTT, MTS, or CellTiter-Glo® assays are used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][7][8][9][10]

  • Apoptosis Assays: Methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the percentage of cells undergoing apoptosis in response to this compound treatment.[11][12][13][14][15]

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content using PI staining can determine the cell cycle phase at which this compound arrests cell progression.[6]

  • Western Blotting: This technique can be used to measure the phosphorylation status of key this compound targets and downstream effectors, such as the Retinoblastoma protein (pRb), to confirm the drug's mechanism of action within the cells.[6]

Q3: How should I interpret the IC50 value for this compound in my cell line?

The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit a biological process (e.g., cell proliferation) by 50%. A lower IC50 value indicates greater potency. When interpreting your results, it's important to compare your calculated IC50 to published values for similar cell lines and to consider the specific endpoint of your assay. For instance, an IC50 from a 72-hour cell viability assay may differ from that of a 24-hour apoptosis assay. It is also crucial to ensure your dose-response curve has a clear top and bottom plateau to accurately calculate the IC50.[16][17]

Q4: I am observing a discrepancy between my cell viability results from a metabolic assay (e.g., MTT, CellTiter-Glo) and visual inspection of cell confluence. What could be the cause?

This is a known phenomenon with CDK inhibitors like this compound.[18][19][20][21][22] These inhibitors can cause cells to arrest in the G1 phase of the cell cycle, preventing cell division. However, the cells may continue to grow in size (hypertrophy) and remain metabolically active.[18][19][20][21][22] This can lead to an overestimation of cell viability in assays that measure metabolic activity. It is recommended to complement metabolic assays with methods that directly count cell numbers or measure DNA content.[18][20][21]

This compound Signaling Pathway and Mechanism of Action

Roniciclib_Signaling_Pathway This compound Signaling Pathway cluster_cdks Cyclin-Dependent Kinases (CDKs) cluster_cell_cycle Cell Cycle Progression This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits CDK4_CyclinD CDK4/Cyclin D This compound->CDK4_CyclinD Inhibits CDK9_CyclinT1 CDK9/Cyclin T1 This compound->CDK9_CyclinT1 Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes CDK4_CyclinD->G1_S_Transition Promotes Transcription Transcription CDK9_CyclinT1->Transcription Promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis Arrest leads to G2_M_Transition->Apoptosis Arrest leads to

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow for this compound Sensitivity Screening

Roniciclib_Screening_Workflow General Workflow for this compound Sensitivity Screening start Start cell_seeding Seed cells in multi-well plates start->cell_seeding drug_treatment Treat cells with a serial dilution of this compound cell_seeding->drug_treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) drug_treatment->incubation assay Perform cell-based assay (e.g., MTT, CellTiter-Glo, Apoptosis Assay) incubation->assay data_acquisition Acquire data (e.g., absorbance, luminescence, flow cytometry) assay->data_acquisition data_analysis Analyze data and determine IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing cellular sensitivity to this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (nM)
HeLa-MaTuCervical CancerProliferationNot Specified~10-20
MCF7Breast CancerProliferation9615
Panel of 40 Lung Cancer LinesLung CancerProliferation969 - 79 (mean 39)
Panel of 24 Breast Cancer LinesBreast CancerProliferation966 - 84 (mean 37)

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay used.[23][24]

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[7][8][9][25][26]

Materials:

  • Cells of interest

  • This compound

  • 96-well tissue culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V/PI Staining

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[11][12][13][14][15]

Materials:

  • Cells of interest

  • This compound

  • 6-well tissue culture plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of this compound on apoptosis induction.

Analysis of Retinoblastoma Protein (pRb) Phosphorylation by Western Blot

This is a general protocol for Western blotting.[27][28][29][30][31]

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Troubleshooting Guide

Table 2: Common Problems and Solutions in this compound Sensitivity Assays

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding; Edge effects in the plate; Pipetting errors.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS/media; Use calibrated pipettes and practice consistent pipetting techniques.[23][32][33]
Low signal or no dose-response Cell density is too low or too high; this compound concentration range is inappropriate; Incubation time is too short.Optimize cell seeding density for your specific cell line; Perform a wider range of this compound concentrations in a pilot experiment; Increase the incubation time to allow for a sufficient response.[23][34]
IC50 value is significantly different from published data Different cell line passage number or strain; Variation in assay protocol (e.g., incubation time, reagents); Inaccurate drug concentration.Use cells with a low passage number and maintain consistent cell culture practices; Standardize your protocol and ensure all reagents are within their expiration dates; Verify the concentration of your this compound stock solution.[24]
Metabolic assays (MTT, CellTiter-Glo) show high viability, but cells are not proliferating This compound is inducing cell cycle arrest and cellular hypertrophy without immediate cell death.Complement metabolic assays with direct cell counting methods (e.g., trypan blue exclusion, automated cell counter) or DNA quantification assays (e.g., CyQUANT™ assay); Visually inspect cells for morphological changes indicative of cell cycle arrest.[18][19][20][21][22]
Inconsistent results in apoptosis assay Cells were harvested too early or too late; Improper cell handling leading to mechanical damage.Perform a time-course experiment to determine the optimal time point for apoptosis detection; Handle cells gently during harvesting and washing to avoid inducing necrosis.
Weak or no signal in Western blot for pRb Insufficient protein loading; Inefficient antibody binding; Inactive HRP substrate.Ensure equal protein loading across all lanes; Optimize primary and secondary antibody concentrations and incubation times; Use fresh chemiluminescent substrate.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Troubleshooting this compound Cell-Based Assays start Unexpected Assay Results high_variability High Variability Between Replicates? start->high_variability no_response No Dose-Response? high_variability->no_response No check_seeding Check Cell Seeding Protocol - Ensure single-cell suspension - Optimize cell density - Avoid edge effects high_variability->check_seeding Yes viability_mismatch Metabolic Viability > Visual Confluence? no_response->viability_mismatch No check_drug_conc Verify this compound Concentration - Check stock solution - Test a wider concentration range no_response->check_drug_conc Yes use_alternative_assay Use an Alternative Assay - Direct cell counting - DNA quantification assay viability_mismatch->use_alternative_assay Yes end_node end_node viability_mismatch->end_node No check_pipetting Review Pipetting Technique - Use calibrated pipettes - Consistent technique check_seeding->check_pipetting check_incubation Optimize Incubation Time - Perform a time-course experiment check_drug_conc->check_incubation

Caption: A decision tree to guide troubleshooting of common issues in this compound assays.

References

Addressing batch-to-batch variability of Roniciclib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Roniciclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reliability of your experimental results when working with this compound. This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3][4][5][6][7] It demonstrates potent inhibitory activity against multiple CDKs, which are key regulators of cell cycle progression and transcription.[3] By targeting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][3][5]

Q2: Which CDKs are inhibited by this compound?

This compound has been shown to inhibit a range of CDKs with low nanomolar potency. The primary targets include CDK1, CDK2, CDK4, CDK7, and CDK9.[2][3][5][8] This broad-spectrum inhibition contributes to its anti-proliferative effects across various cancer cell lines.[3]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C.[8][9] For short-term storage (days to weeks), it can be stored at 0-4°C.[3] When dissolved in a solvent such as DMSO, it should be stored at -80°C for long-term use (months) or at 4°C for short-term use (weeks).[8] It is important to avoid repeated freeze-thaw cycles. Always refer to the supplier's datasheet for specific instructions.

Q4: In which solvents is this compound soluble?

This compound is soluble in DMSO but not in water.[3] For in vivo studies, a common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability of a compound can lead to inconsistent experimental outcomes. This guide provides a systematic approach to identifying and mitigating such issues when working with this compound.

Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of the compound - Ensure this compound has been stored correctly according to the supplier's recommendations (-20°C for powder, -80°C for stock solutions in DMSO).[8][9] - Prepare fresh dilutions from a new stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Variations in compound purity or isomer composition between batches - Request a Certificate of Analysis (CoA) for each new batch from the supplier. Compare the purity data. - If significant discrepancies are suspected, consider analytical validation of the compound's identity and purity via methods like HPLC-MS.
Cell culture variability - Ensure cell line authenticity and test for mycoplasma contamination regularly. - Use cells within a consistent and low passage number range for all experiments. - Standardize cell seeding density and growth conditions.
Issue 2: Unexpected or off-target effects observed with a new batch.
Possible Cause Troubleshooting Steps
Presence of impurities from the synthesis process - Review the CoA for any listed impurities. Some suppliers may provide information on known synthesis-related impurities.[10] - If the CoA is uninformative, consider analytical testing (e.g., LC-MS/MS) to screen for potential contaminants.
Different salt form or solvate - Confirm the exact chemical form of this compound supplied. Different salt forms can affect solubility and bioavailability. - The molecular weight should be consistent with the expected form.
Incorrect compound concentration - Re-verify the calculations for preparing the stock solution and dilutions. - If possible, confirm the concentration of the stock solution using a spectrophotometric method or HPLC with a previously validated standard.
Issue 3: Poor solubility or precipitation of the compound in media.
Possible Cause Troubleshooting Steps
Batch-specific differences in physical properties (e.g., crystallinity) - Ensure the final concentration of DMSO or other organic solvent in the cell culture medium is kept to a minimum (typically <0.5%) and is consistent across experiments. - Prepare working solutions by serial dilution in culture medium, ensuring thorough mixing at each step. - Visually inspect solutions for any signs of precipitation before adding to cells.
Interaction with media components - Some serum proteins can bind to small molecules, reducing their effective concentration. Maintain a consistent serum percentage in your culture medium.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases. Note that these values can vary depending on the specific assay conditions.

Target CDKReported IC50 (nM)
CDK17[2][5]
CDK29[2][5]
CDK411[2][5]
CDK725[2][5]
CDK95[2][5]

Key Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis for Target Engagement
  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, or downstream markers of CDK activity). A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to assess the effect of this compound on protein expression and phosphorylation.

Visualizations

Roniciclib_Mechanism_of_Action cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition cluster_transcription Transcription CDK4/6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4/6_CyclinD->pRb phosphorylates E2F E2F pRb->E2F S_phase_genes S-phase Genes E2F->S_phase_genes activates CDK1_CyclinB CDK1-Cyclin B G2_M_proteins G2/M Proteins CDK1_CyclinB->G2_M_proteins phosphorylates CDK9_CyclinT1 CDK9-Cyclin T1 RNA_Pol_II RNA Pol II CDK9_CyclinT1->RNA_Pol_II phosphorylates This compound This compound This compound->CDK4/6_CyclinD This compound->CDK1_CyclinB This compound->CDK9_CyclinT1 Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Experimental Results Start->Inconsistent_Results Check_Storage Verify Compound Storage & Handling Inconsistent_Results->Check_Storage Prepare_Fresh Prepare Fresh Stock & Dilutions Check_Storage->Prepare_Fresh Retest Retest Experiment Prepare_Fresh->Retest Results_OK Results Consistent? Retest->Results_OK Problem_Solved Problem Solved Results_OK->Problem_Solved Yes Contact_Supplier Contact Supplier for CoA of New Batch Results_OK->Contact_Supplier No Compare_CoA Compare CoAs of Different Batches Contact_Supplier->Compare_CoA Purity_Difference Significant Purity Difference? Compare_CoA->Purity_Difference Analytical_Validation Consider Independent Analytical Validation (e.g., HPLC) Purity_Difference->Analytical_Validation Yes Standardize_Protocol Review & Standardize Experimental Protocol (Cells, Reagents) Purity_Difference->Standardize_Protocol No Analytical_Validation->Standardize_Protocol

References

Validation & Comparative

A Head-to-Head Battle in Solid Tumor Models: Roniciclib vs. Abemaciclib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two cyclin-dependent kinase (CDK) inhibitors, Roniciclib and Abemaciclib, in solid tumor models. This analysis is supported by experimental data on their mechanisms of action, efficacy in vitro and in vivo, and detailed methodologies for key experiments.

At a Glance: this compound vs. Abemaciclib

FeatureThis compound (BAY 1000394)Abemaciclib (LY2835219)
Target Profile Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK9)[1][2]Selective CDK4/6 inhibitor[3][4][5][6]
Mechanism of Action Induces cell cycle arrest at G1/S transition and apoptosis by inhibiting multiple CDKs.[1][2]Primarily induces G1 cell cycle arrest by inhibiting CDK4/6, leading to dephosphorylation of the retinoblastoma protein (Rb).[7][8] Also reported to induce senescence and apoptosis.[7]
Potency IC50 values in the low nanomolar range for various CDKs (e.g., 11 nM for CDK4).[9] Mean IC50 of 16 nM across a panel of human tumor cell lines.[9]IC50 values of 2 nM for CDK4 and 10 nM for CDK6.[4][5] Average IC50 of 168 nM in biomarker-positive breast cancer cell lines.[10]
Preclinical Efficacy Demonstrated broad-spectrum anti-proliferative activity and tumor growth inhibition in various xenograft models, including those refractory to standard therapies.[11] Effective in neuroblastoma and thyroid cancer xenograft models.[12][13]Shows significant tumor growth inhibition in breast cancer, non-small cell lung cancer (NSCLC), glioblastoma, and Ewing's sarcoma xenograft models.[14][15][16] Can cross the blood-brain barrier.[16]
Unique Features As a pan-CDK inhibitor, it may overcome resistance mechanisms associated with selective CDK4/6 inhibitors.More selective for CDK4/6, potentially leading to a different toxicity profile. It has also been shown to induce cell death at higher concentrations, unlike other selective CDK4/6 inhibitors.[11][13]

Mechanism of Action: A Tale of Two Kinase Inhibitors

This compound and Abemaciclib both target the cell cycle machinery, a fundamental process dysregulated in cancer. However, their distinct target profiles lead to different molecular consequences.

This compound , as a pan-CDK inhibitor, casts a wider net, targeting multiple cyclin-dependent kinases that govern different phases of the cell cycle.[1][2] This broad inhibition leads to a robust cell cycle arrest, primarily at the G1/S transition, and can also directly induce apoptosis.

Abemaciclib , on the other hand, is a more selective inhibitor of CDK4 and CDK6.[3][4][5][6] These kinases are key regulators of the G1 phase of the cell cycle. By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), a critical tumor suppressor.[7] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 arrest.[7] Interestingly, preclinical studies have shown that at higher concentrations, Abemaciclib can also induce cancer cell death, a feature not as prominent with other selective CDK4/6 inhibitors like palbociclib and ribociclib.[11][13] Furthermore, Abemaciclib has been reported to induce cellular senescence, a state of permanent growth arrest.[7]

CDK_Inhibitor_Pathway cluster_this compound This compound (Pan-CDK Inhibition) cluster_Abemaciclib Abemaciclib (Selective CDK4/6 Inhibition) This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4 CDK4 This compound->CDK4 CDK9 CDK9 This compound->CDK9 Apoptosis_R Apoptosis This compound->Apoptosis_R Cell_Cycle_Arrest_R Cell Cycle Arrest (Multiple Phases) CDK1->Cell_Cycle_Arrest_R CDK2->Cell_Cycle_Arrest_R CDK4->Cell_Cycle_Arrest_R CDK9->Cell_Cycle_Arrest_R Abemaciclib Abemaciclib CDK4_6 CDK4/6 Abemaciclib->CDK4_6 Senescence_Apoptosis Senescence & Apoptosis Abemaciclib->Senescence_Apoptosis pRb pRb CDK4_6->pRb phosphorylates Cell_Cycle_Arrest_A G1 Arrest CDK4_6->Cell_Cycle_Arrest_A Rb Rb E2F E2F pRb->E2F releases G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes

Fig. 1: Signaling pathways of this compound and Abemaciclib.

Quantitative In Vitro Efficacy

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for this compound and Abemaciclib in various solid tumor cell lines. It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.

Table 1: this compound IC50 Values in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Various Human Tumor Cells (mean)Various16[9]
HeLa-MaTuCervical CancerNot specified, but potent inhibition[9]

Table 2: Abemaciclib IC50 Values in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Biomarker-positive breast cancer (average)Breast Cancer168[10]
ER+/HER2- breast cancer cell lines (9 lines)Breast Cancer< 200[15]
Head and Neck Squamous Cell CarcinomaHNSCC500 - 700[4]
A375R1-4, M14R, SH4R (Melanoma)Melanoma300 - 600[4]
Colorectal Cancer Xenograft ModelColorectal CancerNot specified, but effective[5]

In Vivo Efficacy in Solid Tumor Xenograft Models

Both this compound and Abemaciclib have demonstrated significant anti-tumor activity in preclinical xenograft models of various solid tumors.

This compound:

  • Neuroblastoma: In an orthotopic neuroblastoma mouse model using IMR-32 cells, oral administration of this compound (1.5 mg/kg daily) for 14 days resulted in a significant reduction in tumor volume.[14]

  • Thyroid Cancer: this compound has shown efficacy in xenograft models of well-differentiated and medullary thyroid cancer.[12][13]

Abemaciclib:

  • Breast Cancer: Abemaciclib monotherapy led to tumor regression in an ER+ breast cancer xenograft model.[7] In patient-derived xenograft (PDX) models of breast cancer, Abemaciclib has also shown efficacy.

  • Non-Small Cell Lung Cancer (NSCLC): In vivo studies have demonstrated the potential of Abemaciclib in NSCLC models.[17]

  • Ewing's Sarcoma: Single-agent Abemaciclib reduced tumor volume in preclinical mouse models of Ewing's Sarcoma.[18]

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Solid Tumor Cell Lines Treatment Treat with This compound or Abemaciclib Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (pRb, Cell Cycle Markers) Treatment->Western_Blot Flow_Cytometry Cell Cycle Analysis Treatment->Flow_Cytometry Xenograft Establish Xenograft Model (Cell Line or PDX) Drug_Admin Administer this compound or Abemaciclib Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Volume Drug_Admin->Tumor_Measurement Tissue_Analysis Harvest Tumors for IHC/Western Blot Tumor_Measurement->Tissue_Analysis

Fig. 2: General experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound or Abemaciclib.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or Abemaciclib for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression levels, such as phosphorylated Rb (pRb), in response to drug treatment.

  • Cell Lysis: Treat cells with this compound or Abemaciclib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pRb, anti-Rb, anti-Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound or Abemaciclib in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells) into the flank of immunocompromised mice. For orthotopic models, cells are implanted in the relevant organ.[14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or Abemaciclib orally or via another appropriate route at the determined dose and schedule. The control group receives a vehicle.[14][18]

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

Both this compound and Abemaciclib demonstrate significant preclinical activity against a range of solid tumors. Their key differences lie in their target selectivity and, consequently, their downstream cellular effects. This compound's pan-CDK inhibition offers the potential for broader activity and the ability to overcome certain resistance mechanisms. Abemaciclib's selectivity for CDK4/6, coupled with its ability to induce cell death, presents a distinct therapeutic profile. The choice between these agents in a research or clinical setting will likely depend on the specific tumor type, its molecular characteristics (e.g., Rb status), and the desired therapeutic outcome. Further head-to-head comparative studies in various solid tumor models are warranted to fully elucidate their relative strengths and weaknesses.

References

Comparing the pan-CDK inhibition profile of Roniciclib to other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Roniciclib's Performance Against Other Cyclin-Dependent Kinase Inhibitors, Supported by Experimental Data.

This compound (BAY 1000394) is an orally bioavailable, potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), placing it in the category of "pan-CDK inhibitors."[1][2][3] These enzymes are crucial regulators of the cell cycle and transcription; their dysregulation is a hallmark of many cancers.[2][4] this compound has demonstrated broad anti-proliferative activity across various tumor cell lines and has been investigated in clinical trials, often in combination with chemotherapy.[1][5][6][7] This guide provides a comparative overview of this compound's inhibition profile against other notable pan-CDK inhibitors, including Alvocidib, Dinaciclib, and Milciclib, to assist researchers in evaluating its potential applications.

Comparative Kinase Inhibition Profile

The potency of CDK inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following table summarizes the IC50 values of this compound and other prominent pan-CDK inhibitors against a panel of key cyclin-dependent kinases. Lower values indicate higher potency.

Target KinaseThis compound (BAY 1000394)Alvocidib (Flavopiridol)Dinaciclib (SCH727965)Milciclib (PHA-848125)
CDK1/cyclin B 7 nM[1]30 nM[8]3 nM[9]398 nM[10]
CDK2/cyclin E 9 nM[1]170 nM[8]1 nM[9]363 nM[10]
CDK2/cyclin A ---45 nM[11]
CDK4/cyclin D1 11 nM[1]100 nM[8]100 nM[12]160 nM[10]
CDK5/p25 --1 nM[9]265 nM[11]
CDK6/cyclin D -60 nM[8]>60 nM[13]-
CDK7/cyclin H 25 nM[1]300 nM[8]>60 nM[13]150 nM[10]
CDK9/cyclin T1 5 nM[1]10 nM[8]4 nM[9]-

Data compiled from multiple sources. Note that assay conditions can vary between studies, leading to slight differences in reported values.

As the data indicates, this compound demonstrates a balanced and potent inhibitory profile across both cell cycle CDKs (CDK1, CDK2, CDK4) and transcriptional CDKs (CDK7, CDK9) in the low nanomolar range.[1] Dinaciclib shows exceptional potency for CDK1, CDK2, CDK5, and CDK9, but is significantly less active against CDK4.[9][12] Alvocidib, a first-generation pan-CDK inhibitor, also has broad activity but generally with higher IC50 values compared to the second-generation inhibitors like this compound and Dinaciclib.[8] Milciclib is most potent against CDK2 and shows moderate activity against other CDKs.[11]

Key Signaling Pathways and Mechanism of Action

Pan-CDK inhibitors like this compound exert their anti-cancer effects by interfering with two fundamental cellular processes: cell cycle progression and transcription.

  • Cell Cycle Arrest: CDKs, in complex with their cyclin partners, drive the cell through the phases of division (G1, S, G2, M). This compound inhibits CDK1, CDK2, and CDK4, which are critical for the G1/S and G2/M transitions. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively causing a G1 cell cycle arrest.[2]

  • Transcriptional Inhibition: this compound also potently inhibits CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II. This phosphorylation is essential for the elongation of transcription. By inhibiting CDK9, this compound leads to a global downregulation of transcription, preferentially affecting the expression of short-lived proteins, including key anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death.[1]

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Transcription Transcription Elongation cluster_Inhibitors Pan-CDK Inhibitors Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb pRb CyclinD_CDK46->Rb phosphorylates (P) E2F E2F Rb->E2F releases Rb_active Rb->Rb_active S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E-CDK2 S_Phase_Genes->CyclinE_CDK2 expresses CyclinE_CDK2->Rb hyper- phosphorylates (P) DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes PTEFb CDK9/CycT1 (P-TEFb) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates (P) mRNA mRNA (e.g., Mcl-1) RNAPII->mRNA elongates This compound This compound This compound->CyclinD_CDK46 This compound->CyclinE_CDK2 This compound->PTEFb Rb_active->E2F Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Inhibitor Serial Dilution of This compound in DMSO Plate Combine Reagents in 96-well Plate Inhibitor->Plate Kinase Prepare Kinase, Substrate, & ATP Mix Kinase->Plate Incubate Incubate at 30°C (e.g., 60 min) Plate->Incubate Stop Stop Reaction (e.g., with H3PO4) Incubate->Stop Capture Capture Substrate on Filter Plate Stop->Capture Wash Wash Away Free [γ-³³P]ATP Capture->Wash Read Read Radioactivity (Scintillation Counter) Wash->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

References

A Comparative Guide to the Efficacy of Roniciclib Versus First-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the second-generation pan-CDK inhibitor, Roniciclib (BAY 1000394), and first-generation cyclin-dependent kinase (CDK) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental and clinical data.

Introduction to CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription.[1][2] Their dysregulation is a hallmark of cancer, making them a prime therapeutic target.[1][3] The development of CDK inhibitors has evolved through generations, each seeking to improve selectivity and therapeutic index.

First-Generation CDK Inhibitors: These were the initial compounds to enter clinical trials, characterized by broad-spectrum or "pan-CDK" inhibition.[2] A prominent example is Flavopiridol (Alvocidib), which inhibits multiple CDKs including CDK1, 2, 4, 6, 7, and 9.[2][4] While showing preclinical promise, first-generation inhibitors generally demonstrated disappointing single-agent activity in clinical trials, often coupled with significant toxicity and a low therapeutic index.[3]

This compound (BAY 1000394): this compound is an orally bioavailable, second-generation pan-CDK inhibitor.[1][2] It was developed to offer a more favorable pharmacokinetic and safety profile compared to its predecessors.[5] this compound selectively targets CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4) and transcription (CDK9).[1][6]

Mechanism of Action and Target Profile

Both this compound and first-generation inhibitors are ATP-competitive, binding to the catalytic ATP site of the kinases. However, their inhibitory profiles and potencies differ.

This compound potently inhibits cell-cycle CDKs (CDK1, CDK2, CDK4) and transcriptional CDKs (CDK7, CDK9).[7] This dual action is intended to induce cell cycle arrest and apoptosis in tumor cells.[1] First-generation inhibitors like Flavopiridol also have a broad target profile.

Below is a comparative summary of the in vitro kinase inhibitory activity.

Table 1: Comparative Inhibitory Activity (IC50, nM)

TargetThis compound (BAY 1000394)Flavopiridol (Alvocidib)
CDK1/cyclin B 7 nM[7]30 nM[2]
CDK2/cyclin E 9 nM[7]170 nM[2]
CDK4/cyclin D1 11 nM[7]100 nM[2]
CDK6 N/A60 nM[2]
CDK7/cyclin H 25 nM[7]300 nM[2]
CDK9/cyclin T1 5 nM[7]10 nM[2]

The following diagram illustrates the points of intervention for pan-CDK inhibitors within the cell cycle.

Pan-CDK inhibitors block multiple phases of the cell cycle and transcription.

Comparative Efficacy

Direct comparative efficacy trials between this compound and first-generation CDK inhibitors are lacking. The clinical development of this compound was terminated prematurely, limiting the available data.[8][9]

This compound Clinical Data (Extensive-Disease Small-Cell Lung Cancer - ED-SCLC)

This compound was evaluated in combination with standard chemotherapy for patients with previously untreated ED-SCLC.

Table 2: Summary of this compound Clinical Trials in ED-SCLC

StudyPhaseTreatment ArmsKey Efficacy ResultsStatus
NCT01579583 [8][10]Ib/II (Open-Label)This compound (2.5mg or 5mg BID) + Cisplatin/Carboplatin + EtoposideOverall Response Rate (ORR): 81.4% (35/43 patients).[8][10] Pooled 5mg BID cohort ORR: 86.1% (31/36 patients).[8][10]Terminated due to safety signal in a related study.[8][10]
NCT02161419 [9][11]II (Randomized, Placebo-Controlled)This compound (5mg) + Chemo vs. Placebo + ChemoMedian PFS: 4.9 months (this compound arm) vs. 5.5 months (Placebo arm).[9][11] Median OS: 9.7 months (this compound arm) vs. 10.3 months (Placebo arm).[9][11] ORR: 60.6% (this compound arm) vs. 74.6% (Placebo arm).[11]Terminated due to unfavorable risk-benefit profile.[9][11]

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate.

The initial Phase Ib/II study showed promising efficacy with a high response rate.[8][10] However, the randomized Phase II trial did not show a benefit for adding this compound to chemotherapy and revealed an unfavorable risk-benefit profile, leading to the discontinuation of its development.[9][11]

First-Generation CDK Inhibitor Clinical Data

First-generation inhibitors like Flavopiridol and Roscovitine showed limited single-agent efficacy in clinical trials for solid tumors.[3] Their development was hindered by significant toxicity.[3] While some activity was noted in certain hematological malignancies, they did not achieve regulatory approval for these indications.[3][4]

This compound Preclinical Data (Neuroblastoma)

In preclinical neuroblastoma models, this compound demonstrated significant anti-tumor activity. It was shown to inhibit cell growth, reduce stemness-related markers, and impair the formation of neurospheres.[12] In a mouse xenograft model using IMR-32 neuroblastoma cells, oral administration of this compound at 1.5 mg/kg daily resulted in a significant reduction in tumor volume compared to a vehicle control over a 14-day treatment period.[12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental results.

This compound Phase Ib/II ED-SCLC Study (NCT01579583)
  • Study Design: An open-label, non-randomized, dose-escalation (Phase Ib) and expansion (Phase II) study.[8][10]

  • Patient Population: Patients with previously untreated extensive-disease small-cell lung cancer (ED-SCLC).[8][10]

  • Treatment Regimen:

    • This compound was administered orally twice daily (BID) on a 3 days on/4 days off schedule.[8][10]

    • Chemotherapy consisted of either Cisplatin (75 mg/m²) or Carboplatin (AUC5) on day 1, and Etoposide (100 mg/m²) on days 1-3 of a 21-day cycle.[8][10]

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with chemotherapy.[8]

  • Pharmacokinetics: Assessed to evaluate drug absorption and potential interactions.[8][10]

Neuroblastoma Xenograft Model
  • Cell Line: IMR-32 human neuroblastoma cells (1 x 10⁶) were used.[12]

  • Animal Model: Nude mice.[12]

  • Tumor Implantation: Cells were injected into the capsule of the left adrenal gland to create an orthotopic model.[12]

  • Treatment: Once tumors were established, mice received either vehicle control (n=10) or this compound (1.5 mg/kg, n=10) via oral administration once daily.[12]

  • Endpoint: Tumor volume was measured over 14 days to assess treatment efficacy.[12]

The diagram below outlines a general workflow for the preclinical evaluation of a CDK inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assays (Determine IC50 vs. CDKs) cell_lines Tumor Cell Line Panel kinase_assay->cell_lines Select Lead Compound proliferation_assay Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) cell_lines->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) proliferation_assay->cell_cycle_analysis pk_studies Pharmacokinetic (PK) Studies in Mice cell_cycle_analysis->pk_studies Promising In Vitro Results xenograft_model Xenograft/Orthotopic Tumor Models pk_studies->xenograft_model Determine Dosing Regimen efficacy_study Efficacy Studies (Tumor Growth Inhibition) xenograft_model->efficacy_study toxicity_study Toxicity Assessment efficacy_study->toxicity_study end Clinical Trial Candidate toxicity_study->end start Compound Synthesis (this compound) start->kinase_assay

Preclinical workflow for evaluating CDK inhibitors.

Conclusion

This compound represented a rational evolution from first-generation pan-CDK inhibitors, demonstrating high potency against key cell cycle and transcriptional CDKs in preclinical models.[7] Initial clinical data in combination with chemotherapy for ED-SCLC were promising, showing a high objective response rate.[8][10]

However, in a subsequent randomized Phase II trial, this compound failed to improve efficacy outcomes and demonstrated an unfavorable risk-benefit profile, ultimately leading to the termination of its clinical development.[9][11] This outcome underscores the persistent challenge in developing pan-CDK inhibitors that can separate therapeutic efficacy from on-target toxicities. While conceptually an improvement over first-generation agents like Flavopiridol, this compound's clinical journey highlights the difficulty of translating potent pan-CDK inhibition into a safe and effective cancer therapy. The field has since largely shifted focus towards more selective inhibitors, such as the highly successful CDK4/6 inhibitors used in breast cancer.[13][14][15]

References

Validating Roniciclib's On-Target Effects: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise on-target effects of a therapeutic candidate is a critical step in preclinical validation. This guide provides a comparative analysis of methodologies for validating the on-target effects of Roniciclib, a potent pan-cyclin-dependent kinase (CDK) inhibitor, with a focus on the powerful CRISPR-Cas9 system.

This compound (also known as BAY 1000394) is an orally bioavailable small molecule that demonstrates broad-spectrum inhibition of multiple CDKs, including CDK1, CDK2, CDK3, CDK4, CDK6, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] By targeting these key regulators of the cell cycle and transcription, this compound induces cell cycle arrest and apoptosis in cancer cells.[2][3][4] This guide will explore experimental approaches to rigorously validate that the observed cellular phenotypes are a direct result of this compound's engagement with its intended CDK targets.

The Power of CRISPR for On-Target Validation

CRISPR-Cas9 technology offers a precise and efficient way to interrogate the functional consequences of drug-target interactions. By generating knockout (KO) cell lines for individual CDK targets of this compound, researchers can directly assess the contribution of each CDK to the drug's overall effect. This "genetic validation" provides strong evidence for on-target activity.

Experimental Workflow: CRISPR-Mediated Knockout for this compound Target Validation

CRISPR_Workflow cluster_sgRNA_Design sgRNA Design & Cloning cluster_Cell_Engineering Cell Line Engineering cluster_Validation Knockout Validation cluster_Phenotypic_Assay Phenotypic Assays sgRNA_Design Design sgRNAs targeting CDK1, CDK2, CDK4, etc. Vector_Cloning Clone sgRNAs into Cas9 expression vector sgRNA_Design->Vector_Cloning Transfection Transfect cancer cell line with sgRNA/Cas9 plasmid Vector_Cloning->Transfection Selection Select for transfected cells (e.g., puromycin) Transfection->Selection Single_Cell_Cloning Isolate single cell clones Selection->Single_Cell_Cloning Genomic_Validation Sequence genomic DNA to confirm indel mutations Single_Cell_Cloning->Genomic_Validation Protein_Validation Western blot to confirm loss of protein expression Genomic_Validation->Protein_Validation Proliferation_Assay Cell proliferation assay (e.g., CellTiter-Glo) Protein_Validation->Proliferation_Assay Cell_Cycle_Analysis Flow cytometry for cell cycle analysis Protein_Validation->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis assay (e.g., Annexin V staining) Protein_Validation->Apoptosis_Assay

Figure 1: Experimental workflow for generating and validating CDK knockout cell lines using CRISPR-Cas9.

Comparing Validation Methodologies: CRISPR vs. Traditional Approaches

While CRISPR provides a powerful genetic tool, it's often used in conjunction with other methods to build a comprehensive picture of a drug's on-target effects.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Knockout Genetic ablation of the target protein.High specificity; provides direct genetic evidence of target engagement; can dissect the contribution of individual targets.Time-consuming to generate and validate knockout lines; potential for off-target effects of CRISPR; cellular compensation mechanisms can mask phenotypes.
RNA interference (RNAi) Post-transcriptional silencing of the target gene using siRNA or shRNA.Relatively quick and easy to implement for transient knockdown.Incomplete knockdown can lead to ambiguous results; off-target effects are a known issue; potential for inducing an interferon response.
Chemical Genetics (e.g., "Bump-Hole") Engineering a target protein to be sensitive to an inhibitor analog that does not affect the wild-type protein.High degree of specificity for the engineered target.Requires significant protein engineering expertise; synthesis of specialized inhibitor analogs can be challenging.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.Unbiased, proteome-wide assessment of target engagement; can identify off-targets.Technically demanding; requires specialized equipment (mass spectrometer); may not detect all target interactions.
Kinase Activity Assays In vitro biochemical assays measuring the enzymatic activity of purified kinases in the presence of the inhibitor.Provides direct evidence of enzyme inhibition and allows for determination of IC50 values.Does not reflect the cellular context (e.g., ATP concentration, presence of scaffolding proteins).

Experimental Protocols

CRISPR-Mediated Gene Knockout
  • sgRNA Design and Cloning:

    • Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the desired CDK gene (e.g., CDK1, CDK2, CDK4) using a publicly available design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the sgRNA/Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the lentiviral supernatant after 48-72 hours.

    • Transduce the target cancer cell line with the lentivirus in the presence of polybrene.

  • Selection and Clonal Isolation:

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

    • Perform single-cell sorting or limiting dilution to isolate individual clones.

  • Knockout Validation:

    • Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the sgRNA target region by PCR and sequence the amplicons to identify insertion/deletion (indel) mutations.

    • Western Blot Analysis: Lyse the validated knockout clones and perform western blotting with an antibody specific to the targeted CDK to confirm the absence of protein expression.

Phenotypic Assays
  • Cell Viability Assay:

    • Seed wild-type and CDK knockout cells in 96-well plates.

    • Treat cells with a dose range of this compound for 72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo®.

    • Expected Outcome: A rightward shift in the dose-response curve for a specific CDK knockout cell line would indicate that this CDK is a key target for this compound's anti-proliferative effects.

  • Cell Cycle Analysis:

    • Treat wild-type and CDK knockout cells with this compound at a concentration near the IC50 for 24 hours.

    • Harvest, fix, and stain cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry.

    • Expected Outcome: If this compound's effect on a specific cell cycle phase (e.g., G1 arrest) is diminished in a CDK knockout line, it confirms the role of that CDK in mediating this effect.

Visualizing this compound's Mechanism of Action

The signaling pathway below illustrates the central role of CDKs in cell cycle progression and how this compound intervenes.

Roniciclib_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb E2F E2F Rb->E2F inhibits Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates Mitosis Mitosis CDK1->Mitosis promotes CDK7 CDK7 (CAK) RNAPII RNA Pol II CDK7->RNAPII phosphorylates (initiation) CDK9 CDK9 (P-TEFb) CDK9->RNAPII phosphorylates (elongation) Gene_Expression Gene Expression RNAPII->Gene_Expression This compound This compound This compound->CDK4_6 This compound->CDK1 This compound->CDK7 This compound->CDK9

References

Predicting Roniciclib Treatment Response: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (BAY 1000394) is a pan-cyclin-dependent kinase (CDK) inhibitor that has shown potential in preclinical and clinical settings against various malignancies.[1][2] By targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, this compound disrupts cell cycle progression and transcription, leading to apoptosis in cancer cells.[1][3] This guide provides a comparative overview of potential biomarkers to predict treatment response to this compound, contrasted with alternative therapeutic strategies for extensive-stage small cell lung cancer (ES-SCLC) and high-risk neuroblastoma. Experimental data and detailed methodologies for biomarker assessment are presented to aid in the design of translational research and clinical trials.

This compound's Mechanism of Action: A Dual Assault on Cell Cycle and Transcription

This compound exerts its anti-cancer effects through the inhibition of two critical cellular processes governed by CDKs: cell cycle progression and gene transcription.

  • Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, this compound blocks the phosphorylation of key substrates, including the retinoblastoma protein (RB1).[4] This prevents the release of E2F transcription factors, leading to a G1/S phase cell cycle arrest.[1]

  • Transcriptional Inhibition: this compound's inhibition of CDK7 and CDK9, components of the transcriptional machinery, leads to a reduction in the transcription of anti-apoptotic proteins like Mcl-1, further promoting cancer cell death.

  • Wnt/β-catenin Pathway Inhibition: In neuroblastoma, this compound has been shown to down-regulate the Wnt/β-catenin signaling pathway by decreasing the expression of LRP6 and β-catenin.[5]

  • Induction of Nucleolar Stress: this compound can also induce nucleolar stress, a cellular response to impaired ribosome biogenesis, which can trigger p53-dependent apoptosis.[5]

Roniciclib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation cluster_wnt Wnt/β-catenin Pathway cluster_nucleolar_stress Nucleolar Stress This compound This compound CDK1_2_4_6 CDK1/2/4/6 This compound->CDK1_2_4_6 inhibits CDK7_9 CDK7/9 This compound->CDK7_9 inhibits LRP6 LRP6 This compound->LRP6 inhibits expression beta_catenin β-catenin This compound->beta_catenin inhibits expression Ribosome_Biogenesis Ribosome Biogenesis This compound->Ribosome_Biogenesis impairs RB1 RB1 CDK1_2_4_6->RB1 phosphorylates E2F E2F RB1->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest RNA_Pol_II RNA Polymerase II CDK7_9->RNA_Pol_II activates Gene_Transcription Gene Transcription (e.g., MCL1) RNA_Pol_II->Gene_Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Wnt_Signaling Wnt Signaling Activation LRP6->Wnt_Signaling beta_catenin->Wnt_Signaling p53 p53 Ribosome_Biogenesis->p53 activates (stress) Apoptosis Apoptosis p53->Apoptosis induces

Caption: this compound's multi-faceted mechanism of action.

Potential Biomarkers for Predicting this compound Response

While specific biomarkers for this compound are still under investigation, data from studies on other CDK inhibitors, particularly CDK4/6 inhibitors, provide valuable insights into potential predictive markers.

Biomarkers of Resistance
BiomarkerAlterationPutative Impact on this compound Efficacy
RB1 Loss of function (mutation or deletion)Resistance: Loss of RB1, the primary target of CDK4/6-mediated phosphorylation, uncouples the cell cycle from CDK4/6 control, rendering inhibitors targeting this pathway ineffective.
CCNE1 (Cyclin E1) Gene amplificationResistance: Overexpression of Cyclin E1 can drive CDK2 activity, bypassing the G1 checkpoint and promoting cell cycle progression independently of CDK4/6 inhibition.
CDK6 Gene amplificationResistance: Increased levels of CDK6 can overcome the inhibitory effects of CDK inhibitors.
p16 (CDKN2A) High expressionResistance: In some contexts, high p16 expression, a natural inhibitor of CDK4/6, may indicate a cell state that is less dependent on the CDK4/6 pathway for proliferation.
FGFR Pathway Activation (amplification or mutation)Resistance: Activation of alternative signaling pathways like the FGFR pathway can provide cancer cells with bypass mechanisms to sustain proliferation despite CDK inhibition.
PI3K/AKT Pathway Activation (e.g., PIK3CA mutation)Resistance: The PI3K/AKT pathway is a key survival pathway that, when activated, can promote cell growth and survival, potentially overriding the cytostatic effects of CDK inhibitors.
Potential Biomarkers of Sensitivity (Neuroblastoma)
BiomarkerExpression StatusPutative Impact on this compound Efficacy
CD44v6 & CD114 High baseline expressionSensitivity: As this compound has been shown to down-regulate these cancer stem cell markers, tumors with high initial expression may be more susceptible to its differentiating and anti-proliferative effects.
Nucleolar Stress Markers Susceptibility to inductionSensitivity: Tumors that exhibit signs of nucleolar stress (e.g., changes in nucleolar morphology, redistribution of nucleolar proteins) upon this compound treatment may be more prone to undergo apoptosis.

Comparison with Alternative Treatments

Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

A phase II clinical trial of this compound in combination with chemotherapy for ES-SCLC was prematurely terminated due to an unfavorable risk-benefit profile.[6]

Treatment ModalityMechanism of ActionReported Efficacy (Median PFS)Potential Predictive Biomarkers
This compound + Chemotherapy Pan-CDK inhibition + DNA damage4.9 months[6]Hypothetical: Low RB1, Low CCNE1/CDK6, Low p16
Standard of Care: Platinum-Etoposide + PD-L1 inhibitor (Atezolizumab/Durvalumab) DNA damage + Immune checkpoint blockade~5.5 months[6]PD-L1 expression (variable predictive value), Tumor Mutational Burden (TMB)
Emerging Therapy: Tarlatamab Bispecific T-cell Engager (BiTE) targeting DLL3 and CD3Promising activity in pre-treated patientsDLL3 expression
Emerging Therapy: Lurbinectedin Alkylating agent, inhibits transcriptionPromising activity in second-line settingSLFN11 expression (potential)
High-Risk Neuroblastoma
Treatment ModalityMechanism of ActionGeneral ApproachPotential Predictive Biomarkers
This compound Pan-CDK inhibition, Wnt/β-catenin inhibition, Nucleolar stress inductionInvestigationalHypothetical: High CD44v6/CD114, Susceptibility to nucleolar stress
Standard of Care: Multi-modal Therapy Chemotherapy, Surgery, Radiation, Stem Cell Transplant, Immunotherapy (anti-GD2), RetinoidsIntensive, multi-phase treatmentMYCN amplification (prognostic and for risk stratification), ALK mutations/amplification (for ALK inhibitors)
Alternative CDK Inhibitor: Palbociclib (CDK4/6 inhibitor) Selective CDK4/6 inhibitionPreclinical investigationRB1 proficiency, Low CCNE1/CDK6

Experimental Protocols

Detection of RB1 Loss by Immunohistochemistry (IHC)

RB1_IHC_Workflow Start Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue Sectioning Sectioning (4-5 µm) Start->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (e.g., citrate buffer, pH 6.0) Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase and Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Incubation with Primary Antibody (anti-RB1) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection with DAB Chromogen Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Microscopic Analysis (Loss of nuclear staining in tumor cells) Dehydration_Mounting->Analysis End Result: RB1 Proficient/Deficient Analysis->End

Caption: Workflow for RB1 protein expression analysis by IHC.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

  • Antibody Incubation: Sections are incubated with a primary antibody specific for the RB1 protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using a 3,3'-diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: Slides are examined microscopically. Loss of nuclear staining in tumor cells, in the presence of positive staining in internal controls (e.g., stromal cells, lymphocytes), is indicative of RB1 loss.

Detection of CCNE1/CDK6 Gene Amplification by Fluorescence In Situ Hybridization (FISH)

Methodology:

  • Probe Selection: Use a locus-specific identifier (LSI) probe for the CCNE1 or CDK6 gene and a chromosome enumeration probe (CEP) for the corresponding chromosome as a control.

  • Tissue Preparation: FFPE tissue sections are deparaffinized, rehydrated, and treated with a protease to permeabilize the cells.

  • Denaturation: The tissue DNA and the FISH probe are denatured at a high temperature.

  • Hybridization: The fluorescently labeled probe is applied to the tissue section and incubated overnight to allow for hybridization to the target DNA sequence.

  • Washing: Post-hybridization washes are performed to remove unbound probe.

  • Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Analysis: The slides are visualized using a fluorescence microscope. The number of signals for the gene of interest and the control probe are counted in multiple tumor cell nuclei. A ratio of the gene signal to the control probe signal above a defined threshold (e.g., >2.0) indicates gene amplification.

Assessment of p16 Expression by Immunohistochemistry (IHC)

The protocol is similar to that for RB1 IHC, with the primary antibody being specific for p16 (CDKN2A). Positive staining is typically characterized by strong and diffuse nuclear and cytoplasmic staining in tumor cells.

Analysis of CD44v6 and CD114 Expression in Neuroblastoma Cells by Immunofluorescence

Neuroblastoma_IF_Workflow Start Neuroblastoma Cells (on coverslips or slides) Fixation Fixation (e.g., 4% paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., with BSA or serum) Permeabilization->Blocking Primary_Ab Incubation with Primary Antibodies (anti-CD44v6 and anti-CD114) Blocking->Primary_Ab Secondary_Ab Incubation with Fluorophore-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstaining (DAPI) Secondary_Ab->Counterstain Mounting Mounting with Antifade Medium Counterstain->Mounting Analysis Fluorescence Microscopy Analysis Mounting->Analysis End Quantification of Protein Expression Analysis->End

Caption: Immunofluorescence workflow for cancer stem cell markers.

Methodology:

  • Cell Culture: Neuroblastoma cells are cultured on glass coverslips or chamber slides.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular antigens.

  • Blocking: Non-specific antibody binding is blocked with a solution containing bovine serum albumin (BSA) or serum.

  • Antibody Incubation: Cells are incubated with primary antibodies against CD44v6 and CD114, followed by incubation with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594).

  • Counterstaining and Mounting: Nuclei are stained with DAPI, and the coverslips are mounted onto slides using an antifade mounting medium.

  • Analysis: The slides are imaged using a fluorescence microscope, and the intensity and localization of the fluorescent signals are analyzed to determine the expression levels of CD44v6 and CD114.

Detection of Nucleolar Stress

Nucleolar stress can be assessed by several methods:

  • Immunofluorescence: Monitoring the subcellular localization of nucleolar proteins such as nucleophosmin (NPM1) and nucleolin (NCL). Under stress, these proteins can translocate from the nucleolus to the nucleoplasm.

  • Electron Microscopy: Observing ultrastructural changes in the nucleolus, such as segregation of nucleolar components.

  • rRNA Synthesis Assays: Measuring the rate of new rRNA synthesis using methods like 5-ethynyl uridine (EU) incorporation followed by click chemistry-based detection. A decrease in rRNA synthesis is a hallmark of nucleolar stress.

Conclusion

The identification of robust predictive biomarkers is crucial for the successful clinical development and application of targeted therapies like this compound. While direct evidence for this compound-specific biomarkers is emerging, the knowledge gained from the broader class of CDK inhibitors provides a strong foundation for hypothesis-driven research. The biomarkers and experimental protocols outlined in this guide offer a framework for investigating treatment response and resistance mechanisms, ultimately paving the way for a more personalized approach to cancer therapy. Further validation of these biomarkers in preclinical models and clinical trials of this compound is warranted.

References

Roniciclib's Synergistic Potential with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Roniciclib (BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (pan-CDK) inhibitor that has demonstrated significant antitumor activity in preclinical models.[1][2] By targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, this compound disrupts cell cycle progression and transcription, leading to cancer cell death.[3][4] This guide provides a comprehensive comparison of this compound's synergistic activity with standard chemotherapy agents, supported by available experimental data, to inform further research and drug development efforts.

Synergistic Activity with Platinum Compounds and Etoposide

Preclinical evidence strongly suggests a synergistic or at least additive antitumor effect when this compound is combined with the platinum compound cisplatin and the topoisomerase II inhibitor etoposide, particularly in the context of small cell lung cancer (SCLC).

A pivotal preclinical study by Siemeister et al. (2012) in a human SCLC xenograft model (NCI-H82) demonstrated that the combination of this compound with cisplatin resulted in profound tumor growth inhibition and even regression.[1][2][5]

Table 1: In Vivo Efficacy of this compound in Combination with Cisplatin in an NCI-H82 SCLC Xenograft Model

Treatment GroupDoseT/C (%)*Outcome
This compound1.0 mg/kg62Tumor Growth Inhibition
This compound1.5 mg/kg15Strong Tumor Growth Inhibition
Cisplatin--Moderate Tumor Growth Inhibition
This compound + Cisplatin 1.0 mg/kg 1 Near Complete Tumor Growth Inhibition
This compound + Cisplatin 1.5 mg/kg -2 Tumor Regression

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A T/C value of <100% indicates tumor growth inhibition, while a negative value indicates tumor regression. (Data extracted from Siemeister et al., 2012)[1][2][5]

These findings highlight the potential of this compound to significantly enhance the efficacy of standard-of-care platinum-based chemotherapy in SCLC.

Comparison with Other Chemotherapy Agents

Currently, there is a notable lack of published preclinical data specifically evaluating the synergistic activity of this compound with other major classes of chemotherapy agents, such as taxanes (e.g., paclitaxel, docetaxel) and anthracyclines (e.g., doxorubicin).

However, studies with other CDK inhibitors, particularly CDK4/6 inhibitors like palbociclib and ribociclib, have shown variable interactions with these agents, ranging from synergy to antagonism depending on the cancer type and treatment schedule. For instance, some studies suggest that sequential administration of a CDK4/6 inhibitor followed by a taxane may be more effective than concurrent treatment.[6] It is plausible that as a pan-CDK inhibitor, this compound's interaction with these agents could also be schedule-dependent. The lack of specific data for this compound underscores a critical area for future investigation.

Mechanism of Action and Synergy

This compound's broad inhibitory profile against multiple CDKs provides a strong rationale for its synergistic potential with DNA-damaging agents like cisplatin and etoposide.

Roniciclib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 S S G1->S CDK4/6 CDK4/6 G2 G2 S->G2 CDK2 CDK2 M M G2->M CDK1 CDK1 Apoptosis Apoptosis CDK2->Apoptosis Inhibition of DNA Repair CDK1->Apoptosis Inhibition of DNA Repair CDK7 CDK7 RNA_Polymerase_II RNA_Polymerase_II CDK7->RNA_Polymerase_II Initiation CDK9 CDK9 CDK9->RNA_Polymerase_II Elongation This compound This compound This compound->CDK4/6 This compound->CDK2 This compound->CDK1 This compound->CDK7 This compound->CDK9 Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

This compound's dual inhibition of cell cycle and transcription.

By inhibiting CDKs, this compound can potentiate the effects of chemotherapy through several mechanisms:

  • Abrogation of Cell Cycle Checkpoints: Inhibition of CDK1 and CDK2 can prevent cancer cells from arresting at cell cycle checkpoints in response to DNA damage, forcing them into apoptosis.

  • Inhibition of DNA Repair: CDKs are involved in the regulation of DNA repair pathways. By inhibiting these kinases, this compound may impair the cancer cell's ability to repair the DNA damage induced by chemotherapy.

  • Transcriptional Regulation: this compound's inhibition of transcriptional CDKs (CDK7 and CDK9) can downregulate the expression of anti-apoptotic proteins, thereby lowering the threshold for chemotherapy-induced cell death.

Experimental Protocols

The following provides a summary of the methodologies employed in the key preclinical studies evaluating this compound's synergistic activity.

In Vivo Xenograft Studies

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Analysis Cell_Implantation Tumor Cell Implantation (e.g., NCI-H82) Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Roniciclib_Mono This compound Monotherapy Randomization->Roniciclib_Mono Chemo_Mono Chemotherapy Monotherapy (e.g., Cisplatin) Randomization->Chemo_Mono Combination This compound + Chemotherapy Randomization->Combination Tumor_Measurement Tumor Volume Measurement Combination->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (T/C Ratio) Tumor_Measurement->Efficacy_Analysis Body_Weight Body Weight Monitoring Body_Weight->Efficacy_Analysis

Workflow for in vivo xenograft studies.
  • Cell Lines and Animal Models: Human cancer cell lines, such as the SCLC line NCI-H82, are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[1][5]

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is typically administered orally, while chemotherapy agents like cisplatin are given intraperitoneally.[1][5]

  • Efficacy Assessment: Tumor volumes and body weights are measured regularly. The primary efficacy endpoint is often the T/C ratio, which compares the tumor growth in treated groups to the control group.[1][4][5]

Cell-Based Assays
  • Cell Proliferation Assays: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy agents, cancer cell lines are treated with a range of drug concentrations for a defined period (e.g., 72 hours). Cell viability is then assessed using methods such as the sulforhodamine B (SRB) assay or MTS assay.

  • Combination Index (CI) Analysis: To quantify synergy, the Chou-Talalay method is commonly employed. This involves treating cells with various concentrations of this compound and a chemotherapy agent, both alone and in combination, and then calculating a CI value. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Conclusion and Future Directions

The available preclinical data strongly support the synergistic activity of this compound with platinum-based chemotherapy and etoposide. This combination holds promise for improving therapeutic outcomes in malignancies like SCLC. However, the termination of clinical trials of this compound in combination with chemotherapy in SCLC due to an unfavorable risk-benefit profile highlights the importance of careful dose and schedule optimization in future studies.

A significant gap in the current knowledge is the lack of data on this compound's interaction with other standard chemotherapy agents, such as taxanes and anthracyclines. Further preclinical investigations are warranted to explore these combinations and to elucidate the underlying mechanisms of synergy or potential antagonism. Such studies will be crucial for identifying the optimal combination strategies and patient populations that could benefit from this compound-based therapies.

References

A Head-to-Head Comparison of Roniciclib and Other Pan-CDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery inherent in tumor cells. Pan-CDK inhibitors, with their ability to target multiple CDKs, offer the potential for broad anti-tumor activity. This guide provides a head-to-head comparison of Roniciclib (BAY 1000394), a potent oral pan-CDK inhibitor, with other notable pan-CDK inhibitors: Alvocidib (Flavopiridol), Dinaciclib, and AZD5438. This objective analysis is supported by preclinical experimental data to aid researchers in their evaluation of these compounds.

Mechanism of Action: Targeting the Cell Cycle Engine

Cyclin-dependent kinases are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle.[1][2] Pan-CDK inhibitors exert their anti-cancer effects by binding to the ATP-binding pocket of multiple CDKs, leading to cell cycle arrest and induction of apoptosis.[3][4]

This compound is an orally bioavailable small-molecule that demonstrates potent inhibition of both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[5][6] This broad-spectrum activity allows it to interfere with multiple phases of the cell cycle.[3]

Biochemical Potency: A Comparative Look at Kinase Inhibition

The inhibitory activity of this compound and its counterparts against a panel of CDKs is a critical determinant of their biological effects. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

InhibitorCDK1/cyclin B (nM)CDK2/cyclin E (nM)CDK4/cyclin D1 (nM)CDK9/cyclin T1 (nM)
This compound 5 - 255 - 255 - 255 - 25[7]
Alvocidib 3017010010[4]
Dinaciclib 3160 - 1004[8][9]
AZD5438 166>100020[10]

Note: IC50 values are compiled from various sources and may not have been determined under identical experimental conditions, warranting cautious interpretation.

Cellular Activity: Impact on Cancer Cell Proliferation and Survival

The ultimate measure of a CDK inhibitor's preclinical efficacy lies in its ability to inhibit the proliferation of cancer cells and induce apoptosis. The following table summarizes the cellular activity of the compared inhibitors in various cancer cell lines.

InhibitorCell Line(s)Effect on Cell CycleInduction of Apoptosis
This compound Anaplastic Thyroid Cancer (8505C, 8305C, KAT18)G2/M arrest (e.g., 8505C: 39.2% in G2/M vs 34.5% control)[11][12]Significant increase in early apoptotic cells (e.g., 8305C: 21.4% vs 12.0% control)[11]
Medullary Thyroid Cancer (TT, DRO81-1)G2/M arrest (e.g., TT: 64.2% in G2/M vs 62.1% control)[9]Increased sub-G1 population (e.g., TT 24h: 2.4% vs 0.7% control)[9]
Alvocidib Adult T-cell Leukemia/Lymphoma (ST-1, KOB, KK-1)S-phase arrest[13]Increased apoptotic cells (e.g., ST-1: 15.8% vs control)[13]
Cutaneous T-cell Lymphoma (Hut78)Not specifiedDose-dependent increase in apoptosis (7% to 31%)[14][15]
Dinaciclib Ovarian Cancer (A2780, OVCAR3)G2/M and G0/G1 arrest (A2780); S and G2/M arrest (OVCAR3)[8]Increased sub-G1 population[8]
Nonseminomatous Testicular Cancer (NCCIT)Increased G2 and sub-G1 phases (SUB-G1: 2.93% vs 0.65% control)[16]Implied by increased sub-G1 fraction[16]
Lymphoma (Raji)G2/M arrest[17]Increased apoptosis rate[17]
AZD5438 Non-Small Cell Lung Cancer (A549, H1299, H460)G2/M arrest (e.g., A549: ~50% in G2/M)[18]Increased apoptosis[18]
Colorectal Cancer (CRC057, CRC16-159)S and G2/M arrest[19]Induction of anaphase catastrophe[19]
Mantle Cell Lymphoma (Jeko-1)G1 arrest[20]Induction of apoptosis[20]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of the compounds on CDK activity is typically determined using an in vitro kinase assay. A general protocol involves:

  • Reaction Setup: Recombinant human CDK/cyclin complexes are incubated in a kinase buffer containing a specific peptide substrate and ATP.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP, or non-radioactive methods like fluorescence polarization or luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.

Cell Proliferation (MTT) Assay

The effect of the inhibitors on cancer cell proliferation is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this colorimetric assay is the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by metabolically active cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the CDK inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value for cell proliferation inhibition is determined.

Visualizing the Science

To better understand the context and methodology of this comparison, the following diagrams have been generated using the Graphviz DOT language.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2_M G2/M Phase cluster_Inhibitors Pan-CDK Inhibitors CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE CDK2_E CDK2 CyclinE->CDK2_E activates CDK2_A CDK2 CDK2_E->CDK2_A CyclinA Cyclin A CyclinA->CDK2_A activates CDK1 CDK1 CDK2_A->CDK1 CyclinB Cyclin B CyclinB->CDK1 activates This compound This compound This compound->CDK4_6 This compound->CDK2_E This compound->CDK1

Caption: Simplified CDK signaling pathway and points of inhibition by pan-CDK inhibitors like this compound.

Experimental_Workflow start Start reagents Prepare Reagents (CDK enzymes, substrates, inhibitors, cells) start->reagents kinase_assay In Vitro Kinase Assay (Determine IC50 values) reagents->kinase_assay cell_culture Culture Cancer Cell Lines reagents->cell_culture data_analysis Data Analysis and Comparison kinase_assay->data_analysis proliferation_assay Cell Proliferation Assay (MTT) (Determine anti-proliferative IC50) cell_culture->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V staining) cell_culture->apoptosis_assay proliferation_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis end End data_analysis->end Logical_Comparison cluster_inhibitors Pan-CDK Inhibitors cluster_parameters Comparison Parameters cluster_cellular_metrics Cellular Metrics This compound This compound Biochemical_Potency Biochemical Potency (IC50) This compound->Biochemical_Potency Cellular_Activity Cellular Activity This compound->Cellular_Activity Alvocidib Alvocidib Alvocidib->Biochemical_Potency Alvocidib->Cellular_Activity Dinaciclib Dinaciclib Dinaciclib->Biochemical_Potency Dinaciclib->Cellular_Activity AZD5438 AZD5438 AZD5438->Biochemical_Potency AZD5438->Cellular_Activity Proliferation Proliferation Cellular_Activity->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Activity->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Activity->Apoptosis

References

A Comparative Analysis of the Therapeutic Window: Roniciclib vs. Selective CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pan-CDK inhibitor Roniciclib against the targeted approach of selective CDK4/6 inhibitors reveals significant differences in their therapeutic windows, driven by their distinct mechanisms of action and resulting toxicity profiles. While selective CDK4/6 inhibitors have carved out a significant role in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer, the broader activity of this compound has led to a more challenging risk-benefit profile, ultimately halting its clinical development.

This compound, an orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor, targets multiple CDKs including CDK1, CDK2, CDK4, and CDK9.[1][2] This broad-spectrum inhibition aims to arrest the cell cycle at multiple checkpoints and inhibit transcription, suggesting potential efficacy across a range of tumor types.[3][4] In contrast, the approved selective CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—specifically target the CDK4/6-cyclin D complex, a key driver of the G1 to S phase transition in the cell cycle.[5][6] This targeted approach is particularly effective in cancers like HR+ breast cancer where this pathway is often dysregulated.[7]

The fundamental difference in their selectivity profoundly impacts their therapeutic window—the dose range at which a drug is effective without causing unacceptable toxicity.

Efficacy and Clinical Development

Selective CDK4/6 inhibitors, in combination with endocrine therapy, have demonstrated significant improvements in progression-free survival (PFS) and in some cases overall survival (OS) in patients with HR+/HER2- advanced or metastatic breast cancer, leading to their established role as a standard of care.[6][8] Abemaciclib has also been approved as a monotherapy in certain settings.[9]

This compound has been investigated in various solid tumors, including small-cell lung cancer (SCLC).[3][10] However, a phase II study in combination with chemotherapy for extensive-disease SCLC was prematurely terminated due to an unfavorable risk-benefit profile, with the addition of this compound not improving efficacy outcomes like PFS or OS compared to placebo plus chemotherapy.[11][12][13]

Comparative Toxicity Profiles

The differing target profiles of this compound and selective CDK4/6 inhibitors directly translate to distinct and defining toxicity profiles.

Selective CDK4/6 Inhibitors: The most common adverse events associated with selective CDK4/6 inhibitors are generally manageable and class-related.

  • Neutropenia: This is the most frequent dose-limiting toxicity for palbociclib and ribociclib.[7][9][14] However, this neutropenia is typically cytostatic rather than cytotoxic, leading to a lower incidence of febrile neutropenia compared to chemotherapy-induced neutropenia.[15]

  • Diarrhea: Abemaciclib is more commonly associated with gastrointestinal toxicities, particularly diarrhea.[7][9]

  • Hepatotoxicity and QTc Prolongation: Ribociclib carries a risk of elevated liver transaminases and prolongation of the QT interval, requiring regular monitoring.[9][16]

This compound: As a pan-CDK inhibitor, this compound's toxicity profile is broader and has proven to be more challenging. The most frequently reported treatment-emergent adverse events in clinical trials have been:

  • Nausea

  • Fatigue

  • Diarrhea

  • Vomiting[3]

The combination of this compound with chemotherapy in the SCLC trial resulted in a higher incidence of serious treatment-emergent adverse events compared to the chemotherapy-alone arm, contributing to the decision to halt its development.[11]

Data Presentation

Table 1: Comparative Kinase Inhibition Profile
InhibitorPrimary TargetsOther Targeted Kinases
This compound CDK1, CDK2, CDK4, CDK9CDK3, CDK7[2]
Palbociclib CDK4, CDK6-
Ribociclib CDK4, CDK6-
Abemaciclib CDK4, CDK6Lower activity against other CDKs[5]
Table 2: Summary of Common High-Grade (Grade 3/4) Adverse Events
Adverse EventThis compound (with Chemotherapy)PalbociclibRibociclibAbemaciclib
Neutropenia Not specifically reported as primary DLT in some studies~66% ~60% ~27%
Diarrhea Not specifically reported as primary DLT<1%<2%~13%
Nausea Common (all grades)LowLowLow
Fatigue Common (all grades)<2%<4%~2%
ALT/AST Elevation Not a primary reported DLT<1%~10% (ALT) ~5%
QTc Prolongation Not a primary reported DLTNot significant~3% Not significant

Note: Percentages are approximate and can vary across different clinical trials and patient populations. Data for this compound is limited due to terminated development.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (General Protocol)

A common method to evaluate the effect of CDK inhibitors on cell cycle progression is flow cytometry.

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media to ~60-70% confluency.

  • Treatment: Cells are treated with varying concentrations of the CDK inhibitor (this compound or a selective CDK4/6 inhibitor) or vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

  • Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Both adherent and floating cells are collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.

  • Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. Selective CDK4/6 inhibitors are expected to cause a significant increase in the G1 population.

Mandatory Visualization

CDK_Inhibition_Pathways cluster_this compound This compound (Pan-CDK Inhibition) cluster_Selective_Inhibitors Selective CDK4/6 Inhibition cluster_Cell_Cycle Cell Cycle Progression This compound This compound CDK1_CycB CDK1/Cyclin B This compound->CDK1_CycB CDK2_CycE CDK2/Cyclin E This compound->CDK2_CycE CDK46_CycD CDK4/6/Cyclin D This compound->CDK46_CycD CDK9_CycT CDK9/Cyclin T This compound->CDK9_CycT G2_M G2 -> M Transition CDK1_CycB->G2_M Promotes G1_S G1 -> S Transition CDK2_CycE->G1_S Promotes CDK46_CycD->G1_S Promotes Transcription Transcription CDK9_CycT->Transcription Promotes Selective_Inhibitors Palbociclib Ribociclib Abemaciclib CDK46_CycD_2 CDK4/6/Cyclin D Selective_Inhibitors->CDK46_CycD_2

Caption: Signaling pathways targeted by this compound and selective CDK4/6 inhibitors.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound or Selective CDK4/6 Inhibitor start->treatment harvest Cell Harvesting treatment->harvest fixation Fixation in Ethanol harvest->fixation staining DNA Staining (e.g., Propidium Iodide) fixation->staining analysis Flow Cytometry Analysis staining->analysis result Quantification of Cells in G1, S, G2/M Phases analysis->result

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

The evaluation of the therapeutic windows of this compound and selective CDK4/6 inhibitors underscores the critical importance of target selectivity in cancer therapy. The focused inhibition of the CDK4/6 pathway has led to a class of drugs with a manageable toxicity profile and significant clinical benefit in a defined patient population. Conversely, the broad-spectrum inhibition of this compound, while theoretically offering wider anti-cancer activity, resulted in a less favorable risk-benefit balance, ultimately leading to the cessation of its clinical development. This comparison highlights the ongoing challenge in drug development: maximizing on-target efficacy while minimizing off-target toxicities to create a clinically meaningful therapeutic window.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Between Roniciclib and Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies has revolutionized cancer treatment, yet the emergence of drug resistance remains a critical challenge. Roniciclib (BAY 1000394), a pan-cyclin-dependent kinase (CDK) inhibitor, has shown potent anti-proliferative activity across a range of cancer models. Understanding its potential for cross-resistance with other targeted agents is crucial for optimizing its therapeutic application and designing effective combination strategies. This guide provides a comparative analysis of potential cross-resistance mechanisms between this compound and other targeted therapies, supported by preclinical data and mechanistic insights primarily drawn from studies on selective CDK4/6 inhibitors due to the limited public data on this compound following the termination of its clinical development.

This compound: A Multi-Targeted Cell Cycle Inhibitor

This compound is an orally bioavailable small molecule that inhibits multiple cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1] By targeting these key regulators of the cell cycle and transcription, this compound induces cell cycle arrest and apoptosis in cancer cells.[1] Its broad activity spectrum distinguishes it from more selective CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib.

Data Presentation: Quantitative Insights into CDK Inhibition and Resistance

The following tables summarize key data related to CDK inhibitors and potential mechanisms of cross-resistance.

Table 1: Target Profile of this compound and Other Selected Targeted Therapies

Drug ClassSpecific Drug(s)Primary Target(s)Key Downstream Effects
Pan-CDK Inhibitor This compoundCDK1, CDK2, CDK4, CDK6, CDK7, CDK9G1/S and G2/M cell cycle arrest, inhibition of transcription
Selective CDK4/6 Inhibitors Palbociclib, Ribociclib, AbemaciclibCDK4, CDK6G1/S cell cycle arrest
EGFR Inhibitors Osimertinib, GefitinibEpidermal Growth Factor Receptor (EGFR)Inhibition of cell proliferation, survival, and metastasis
PI3K/AKT/mTOR Inhibitors Alpelisib, EverolimusPI3K, mTORInhibition of cell growth, proliferation, and survival
PARP Inhibitors Olaparib, RucaparibPoly (ADP-ribose) polymerase (PARP)Inhibition of DNA single-strand break repair

Table 2: Established Mechanisms of Resistance to CDK4/6 Inhibitors (Potentially Applicable to this compound)

Resistance MechanismMolecular AlterationConsequencePotential for Cross-Resistance with Other Targeted Therapies
Cell Cycle Dysregulation Loss of Retinoblastoma (RB1) functionBypass of CDK4/6-mediated G1 arrestHigh, particularly with other cell cycle inhibitors.
Amplification or overexpression of CDK6Increased CDK6 activity, overcoming inhibitionHigh with other CDK4/6 inhibitors.
Amplification of Cyclin E1 (CCNE1) and activation of CDK2Bypass of G1 arrest through CDK2 activationMay confer sensitivity to CDK2 inhibitors.
Activation of Bypass Pathways Upregulation of the PI3K/AKT/mTOR pathwaySustained pro-survival and proliferation signalsHigh with therapies targeting this pathway (e.g., PI3K inhibitors).[2]
Activation of the RAS/MEK/ERK pathwayIncreased cell proliferation and survival signalsPotential for cross-resistance with MEK or ERK inhibitors.
Activation of FGFR signalingIncreased cell proliferation and survival signalsMay confer sensitivity to FGFR inhibitors.[3]
Drug Efflux Increased expression of ATP-binding cassette (ABC) transportersReduced intracellular drug concentrationBroad cross-resistance to various chemotherapies and targeted agents that are substrates of the same transporters.

Experimental Protocols: Assessing Cross-Resistance in a Preclinical Setting

Protocol: Cell Viability Assay to Determine Cross-Resistance

1. Cell Culture and Maintenance:

  • Culture cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Regularly passage cells to maintain exponential growth.

2. Generation of Resistant Cell Lines (Optional but Recommended):

  • To model acquired resistance, expose parental cell lines to gradually increasing concentrations of the first targeted agent (e.g., an EGFR inhibitor) over several months.
  • Confirm resistance by comparing the IC50 value of the resistant line to the parental line.

3. Cell Viability Assay (e.g., using CellTiter-Glo®):

  • Seed parental and resistant cells into 96-well plates at a predetermined optimal density.
  • Allow cells to adhere overnight.
  • Treat cells with a serial dilution of this compound and the other targeted therapy, both as single agents and in combination. Include a vehicle-only control.
  • Incubate for 72 hours (or a duration sufficient for at least two cell doublings in the control wells).
  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability.
  • Plot cell viability against drug concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each drug in both parental and resistant cell lines.
  • A significant increase in the IC50 of this compound in the resistant cell line compared to the parental line would indicate cross-resistance.

Visualizing the Pathways of Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action and potential cross-resistance scenarios.

Mitogenic_Signals Mitogenic Signals (Growth Factors) Receptor Receptor Tyrosine Kinases (e.g., EGFR) Mitogenic_Signals->Receptor PI3K_AKT PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT RAS_MEK RAS/MEK/ERK Pathway Receptor->RAS_MEK CyclinD_CDK46 Cyclin D / CDK4/6 PI3K_AKT->CyclinD_CDK46 RAS_MEK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates This compound This compound This compound->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 inhibits p16 p16INK4a p16->CyclinD_CDK46 inhibits E2F E2F Rb->E2F sequesters E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes CyclinE_CDK2->Rb phosphorylates

Caption: this compound's mechanism of action targeting multiple CDKs to block cell cycle progression.

CDK46_Inhibitor CDK4/6 Inhibitor (e.g., this compound) CDK46 CDK4/6 CDK46_Inhibitor->CDK46 inhibits Rb Rb CDK46->Rb phosphorylates G1_Arrest G1 Arrest Rb->G1_Arrest mediates Resistance Resistance Mechanisms Resistance->CDK46_Inhibitor leads to inefficacy of Rb_Loss Rb Loss / Inactivation Resistance->Rb_Loss CCNE1_Amp Cyclin E1 Amplification (CDK2 Activation) Resistance->CCNE1_Amp Bypass_Pathways Activation of Bypass Pathways (PI3K/AKT, MEK/ERK) Resistance->Bypass_Pathways Rb_Loss->G1_Arrest bypasses CCNE1_Amp->G1_Arrest bypasses Bypass_Pathways->G1_Arrest bypasses

Caption: Key mechanisms of resistance to CDK4/6 inhibitors leading to cell cycle bypass.

Start Start: Parental Cancer Cell Line Culture Culture with increasing concentrations of Targeted Drug 'A' Start->Culture Viability_Assay Perform Cell Viability Assay Start->Viability_Assay Resistant_Line Generate Drug 'A' Resistant Cell Line Culture->Resistant_Line Resistant_Line->Viability_Assay Treat_Parental_A Treat Parental Line with Drug 'A' Viability_Assay->Treat_Parental_A Treat_Parental_this compound Treat Parental Line with this compound Viability_Assay->Treat_Parental_this compound Treat_Resistant_A Treat Resistant Line with Drug 'A' Viability_Assay->Treat_Resistant_A Treat_Resistant_this compound Treat Resistant Line with this compound Viability_Assay->Treat_Resistant_this compound Analyze Analyze IC50 Values and Compare Treat_Parental_A->Analyze Treat_Parental_this compound->Analyze Treat_Resistant_A->Analyze Treat_Resistant_this compound->Analyze

Caption: Experimental workflow for a hypothetical cross-resistance study between a targeted drug and this compound.

Conclusion: Navigating a Complex Landscape

The therapeutic potential of a pan-CDK inhibitor like this compound is significant, but a thorough understanding of potential resistance mechanisms is paramount for its successful clinical application. While direct experimental data on cross-resistance involving this compound is scarce, insights from the broader class of CDK inhibitors suggest that mechanisms such as alterations in cell cycle components and the activation of bypass signaling pathways are likely to play a crucial role.[2][3] The activation of pathways like PI3K/AKT/mTOR in response to CDK inhibition highlights a potential for cross-resistance with inhibitors targeting these pathways.[2] Conversely, cancers resistant to other targeted therapies through mechanisms that converge on cell cycle dysregulation may exhibit altered sensitivity to this compound. Further preclinical studies are essential to delineate the specific cross-resistance profiles of this compound and to guide the rational design of combination therapies to overcome drug resistance.

References

Roniciclib's Impact on Rb and p16: A Comparative Guide to Validation Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of roniciclib's effects on the Retinoblastoma (Rb) and p16 tumor suppressor proteins, key regulators of the cell cycle. We will delve into the experimental data and methodologies used to validate these effects, comparing this compound with more selective CDK4/6 inhibitors.

This compound (also known as BAY 1000394) is an orally available, pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, which are crucial for cell cycle progression.[1][4] Its mechanism of action is centered on inducing cell cycle arrest, primarily at the G1/S transition, leading to apoptosis in tumor cells.[1] The retinoblastoma (Rb) protein and the p16INK4a protein are central to the pathway targeted by this compound and are frequently used as pharmacodynamic and predictive biomarkers, respectively.

The p16-CDK-Rb Signaling Pathway: this compound's Core Target

The p16-CDK-Rb pathway is a critical checkpoint controlling the cell's entry into the DNA synthesis (S) phase of the cell cycle.[5][6][7]

  • In normal, quiescent cells: The tumor suppressor p16 binds to and inhibits CDK4 and CDK6. This prevents the formation of active Cyclin D-CDK4/6 complexes. As a result, the Retinoblastoma (Rb) protein remains in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing it from initiating the transcription of genes required for DNA replication.[8][9][10] This keeps the cell in the G1 phase.

  • In proliferating cells (or cancer cells): Mitogenic signals lead to the production of Cyclin D, which binds to and activates CDK4/6. This complex then phosphorylates Rb (creating p-Rb).[8][11] Hyperphosphorylated Rb releases E2F, allowing it to activate the genes necessary for the cell to progress from the G1 to the S phase.[7] In many cancers, this pathway is dysregulated, often through the loss of p16 function, leading to uncontrolled proliferation.[5][12]

This compound's Mechanism of Action: As a pan-CDK inhibitor, this compound blocks the activity of CDK4/6 (among other CDKs).[2] This inhibition prevents the hyperphosphorylation of Rb, mimicking the effect of p16.[13] Consequently, Rb remains active, sequesters E2F, and halts the cell cycle in the G1 phase.[1][8] This makes the phosphorylation status of Rb a direct pharmacodynamic marker of this compound's activity. The expression status of p16, on the other hand, serves as a predictive biomarker; tumors with a loss of p16 are often more dependent on CDK4/6 for proliferation and thus more sensitive to its inhibition.[12][14]

Roniciclib_Pathway cluster_0 G1 Phase Regulation Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb (Active) Hypophosphorylated CDK46->Rb Phosphorylates p16 p16 (Tumor Suppressor) p16->CDK46 Inhibits pRb p-Rb (Inactive) Hyperphosphorylated Rb->pRb E2F E2F Rb->E2F Sequesters G1_Arrest G1 Cell Cycle Arrest Rb->G1_Arrest pRb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Proliferation Cell Proliferation S_Phase->Proliferation This compound This compound This compound->CDK46 Inhibits

Caption: The p16-CDK-Rb signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Marker Validation

Validating the effect of this compound on Rb and p16 involves a series of standard molecular biology techniques to assess protein expression, phosphorylation status, and the resulting functional impact on the cell cycle.

Key Experimental Methodologies
  • Western Blotting: This is the primary method to quantify changes in protein levels and post-translational modifications like phosphorylation.

    • Objective: To measure the levels of total Rb, phosphorylated Rb (p-Rb at specific sites like Ser780, Ser807/811), and p16.[14] A decrease in the p-Rb/total Rb ratio is a direct indicator of target engagement by this compound.

    • Protocol Outline:

      • Cell Culture and Treatment: Cancer cell lines (e.g., Rb-positive lines like MCF-7) are cultured and treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

      • Protein Extraction: Cells are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

      • Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

      • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

      • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for total Rb, p-Rb (Ser780), p16, and a loading control (e.g., β-actin or GAPDH).

      • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and imaged.

      • Analysis: Band intensities are quantified using densitometry software. The p-Rb signal is normalized to the total Rb signal.

  • Cell Cycle Analysis via Flow Cytometry (FACS): This technique measures the DNA content of individual cells to determine the proportion of the population in each phase of the cell cycle (G1, S, G2/M).

    • Objective: To demonstrate the functional outcome of Rb activation, which is G1 phase cell cycle arrest.

    • Protocol Outline:

      • Cell Treatment: Cells are treated with this compound as described above.

      • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the membrane.

      • Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in a solution containing RNase A (to prevent staining of double-stranded RNA).

      • Flow Cytometry: The DNA content of thousands of individual cells is measured using a flow cytometer.

      • Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An increase in the percentage of cells in the G1 phase indicates G1 arrest.

Experimental_Workflow cluster_workflow Validation Workflow cluster_wb Western Blot cluster_facs Flow Cytometry start Cancer Cell Lines (Rb-positive) treatment Treat with this compound (or Vehicle Control) start->treatment harvest Harvest Cells treatment->harvest lysis Protein Lysis harvest->lysis fixation Fixation & Permeabilization harvest->fixation sds_page SDS-PAGE & Transfer lysis->sds_page probing Antibody Probing (p-Rb, Rb, p16) sds_page->probing detection Detection & Analysis probing->detection result_wb Result: Decreased p-Rb/Rb Ratio detection->result_wb staining DNA Staining (PI) fixation->staining analysis FACS Analysis staining->analysis result_facs Result: Increased G1 Cell Population analysis->result_facs

Caption: Standard experimental workflow for validating this compound's effect on Rb and the cell cycle.

Quantitative Data and Comparison with Alternatives

This compound's profile as a pan-CDK inhibitor distinguishes it from more targeted therapies like the selective CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib). This difference is reflected in their activity across various cell lines and their dependence on the status of Rb and p16.

Comparative Efficacy of CDK Inhibitors

The table below summarizes typical quantitative data comparing this compound to a selective CDK4/6 inhibitor. Data is illustrative and based on findings from multiple preclinical studies.[2][7][12][14]

Parameter This compound (Pan-CDK Inhibitor) Selective CDK4/6 Inhibitor (e.g., Palbociclib) Notes
Target Kinases CDK1, CDK2, CDK4, CDK9, etc.[1][2]Highly selective for CDK4 & CDK6.[7]Broader target profile may lead to different efficacy and toxicity.
IC50 (CDK4/Cyclin D1) ~11 nM[2]~11 nM (Palbociclib)[14]Both are potent inhibitors of the primary target in the Rb pathway.
Effect on p-Rb (Ser780) Strong, sustained inhibition.[13]Strong, selective inhibition.[11][14]Both directly inhibit Rb phosphorylation as a primary mechanism.
Cell Growth Inhibition (IC50)
Rb-positive, p16-null cellsPotent (e.g., 10-50 nM)Potent (e.g., 50-200 nM)p16-null cells are highly dependent on CDK4/6, making them sensitive.
Rb-negative cellsModerately potent (off-target effects)Ineffective / Resistant.[12]Selective inhibitors are entirely dependent on a functional Rb protein.
Cell Cycle Arrest G1 and/or G2/M arrestPrimarily G1 arrest.[14]This compound's inhibition of CDK1/2 can also induce G2/M arrest.
Biomarker Status and Drug Sensitivity

The expression status of p16 and Rb is a critical determinant of sensitivity to CDK inhibitors.

  • Rb Status: A functional Rb protein is essential for the activity of selective CDK4/6 inhibitors.[12][15] Tumors with Rb loss are de novo resistant. This compound may retain some activity in Rb-null tumors due to its inhibition of other CDKs, but its primary efficacy through the Rb pathway is lost.

  • p16 Status: Loss of p16 (a common event in cancer) leads to hyperactivation of the CDK4/6-Rb axis.[12] This creates a dependency that makes these tumors particularly vulnerable to CDK4/6 inhibition.[11] Conversely, high expression of p16 has been associated with reduced efficacy of CDK4/6 inhibitors in some contexts.[16]

Logical_Relationship cluster_logic Biomarker-Based Sensitivity Tumor_Status Tumor Biomarker Status Rb_pos_p16_neg Rb-Positive p16-Negative Tumor_Status->Rb_pos_p16_neg Rb_neg Rb-Negative Tumor_Status->Rb_neg Rb_pos_p16_pos Rb-Positive p16-Positive Tumor_Status->Rb_pos_p16_pos High_Sens High Sensitivity Rb_pos_p16_neg->High_Sens Both Resistant Resistance Rb_neg->Resistant CDK4/6i Moderate_Sens Moderate Sensitivity (Off-target effects) Rb_neg->Moderate_Sens this compound Reduced_Sens Reduced Sensitivity Rb_pos_p16_pos->Reduced_Sens Both Roniciclib_sens This compound CDK46i_sens Selective CDK4/6i

Caption: Logical relationship between Rb/p16 status and sensitivity to CDK inhibitors.

Conclusion

  • Phosphorylated Rb (p-Rb) serves as a direct and robust pharmacodynamic marker . A reduction in p-Rb levels following treatment provides clear evidence that this compound is engaging its target and inhibiting the CDK4/6 pathway.[13]

  • p16 expression status acts as a crucial predictive biomarker . Tumors with loss of p16 function are often hyper-reliant on CDK4/6 for proliferation, rendering them more susceptible to inhibitors that block this pathway.[12][14]

Compared to selective CDK4/6 inhibitors, this compound's broader target profile may offer advantages in certain contexts but also introduces different potential toxicities and mechanisms of resistance. The validation of its effects on the p16-CDK-Rb axis through rigorous experimental protocols is fundamental to its clinical development and for identifying the patient populations most likely to benefit.

References

Safety Operating Guide

Comprehensive Safety and Handling Protocol for Roniciclib

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Roniciclib (BAY 1000394). The following procedures are designed to ensure personnel safety and proper management of this potent pan-cyclin-dependent kinase (CDK) inhibitor.

Hazard Identification and Safety Data Summary

This compound is classified as a hazardous substance. The primary known hazards are summarized below.[1] It is crucial to handle this compound with the appropriate precautions to avoid exposure.

Hazard ClassificationDescriptionGHS Precautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]

Occupational Exposure Limits (OELs): No official Occupational Exposure Limit (OEL) has been established for this compound.[2] Therefore, it is imperative to handle it as a potent compound and minimize exposure through engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory for all procedures involving this compound. As a potent compound, it should be handled with the same precautions as other hazardous or cytotoxic drugs.[3][4][5]

EquipmentSpecificationPurpose
Hand Protection Powder-free nitrile or neoprene gloves tested against chemotherapy drugs (e.g., compliant with ASTM D6978).[5][6] Double-gloving is required.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Safety goggles with side shields or a full-face shield.[1][5]Protects eyes from dust, aerosols, and splashes.
Body Protection Disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs.[3][5]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a containment device to prevent inhalation of dust or aerosols.[5]Protects against inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure risk during the handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leakage. If the package is damaged, do not open it and follow spill procedures.

  • Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated, and designated area.[1]

    • Powder: Store at -20°C.[1]

    • In Solvent: Store at -80°C.[1]

Preparation of Solutions
  • Engineering Controls: All handling of this compound powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a biological safety cabinet to avoid the formation of dust and aerosols.[1]

  • Pre-Procedure Checklist:

    • Ensure the work area is clean and uncluttered.

    • Cover the work surface with a plastic-backed absorbent pad.

    • Don all required PPE (double gloves, gown, eye protection, respirator if needed).

  • Weighing: Use dedicated equipment. If not possible, decontaminate all equipment thoroughly after use.

  • Solubilization: Add solvent slowly to the powder to avoid splashing.

  • Post-Procedure:

    • Wipe down the work surface and any equipment with an appropriate deactivating agent (e.g., 70% alcohol), followed by a cleaning agent.[1]

    • Dispose of all contaminated disposables (e.g., absorbent pads, wipes, outer gloves) in the designated hazardous waste container.[1]

Experimental Use
  • Labeling: Clearly label all containers with the compound name, concentration, and hazard symbols.

  • Handling Precautions: Avoid all direct contact.[1] Do not eat, drink, or smoke in the laboratory area.[1]

  • Transport: When transporting this compound solutions, use sealed, secondary containers to prevent spills.

Emergency Procedures

Accidental Release (Spill) Protocol
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • PPE: Don full personal protective equipment, including respiratory protection.[1]

  • Containment:

    • Solid Spill: Gently cover the spill with absorbent material to avoid raising dust.

    • Liquid Spill: Absorb the solution with finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Clean-up:

    • Carefully collect the absorbed material and place it into a sealed container labeled as "Hazardous Waste."

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials according to the disposal plan.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[1] Promptly seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1]
Inhalation Relocate to fresh air immediately.[1] If breathing is difficult, provide respiratory support.[1] Seek medical attention.
Ingestion Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.[1]

Waste Segregation and Collection
  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, empty vials.

    • Liquid Waste: Unused solutions, contaminated solvents.

    • Sharps: Contaminated needles and syringes.

  • Containers: Use leak-proof, sealed containers designated for hazardous/cytotoxic waste.

Step-by-Step Disposal Procedure
  • Segregate Waste: At the point of generation, place contaminated items into the appropriate hazardous waste container.

  • Container Management: Keep waste containers sealed when not in use. Do not overfill containers.

  • Decontamination: Decontaminate the exterior of waste containers before removing them from the work area.

  • Final Disposal: Dispose of the sealed waste containers through an approved hazardous waste disposal facility, typically via incineration.[1][7] Do not dispose of this compound or its waste in the regular trash or down the drain.[1]

Workflow Visualization

The following diagram illustrates the complete lifecycle for the safe handling and disposal of this compound within a laboratory setting.

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roniciclib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Roniciclib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.